molecular formula C11H8O3 B1583617 5-Phenyl-2-furoic acid CAS No. 52938-97-3

5-Phenyl-2-furoic acid

Cat. No.: B1583617
CAS No.: 52938-97-3
M. Wt: 188.18 g/mol
InChI Key: GUOMINFEASCICM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Phenyl-2-furoic acid is a useful research compound. Its molecular formula is C11H8O3 and its molecular weight is 188.18 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Phenylfuran-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-phenylfuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O3/c12-11(13)10-7-6-9(14-10)8-4-2-1-3-5-8/h1-7H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUOMINFEASCICM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352978
Record name 5-Phenyl-2-furoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52938-97-3
Record name 5-Phenyl-2-furoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Phenyl-2-furancarboxylic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 5-Phenyl-2-furoic acid (CAS No: 52938-97-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Phenyl-2-furoic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. With full editorial control, this document is structured to deliver not just procedural steps but also the scientific rationale behind them, ensuring a deep and practical understanding for researchers in the field.

Introduction: The Significance of the this compound Scaffold

This compound, identified by the CAS number 52938-97-3, is a bifunctional molecule featuring a carboxylic acid and a phenyl group attached to a central furan ring.[1] This unique arrangement of aromatic and acidic functionalities makes it a valuable scaffold in the design and synthesis of novel therapeutic agents. Its derivatives have shown promise in a range of pharmacological applications, including as antimicrobial and antitubercular agents, as well as enzyme inhibitors.[2][3][4] The rigid furan core provides a defined spatial orientation for the phenyl and carboxyl groups, facilitating specific interactions with biological targets. Understanding the synthesis, properties, and biological activities of this core molecule is therefore crucial for its effective application in drug discovery programs.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in experimental settings and for predicting its behavior in biological systems.

PropertyValueSource
CAS Number 52938-97-3[1]
Molecular Formula C₁₁H₈O₃[1]
Molecular Weight 188.18 g/mol [1]
Appearance White to light yellow powder/crystal[1]
Melting Point 150-154 °CSigma-Aldrich

Synthesis of this compound: A Validated Protocol

The synthesis of this compound can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers high yields and good functional group tolerance, making it a preferred route in medicinal chemistry.

Rationale for Method Selection

The Suzuki-Miyaura coupling is chosen for its robustness and versatility in forming carbon-carbon bonds between aromatic rings. The reaction proceeds under relatively mild conditions and is tolerant of the carboxylic acid functionality present in the starting material, thus avoiding the need for protecting group strategies which can add steps and reduce overall yield.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol details the synthesis of this compound from 5-bromo-2-furoic acid and phenylboronic acid.

Materials:

  • 5-Bromo-2-furoic acid

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Water (deionized)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry reaction vial equipped with a magnetic stir bar, combine 5-bromo-2-furoic acid (1.0 equivalent), phenylboronic acid (1.2 equivalents), and potassium carbonate (3.0 equivalents).

  • Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (0.005 equivalents) and SPhos (0.005 equivalents) in a degassed mixture of acetonitrile and water (e.g., 3:1 v/v).

  • Reaction Initiation: Add the catalyst solution to the reaction vial containing the starting materials.

  • Reaction Conditions: Seal the vial and stir the mixture vigorously at 37 °C for 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Visualization of the Synthetic Workflow

G cluster_start Starting Materials cluster_reagents Reagents & Catalyst cluster_workup Work-up & Purification start1 5-Bromo-2-furoic acid process Suzuki-Miyaura Coupling (37 °C, 18 h) start1->process start2 Phenylboronic acid start2->process reagent1 K₂CO₃ (Base) reagent1->process catalyst Pd(OAc)₂ / SPhos catalyst->process solvent Acetonitrile/Water solvent->process workup Aqueous Work-up process->workup purification Column Chromatography workup->purification product This compound purification->product G cluster_pathway M. tuberculosis Iron Acquisition Pathway Chorismate Chorismate MbtI Salicylate Synthase (MbtI) Chorismate->MbtI Substrate Salicylate Salicylate MbtI->Salicylate Product Mycobactin Mycobactin Biosynthesis Salicylate->Mycobactin Iron Iron Uptake Mycobactin->Iron Growth Bacterial Growth & Survival Iron->Growth Inhibitor This compound (and derivatives) Inhibitor->MbtI Inhibition

References

Foreword: The Enduring Potential of the Furan Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Phenyl-2-Furoic Acid Derivatives: Synthesis, Biological Activity, and Drug Development Insights

As a Senior Application Scientist, one frequently encounters molecular scaffolds that are versatile, robust, and ripe for exploration. The this compound core is a prime example of such a privileged structure. It elegantly combines the aromatic stability of a phenyl group with the unique electronic properties of a furan ring and a reactive carboxylic acid handle, creating a tripartite pharmacophore that has become a cornerstone in modern medicinal chemistry. This guide moves beyond a simple recitation of facts, aiming instead to provide a causal, experience-driven narrative on the synthesis, derivatization, and application of these compelling molecules. We will delve into the "why" behind experimental choices, offering insights honed from practical application to empower researchers in their own discovery efforts.

The Strategic Importance of the this compound Core

The furan ring is not merely a passive linker; it is a bioisostere for phenyl and thiophene rings and its oxygen atom can act as a hydrogen bond acceptor. This five-membered heterocycle is found in numerous natural products and FDA-approved drugs.[1] The addition of a phenyl group at the 5-position introduces a critical vector for modifying lipophilicity, electronic character, and steric profile, which directly influences target binding and pharmacokinetic properties. The carboxylic acid at the 2-position provides a crucial anchor point for hydrogen bonding interactions with biological targets and serves as a synthetic handle for creating amides, esters, and other derivatives.[2]

This unique combination has led to the development of this compound derivatives with a remarkable breadth of biological activities, including:

  • Antimicrobial and Antifungal Agents [2][3]

  • Anti-inflammatory and Analgesic Agents [4][5]

  • Anticancer Agents [6][7]

  • Enzyme Inhibitors [8][9]

  • Antitubercular Agents [10]

Core Synthesis: Mastering the Carbon-Carbon Bond

The construction of the 5-aryl-furan bond is the foundational step in accessing this chemical space. While several methods exist, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as the gold standard due to its exceptional functional group tolerance, high yields, and commercially available starting materials.[11][12]

The Suzuki-Miyaura Coupling: A Workflow of Choice

The primary advantage of the Suzuki coupling is its reliability and versatility. It allows for the facile introduction of a diverse array of substituted phenyl rings, enabling extensive Structure-Activity Relationship (SAR) studies. A typical workflow starts with a 5-halo-2-furoic acid ester, most commonly the methyl or ethyl ester of 5-bromo-2-furoic acid.

Causality in Reagent Selection:

  • Palladium Catalyst: A catalyst like Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] is chosen for its efficiency in facilitating the catalytic cycle (oxidative addition, transmetalation, reductive elimination).[10][12] The choice of ligands on the palladium center is critical; they stabilize the metal and modulate its reactivity.

  • Base: An inorganic base, typically sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is essential.[10][11] Its role is to activate the boronic acid by forming a more nucleophilic boronate species, which is necessary for the transmetalation step. From a practical standpoint, the choice of base can also influence the reaction rate and suppression of side reactions.

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane or dimethoxyethane) and water is commonly used.[10][11] The organic solvent solubilizes the organic reactants, while the aqueous phase dissolves the inorganic base, creating an efficient biphasic system for the reaction to proceed.

Below is a generalized workflow for this key synthetic transformation.

G cluster_start Starting Materials cluster_reagents Reaction Conditions SM1 5-Bromo-2-furoic Acid Ester Reaction Suzuki-Miyaura Cross-Coupling SM1->Reaction SM2 Arylboronic Acid (R-B(OH)₂) SM2->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) Catalyst->Reaction Base Aqueous Base (e.g., 2M Na₂CO₃) Base->Reaction Solvent Solvent (e.g., 1,4-Dioxane) Solvent->Reaction Intermediate 5-Aryl-2-furoic Acid Ester Reaction->Intermediate Hydrolysis Base Hydrolysis (e.g., NaOH, H₂O/MeOH) Intermediate->Hydrolysis Product Final Product: 5-Aryl-2-furoic Acid Hydrolysis->Product

Caption: Generalized workflow for the synthesis of 5-Aryl-2-furoic acids via Suzuki-Miyaura coupling.

Therapeutic Applications and Structure-Activity Relationship (SAR)

The true power of the this compound scaffold lies in its derivatization potential. Modifications to the phenyl ring (position, number, and nature of substituents) and the carboxylic acid group (conversion to amides, esters, etc.) have profound effects on biological activity.

As Antimicrobial Agents

Derivatives of this compound have shown potent activity against various bacterial and fungal strains.[2] For instance, converting the carboxylic acid to morpholine amides and thioamides has yielded compounds with significant activity against Cryptococcus neoformans.[13] The introduction of electron-withdrawing groups, such as nitro or dichloro substitutions on the phenyl ring, often enhances this activity.[13]

As Enzyme Inhibitors for Cancer and Other Diseases

This scaffold is particularly effective as an enzyme inhibitor.

  • β-Glucuronidase (EcGUS) Inhibition: Gut microbial EcGUS is a target for alleviating drug-induced gastrointestinal toxicity. A study found that 5-phenyl-2-furan derivatives bearing a 1,3-thiazole moiety were potent EcGUS inhibitors, with IC₅₀ values in the low micromolar to nanomolar range.[8] SAR analysis revealed that bromine substitution on the benzene ring was critical for potent inhibition, and the inhibition was uncompetitive, suggesting the inhibitor binds to the enzyme-substrate complex.[8]

  • BRAFV600E Inhibition: The BRAFV600E mutation is a key driver in many cancers, including melanoma. Novel 5-phenyl-1H-pyrazole derivatives have been synthesized as potential BRAFV600E inhibitors, with some compounds showing IC₅₀ values as low as 0.33 µM.[9] Molecular docking studies suggest these compounds bind effectively within the enzyme's active site.[9]

  • Antitubercular Activity: In the fight against tuberculosis, 5-phenyl-furan-2-carboxylic acids have been identified as inhibitors of salicylate synthase MbtI, an enzyme essential for iron acquisition in Mycobacterium tuberculosis.[10] This represents an anti-virulence strategy, targeting a pathway required for infection rather than pathogen survival.

As Anti-inflammatory Agents

The furan scaffold is known to modulate inflammatory pathways.[4] Natural benzofuran derivatives have been shown to inhibit the production of inflammatory mediators like nitric oxide (NO) by affecting signaling pathways such as MAPK and NF-κB.[4][14] Synthetic this compound derivatives are actively being explored for their potential to treat inflammation-related conditions.[15]

The following diagram illustrates a simplified mechanism of action for enzyme inhibition, a common therapeutic strategy for these derivatives.

G cluster_pathway Normal Biological Pathway cluster_inhibition Inhibitory Action Enzyme Target Enzyme (e.g., β-Glucuronidase, BRAF) Product Product (Leads to Disease Progression) Enzyme->Product Catalyzes InactiveComplex Inactive Enzyme-Inhibitor Complex Enzyme->InactiveComplex Substrate Substrate Substrate->Enzyme Binds to Inhibitor 5-Phenyl-2-furoic Acid Derivative Inhibitor->Enzyme Binds to Active Site InactiveComplex->Product Reaction Blocked

Caption: Simplified mechanism of enzyme inhibition by a this compound derivative.

Summary of Biological Activities

The table below summarizes the inhibitory concentrations for representative derivatives across different therapeutic targets.

Derivative ClassTarget/OrganismKey SubstituentsPotency (IC₅₀ / Kᵢ)Reference
Thiazole-Furan HybridsE. coli β-GlucuronidaseBromophenyl, Thiazole0.25 µM (IC₅₀), 0.14 µM (Kᵢ)[8]
Phenyl-Pyrazole HybridsBRAFV600E KinaseNiacinamide, Pyrazole0.33 µM (IC₅₀)[9]
Phenyl-Furan CarboxamidesCryptococcus neoformansDichlorophenyl, MorpholineMIC = 3.13 µg/mL[13]
Pyrimidine DerivativesBruton's Tyrosine Kinase (BTK)Phenyl pyrimidine82.7% inhibition @ 100 nM[16]

Experimental Protocols: A Self-Validating System

The following protocol provides a detailed, step-by-step methodology for the synthesis and characterization of a representative 5-aryl-2-furoic acid, based on established procedures.[10] This protocol is designed to be self-validating, with clear checkpoints for characterization.

Protocol 1: Synthesis of 5-(4-nitrophenyl)furan-2-carboxylic acid

Objective: To synthesize a representative this compound derivative via Suzuki coupling followed by ester hydrolysis.

Materials:

  • Methyl 5-bromofuran-2-carboxylate

  • (4-nitrophenyl)boronic acid

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Sodium Carbonate (Na₂CO₃)

  • 1,4-Dioxane (dry)

  • Deionized Water

  • Sodium Hydroxide (NaOH)

  • Methanol (MeOH)

  • Ethyl Acetate (EtOAc), Hexane, Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Celite

Part A: Suzuki-Miyaura Coupling

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 5-bromofuran-2-carboxylate (1.0 eq), (4-nitrophenyl)boronic acid (1.3 eq), and Pd(PPh₃)₂Cl₂ (0.05 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This step is critical as oxygen can deactivate the palladium catalyst.

  • Solvent Addition: Under the inert atmosphere, add dry 1,4-dioxane. Subsequently, add a 2M aqueous solution of Na₂CO₃ (2.0 eq).

  • Reaction: Heat the resulting mixture to 90 °C and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:EtOAc mobile phase).

  • Workup: After the reaction is complete (disappearance of starting material), cool the mixture to room temperature. Filter the solution through a pad of Celite to remove the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel. Add deionized water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product (methyl 5-(4-nitrophenyl)furan-2-carboxylate) by flash column chromatography on silica gel.

Part B: Saponification (Ester Hydrolysis)

  • Setup: Dissolve the purified ester from Part A in a mixture of MeOH and H₂O (e.g., 1:2 v/v).

  • Hydrolysis: Add NaOH (3.0 eq) and reflux the mixture for 3-4 hours, monitoring by TLC until the ester is fully consumed.

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl until the pH is ~2. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold deionized water.

  • Drying: Dry the solid product under vacuum to yield the final 5-(4-nitrophenyl)furan-2-carboxylic acid.

Characterization:

  • Structure Confirmation: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[10]

  • Purity Assessment: Purity can be assessed by the sharp melting point and elemental analysis.

Future Outlook and Concluding Remarks

The this compound scaffold continues to be a fertile ground for drug discovery. Future research will likely focus on several key areas:

  • Novel Derivatizations: Exploring more complex substitutions and bioisosteric replacements for the phenyl and furan rings to access novel chemical space and intellectual property.

  • Target Deconvolution: For derivatives discovered through phenotypic screening, identifying the specific biological targets to understand their mechanism of action.

  • Pharmacokinetic Optimization: Fine-tuning derivatives to improve ADME (Absorption, Distribution, Metabolism, Excretion) properties, transforming potent inhibitors into viable drug candidates.

References

An In-depth Technical Guide to the Synthesis and Characterization of 5-Phenyl-2-furoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Phenyl-2-furoic acid, a significant heterocyclic compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core synthetic methodologies, characterization, and scientific rationale behind its preparation.

Introduction

This compound (C₁₁H₈O₃) is a disubstituted furan derivative featuring a phenyl group at the 5-position and a carboxylic acid at the 2-position of the furan ring.[1][2] This scaffold is of considerable interest in medicinal chemistry and materials science due to the diverse biological activities exhibited by its derivatives and the potential for creating novel polymers and functional materials.[3][4][5][6] The strategic placement of the phenyl and carboxylic acid moieties allows for a wide range of chemical modifications, making it a versatile building block for combinatorial chemistry and drug discovery programs. This guide will explore the prevalent synthetic routes to this compound, focusing on the underlying chemical principles and providing detailed experimental protocols.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its application and further derivatization.

PropertyValueSource
Molecular Formula C₁₁H₈O₃[1][2]
Molecular Weight 188.18 g/mol [1][2]
Appearance White to light yellow crystalline powder[1]
Melting Point 150-154 °C
CAS Number 52938-97-3[1][2]
Purity >96.0%[1]

Synthetic Methodologies: A Strategic Overview

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions. This guide will focus on two prominent and reliable methods: the Gomberg-Bachmann reaction and the Suzuki-Miyaura cross-coupling reaction.

Logical Flow of Synthetic Strategies

Synthesis_Strategies cluster_gomberg Gomberg-Bachmann Arylation cluster_suzuki Suzuki-Miyaura Cross-Coupling G_Start 2-Furoic Acid G_Intermediate Diazonium Salt Formation G_Start->G_Intermediate Diazotization of Aniline G_Product This compound G_Intermediate->G_Product Reaction with 2-Furoic Acid S_Start1 5-Bromo-2-furoic acid Ester S_Coupling Pd-catalyzed Coupling S_Start1->S_Coupling S_Start2 Phenylboronic Acid S_Start2->S_Coupling S_Hydrolysis Ester Hydrolysis S_Coupling->S_Hydrolysis S_Product This compound S_Hydrolysis->S_Product

Caption: Comparative workflow of Gomberg-Bachmann and Suzuki-Miyaura syntheses.

The Gomberg-Bachmann Reaction: A Classic Approach

The Gomberg-Bachmann reaction is a classic method for aryl-aryl bond formation via a diazonium salt intermediate.[7] While it can sometimes suffer from lower yields due to side reactions, its operational simplicity makes it an attractive option.[7]

Mechanistic Rationale

The reaction proceeds through the generation of an aryl radical from a diazonium salt, which then attacks an aromatic substrate. In this case, aniline is converted to a diazonium salt, which then reacts with 2-furoic acid to introduce the phenyl group at the 5-position. The use of a base is crucial to facilitate the reaction.[7]

Experimental Protocol: Gomberg-Bachmann Synthesis

Materials:

  • Aniline

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • 2-Furoic acid[8]

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Diazotization of Aniline:

    • Dissolve aniline in a solution of concentrated HCl and water, cooled to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the benzenediazonium chloride solution.

  • Coupling Reaction:

    • In a separate flask, dissolve 2-furoic acid in an aqueous solution of sodium hydroxide.

    • Slowly add the freshly prepared benzenediazonium chloride solution to the 2-furoic acid solution at room temperature with vigorous stirring. The reaction is typically accompanied by the evolution of nitrogen gas.

    • Continue stirring for 2-4 hours until the gas evolution ceases.

  • Work-up and Purification:

    • Acidify the reaction mixture with concentrated HCl to precipitate the crude this compound.

    • Filter the precipitate and wash with cold water.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified product.

    • Dry the crystals under vacuum.

The Suzuki-Miyaura Cross-Coupling: A Modern and Versatile Method

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds, for which its discoverer, Akira Suzuki, was awarded the Nobel Prize in Chemistry in 2010.[9] This reaction offers high yields, excellent functional group tolerance, and utilizes readily available and relatively non-toxic boronic acids.[10][11]

Mechanistic Rationale

The catalytic cycle of the Suzuki reaction involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[9] The presence of a base is essential for the activation of the boronic acid.[10]

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

Suzuki_Workflow Start Starting Materials: - 5-Bromo-2-furoic acid ester - Phenylboronic acid - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) Reaction_Setup Reaction Setup: - Degassed solvent (e.g., Toluene/Ethanol/Water) - Inert atmosphere (N₂ or Ar) Start->Reaction_Setup Heating Heating under Reflux: - Monitor reaction progress by TLC or GC-MS Reaction_Setup->Heating Workup Aqueous Work-up: - Quench reaction - Extract with organic solvent Heating->Workup Purification Purification: - Column chromatography or recrystallization Workup->Purification Hydrolysis Ester Hydrolysis: - Basic hydrolysis (e.g., NaOH or KOH) - Acidification Purification->Hydrolysis Final_Product Final Product: This compound Hydrolysis->Final_Product

Caption: Step-by-step workflow for the Suzuki-Miyaura synthesis of this compound.

Experimental Protocol: Suzuki-Miyaura Synthesis

Materials:

  • Methyl 5-bromo-2-furoate (or other suitable ester)

  • Phenylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., potassium carbonate [K₂CO₃] or sodium carbonate [Na₂CO₃])

  • Solvent system (e.g., Toluene/Ethanol/Water mixture)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) for hydrolysis

  • Hydrochloric acid (HCl)

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Esterification of 5-Bromo-2-furoic acid (if starting from the acid):

    • This preliminary step protects the carboxylic acid group during the coupling reaction. A standard Fischer esterification using methanol and a catalytic amount of sulfuric acid is commonly employed.

  • Suzuki-Miyaura Coupling:

    • To a round-bottom flask, add methyl 5-bromo-2-furoate, phenylboronic acid, the palladium catalyst, and the base.

    • Add the degassed solvent system. It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of the catalyst.

    • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

  • Work-up and Purification of the Ester:

    • Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude ester by column chromatography on silica gel.

  • Hydrolysis to this compound:

    • Dissolve the purified methyl 5-phenyl-2-furoate in a mixture of methanol and an aqueous solution of NaOH or KOH.

    • Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

    • Remove the methanol under reduced pressure and dilute the residue with water.

    • Acidify the aqueous solution with HCl to precipitate the this compound.

    • Filter the solid, wash with cold water, and dry to yield the final product.

Characterization and Spectroscopic Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure. The ¹H NMR spectrum will show characteristic signals for the phenyl and furan protons.

  • Mass Spectrometry (MS): Provides information on the molecular weight of the compound.[2]

  • Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the carboxylic acid (O-H and C=O stretching) and the aromatic rings.

Applications and Future Directions

Derivatives of this compound have shown promise in various therapeutic areas. For instance, certain hydrazide derivatives have been investigated for their anti-inflammatory and tuberculostatic activities.[12] Other derivatives have been explored as potential antimicrobial agents and α-glucosidase inhibitors.[3][4] The core structure also serves as a key intermediate in the synthesis of more complex molecules, including those with potential applications in overcoming multidrug resistance in cancer cells.[5]

The continued exploration of new synthetic methodologies and the derivatization of the this compound scaffold are expected to yield novel compounds with significant biological and material properties.

References

Introduction: Unveiling the Potential of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Phenyl-2-furoic acid: Synthesis, Bioactivity, and Experimental Protocols

This compound is a heterocyclic organic compound featuring a central furan ring substituted with a phenyl group at the 5-position and a carboxylic acid at the 2-position.[1][2] This arrangement of aromatic and acidic functionalities establishes it as a valuable scaffold in medicinal chemistry and materials science. The furan ring, a five-membered aromatic heterocycle, is a core component in numerous pharmacologically active compounds, where it can act as a bioisostere for other aromatic systems like a phenyl ring, offering distinct electronic and steric properties that can enhance drug-receptor interactions and improve metabolic stability.[3][4]

This technical guide offers a comprehensive overview of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into its synthesis, chemical and physical properties, significant biological activities, and the underlying mechanisms of action. Furthermore, this guide provides detailed, field-proven experimental protocols for its synthesis and biological evaluation, underpinned by the causality behind key experimental choices.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 52938-97-3[1][2]
Molecular Formula C₁₁H₈O₃[1][2]
Molecular Weight 188.18 g/mol [1][2]
Appearance White to light yellow crystalline powder[1]
Purity Typically >96.0%[1]
IUPAC Name 5-phenylfuran-2-carboxylic acid[2]
SMILES O=C(O)c1ccc(-c2ccccc2)o1[1]
InChI Key GUOMINFEASCICM-UHFFFAOYSA-N[1][2]

Synthesis and Characterization: A Practical Approach

The synthesis of this compound and its derivatives often leverages modern cross-coupling methodologies, which provide efficient and modular routes to construct the C-C bond between the furan and phenyl rings. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are particularly prevalent due to their functional group tolerance and high yields.[5] The general strategy involves coupling a furan precursor bearing a leaving group (e.g., a halogen) with a phenylboronic acid derivative, followed by modification or installation of the carboxylic acid moiety.

A common precursor is an ester of 5-bromo-2-furoic acid, which can be coupled with phenylboronic acid. The resulting phenyl-substituted furoate ester is then hydrolyzed under basic conditions to yield the final carboxylic acid product.

Workflow for Synthesis of this compound

cluster_synthesis Synthesis Workflow start Methyl 5-bromo-2-furoate + Phenylboronic acid reagents Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) Solvent (e.g., Toluene/EtOH/H₂O) start->reagents coupling Suzuki-Miyaura Cross-Coupling start->coupling reagents->coupling intermediate Methyl 5-phenyl-2-furoate coupling->intermediate hydrolysis_reagents Base (e.g., NaOH or KOH) Solvent (e.g., MeOH/H₂O) intermediate->hydrolysis_reagents hydrolysis Saponification (Hydrolysis) intermediate->hydrolysis hydrolysis_reagents->hydrolysis acidification Acidic Workup (e.g., HCl) hydrolysis->acidification product This compound acidification->product

Caption: Palladium-catalyzed synthesis of this compound.

Detailed Experimental Protocol: Synthesis via Suzuki Coupling and Hydrolysis

This protocol describes a two-step process starting from commercially available methyl 5-bromo-2-furoate.

Step 1: Suzuki-Miyaura Coupling to Synthesize Methyl 5-phenyl-2-furoate

  • Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add methyl 5-bromo-2-furoate (10 mmol, 2.19 g), phenylboronic acid (12 mmol, 1.46 g), and sodium carbonate (30 mmol, 3.18 g).

    • Causality: The three-neck flask allows for simultaneous reflux, stirring, and maintenance of an inert atmosphere. Nitrogen is essential to prevent the oxidation and deactivation of the palladium catalyst. Sodium carbonate is the base required to activate the boronic acid for transmetalation.

  • Solvent and Catalyst Addition: Add a solvent mixture of toluene (50 mL), ethanol (15 mL), and water (15 mL). Purge the mixture with nitrogen for 15 minutes. Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (0.3 mmol, 347 mg).

    • Causality: The mixed solvent system ensures the dissolution of both organic and inorganic reagents. Purging removes dissolved oxygen. The Pd(0) catalyst is the active species that drives the catalytic cycle.

  • Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) mobile phase.

    • Causality: Refluxing provides the necessary activation energy for the reaction. TLC allows for the visualization of the consumption of the starting material and the formation of the product.

  • Workup and Isolation: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and add 50 mL of ethyl acetate. Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Causality: The aqueous washes remove the inorganic base and salts. Brine helps to break any emulsions and further dry the organic layer. Sodium sulfate is a drying agent that removes residual water.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane:ethyl acetate to afford methyl 5-phenyl-2-furoate as a solid.

Step 2: Saponification to this compound

  • Setup: Dissolve the purified methyl 5-phenyl-2-furoate (8 mmol) in a mixture of methanol (40 mL) and water (10 mL) in a 100 mL round-bottom flask.

  • Hydrolysis: Add sodium hydroxide (16 mmol, 0.64 g) and stir the mixture at 60 °C for 4 hours. Monitor the reaction by TLC until the starting ester is completely consumed.

    • Causality: NaOH acts as the base to hydrolyze the ester to its corresponding carboxylate salt. Heating accelerates the saponification process.

  • Acidification and Precipitation: Cool the solution in an ice bath and acidify to pH ~2 by the dropwise addition of 2M hydrochloric acid. A precipitate will form.

    • Causality: Acidification protonates the sodium carboxylate salt, causing the less soluble carboxylic acid to precipitate out of the aqueous solution.

  • Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold water (2 x 20 mL). Recrystallize the crude product from an ethanol/water mixture to yield pure this compound. Dry the final product under vacuum.

Spectroscopic Characterization

The identity and purity of the synthesized this compound are confirmed using standard analytical techniques.

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Observations
¹H NMR Signals corresponding to the phenyl protons (multiplet, ~7.4-7.8 ppm), two furan protons (doublets, ~7.0-7.3 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm).
¹³C NMR Resonances for the carboxylic acid carbonyl carbon (~160 ppm), quaternary and protonated carbons of the furan and phenyl rings.
FT-IR (KBr) A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1680-1710 cm⁻¹), and C=C stretching bands for the aromatic rings (~1450-1600 cm⁻¹).
Mass Spec (ESI-) A prominent peak corresponding to the deprotonated molecule [M-H]⁻ at m/z 187.04.

Biological Activities and Therapeutic Potential

The this compound scaffold is associated with a range of promising biological activities. Its derivatives have been investigated for antimicrobial, antitubercular, and enzyme-inhibiting properties.

Inhibition of Bacterial β-Glucuronidase

A significant area of interest is the inhibition of gut microbial β-glucuronidases (GUS). These enzymes can reactivate the toxic metabolites of certain drugs, leading to severe gastrointestinal side effects. Inhibiting bacterial GUS enzymes is a promising therapeutic strategy to mitigate this drug-induced toxicity. Derivatives of this compound containing a 1,3-thiazole moiety have been identified as potent inhibitors of Escherichia coli β-glucuronidase (EcGUS).[6]

Kinetic studies have shown that these compounds can act as uncompetitive inhibitors, with some exhibiting IC₅₀ values in the low micromolar to nanomolar range.[6] An uncompetitive inhibitor binds only to the enzyme-substrate complex, a mechanism that can be highly effective in vivo.

Mechanism of Action: Uncompetitive Inhibition

E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S S Substrate (S) ES->E - S P Product (P) ES->P k_cat ESI Enzyme-Substrate-Inhibitor Complex (ESI) (Inactive) ES->ESI + I I Inhibitor (I) (this compound derivative) ESI->ES - I

Caption: Mechanism of uncompetitive enzyme inhibition.

Antitubercular Activity

5-Phenyl-furan-2-carboxylic acids have also emerged as potential therapeutics against tuberculosis, targeting the iron acquisition pathway of mycobacterial species.[7] Iron is an essential nutrient for bacterial survival and pathogenesis. These compounds are being investigated as inhibitors of MbtI, an enzyme involved in the biosynthesis of mycobactin, the primary siderophore (iron-chelating molecule) of Mycobacterium tuberculosis. By disrupting iron uptake, these compounds can effectively starve the bacteria of this critical resource.

Protocol for Biological Evaluation: EcGUS Inhibition Assay

This protocol provides a method to screen compounds for their ability to inhibit E. coli β-glucuronidase (EcGUS) using a colorimetric substrate.

Workflow for EcGUS Inhibition Assay

cluster_assay Enzyme Inhibition Assay Workflow prep Prepare Reagents: - EcGUS Enzyme - Substrate (pNPG) - Inhibitor Stock - Assay Buffer plate Plate Setup: - Add Buffer - Add Inhibitor (Test) or DMSO (Control) prep->plate enzyme_add Add EcGUS Enzyme to all wells plate->enzyme_add preincubate Pre-incubate at 37°C enzyme_add->preincubate reaction_start Initiate Reaction: Add pNPG Substrate preincubate->reaction_start incubate Incubate at 37°C reaction_start->incubate reaction_stop Stop Reaction: Add Stop Solution (Na₂CO₃) incubate->reaction_stop read Measure Absorbance at 405 nm reaction_stop->read

Caption: Workflow for a colorimetric β-glucuronidase inhibition assay.

Step-by-Step Protocol

  • Reagent Preparation:

    • Assay Buffer: Prepare a 50 mM HEPES buffer, pH 7.0.

    • Enzyme Stock: Prepare a stock solution of EcGUS in assay buffer. The final concentration in the assay should be determined empirically (e.g., 0.5 µg/mL).

    • Substrate Stock: Prepare a 10 mM stock solution of p-Nitrophenyl-β-D-glucuronide (pNPG) in assay buffer.

    • Inhibitor Stock: Prepare a 10 mM stock solution of this compound (or derivative) in DMSO. Create serial dilutions as needed.

    • Stop Solution: Prepare a 0.2 M sodium carbonate (Na₂CO₃) solution.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of assay buffer to each well.

    • Add 2 µL of the inhibitor solution to the test wells. For control wells, add 2 µL of DMSO.

    • Add 20 µL of the EcGUS enzyme solution to all wells.

    • Self-Validation: Including a no-enzyme control (add buffer instead of enzyme) is crucial to account for any non-enzymatic substrate degradation. A positive control with a known inhibitor can validate the assay's responsiveness.

  • Pre-incubation: Gently mix and pre-incubate the plate at 37 °C for 10 minutes.

    • Causality: This step allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Add 20 µL of the pNPG substrate solution to all wells to start the reaction. The final volume is 92 µL.

  • Incubation: Incubate the plate at 37 °C for 30 minutes.

    • Causality: This allows the enzymatic reaction to proceed. The pNPG is hydrolyzed by EcGUS to produce p-nitrophenol, which is yellow.

  • Reaction Termination: Stop the reaction by adding 50 µL of the stop solution to each well.

    • Causality: The high pH of the sodium carbonate solution denatures the enzyme, stopping the reaction, and deprotonates the p-nitrophenol product, intensifying its yellow color for accurate measurement.

  • Data Acquisition: Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Conclusion and Future Perspectives

This compound represents a "privileged scaffold" in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Its straightforward synthesis via robust cross-coupling reactions allows for extensive structural diversification. The demonstrated biological activities, particularly as an enzyme inhibitor for mitigating drug toxicity and as a potential antitubercular agent, highlight its significant therapeutic potential.

Future research should focus on expanding the structure-activity relationship (SAR) studies to optimize potency and selectivity. The exploration of new therapeutic targets and the development of advanced derivatives with enhanced pharmacokinetic profiles will be crucial in translating the promise of this scaffold into clinical applications. The detailed protocols and mechanistic insights provided in this guide serve as a foundational resource for scientists dedicated to advancing this exciting area of research.

References

Methodological & Application

Application Notes and Protocols for the Utilization of 5-Phenyl-2-furoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 5-Phenyl-2-furoic Acid Scaffold

This compound is a versatile bifunctional molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. Its rigid furan core, appended with both a carboxylic acid and a phenyl group, provides a unique platform for the synthesis of a diverse array of complex organic molecules. The phenyl group can be further functionalized, while the carboxylic acid serves as a convenient handle for various transformations, most notably amide bond formation and esterification. This combination of features makes this compound a valuable starting material for the development of novel therapeutic agents, including kinase inhibitors, as well as functional materials.[1][2][3] This guide provides detailed protocols and insights into the practical application of this compound in key organic transformations.

Safety and Handling

Before commencing any experimental work, it is crucial to be familiar with the safety precautions for this compound and all other reagents.

  • Hazard Identification : this compound may cause skin, eye, and respiratory irritation.[4][5] It is important to handle the compound in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4][5]

  • Handling and Storage : Store in a cool, dry place away from incompatible materials. Avoid generating dust.[4]

  • Disposal : Dispose of waste in accordance with local, state, and federal regulations.[6]

Core Synthetic Applications and Protocols

The utility of this compound is best demonstrated through its application in common and impactful synthetic transformations. Below are detailed protocols for several key reactions.

Amide Bond Formation: A Gateway to Bioactive Molecules

The formation of an amide bond is one of the most frequently employed reactions in medicinal chemistry, allowing for the linkage of molecular fragments to generate novel compounds with potential therapeutic activity.[7][8] this compound readily undergoes amidation to produce a wide range of 5-phenyl-2-furamides, which have been explored as antimicrobial and anticancer agents.[9]

This protocol details the synthesis of a representative N-aryl-5-phenyl-2-furamide using a common coupling agent.

Workflow for Amide Coupling:

A visual representation of the amide coupling workflow.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Substituted aniline (e.g., 4-pyridinamine)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Pyridine or Triethylamine (Et₃N)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Acyl Chloride Formation:

    • To a solution of this compound (1.0 eq) in anhydrous DCM, add thionyl chloride (1.5 eq) dropwise at 0 °C.

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Allow the reaction to stir at room temperature for 2-4 hours, or until the evolution of gas ceases.

    • Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 5-phenyl-2-furoyl chloride. This intermediate is often used directly in the next step without further purification.

  • Amide Coupling:

    • Dissolve the crude 5-phenyl-2-furoyl chloride in anhydrous DCM.

    • In a separate flask, dissolve the substituted aniline (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM.

    • Slowly add the acyl chloride solution to the amine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure N-aryl-5-phenyl-2-furamide.

Data Summary for a Representative Amide Coupling:

Reactant AReactant BCoupling AgentProductYield (%)
This compound4-PyridinamineSOCl₂5-Phenyl-N-(pyridin-4-yl)-2-furamide~85-95%
Esterification: Modulating Physicochemical Properties

Esterification of this compound is a straightforward method to modify its lipophilicity and other physicochemical properties, which is particularly important in drug design.[10] The resulting esters can also serve as intermediates for further synthetic transformations. The Fischer-Speier esterification is a classic and reliable method for this purpose.[11][12]

This protocol describes the synthesis of an alkyl 5-phenyl-2-furoate.

Workflow for Fischer Esterification:

A visual representation of the Fischer esterification workflow.

Materials:

  • This compound

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate or Diethyl ether

Procedure:

  • Reaction Setup:

    • Dissolve this compound (1.0 eq) in an excess of the desired anhydrous alcohol.

    • Carefully add a catalytic amount of concentrated sulfuric acid (typically 2-5 mol%).

    • Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC.

  • Work-up:

    • Allow the reaction to cool to room temperature.

    • Remove the excess alcohol under reduced pressure.

    • Dissolve the residue in ethyl acetate or diethyl ether and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

    • Wash the organic layer with brine.[12]

  • Purification:

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude ester can be purified by column chromatography or distillation under reduced pressure to yield the pure product.

Data Summary for a Representative Esterification:

Carboxylic AcidAlcoholCatalystProductYield (%)
This compoundMethanolH₂SO₄Methyl 5-phenyl-2-furoate>90%
Suzuki-Miyaura Cross-Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[13][14] To utilize this compound in a Suzuki coupling, it first needs to be converted to a suitable halide, typically a bromide or iodide. The subsequent coupling with a boronic acid introduces a new aryl or heteroaryl group, creating complex scaffolds relevant to kinase inhibitor design.[15][16][17]

This protocol outlines a two-step sequence: bromination of the furan ring followed by a Suzuki-Miyaura coupling.

Workflow for Suzuki-Miyaura Coupling:

A visual representation of the Suzuki-Miyaura coupling workflow.

Materials:

  • 2-Furoic acid

  • Bromine (Br₂)

  • Carbon tetrachloride (CCl₄)

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water, THF/water)

Procedure:

  • Bromination of 2-Furoic Acid:

    • Dissolve 2-furoic acid (1.0 eq) in CCl₄.

    • Slowly add a solution of bromine (1.0 eq) in CCl₄ to the reaction mixture.

    • Stir the reaction at 45-50 °C for 24 hours.[18]

    • Remove the solvent under reduced pressure. The crude 5-bromo-2-furoic acid can be purified by recrystallization from boiling water.[18]

  • Suzuki-Miyaura Coupling:

    • To a reaction vessel, add 5-bromo-2-furoic acid (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (2-5 mol%), and the base (2.0 eq).

    • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

    • Add the degassed solvent system (e.g., 1,4-dioxane/water).

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

    • Separate the organic layer and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography to yield the desired 5-aryl-2-furoic acid derivative.

Data Summary for a Representative Suzuki-Miyaura Coupling:

Aryl HalideBoronic AcidCatalystBaseProductYield (%)
5-Bromo-2-furoic acidPhenylboronic acidPd(PPh₃)₄K₂CO₃This compound~70-90%

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. The protocols outlined in this guide provide a solid foundation for researchers to exploit its synthetic potential. The ability to readily undergo amidation, esterification, and participate in cross-coupling reactions makes it an ideal starting point for the construction of complex molecules with promising applications in drug discovery and materials science. By understanding the principles behind these transformations and adhering to the detailed experimental procedures, scientists can effectively incorporate the this compound scaffold into their synthetic strategies.

References

Application Notes & Protocols: 5-Phenyl-2-furoic Acid as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Phenyl-2-furoic acid has solidified its position as a privileged scaffold in the field of medicinal chemistry. This prominence is attributed to its distinctive combination of structural rigidity, synthetic adaptability, and advantageous physicochemical properties. This comprehensive guide is tailored for researchers, scientists, and professionals in drug development, offering an in-depth exploration of the strategic utilization of this crucial building block. This document will cover its synthesis, pivotal chemical transformations, and its integral role in the creation of novel therapeutic agents, all substantiated by detailed experimental protocols and mechanistic insights.

Introduction: The Strategic Value of the 5-Phenyl-2-furoate Moiety

The 2-furoic acid core, a five-membered heterocyclic carboxylic acid, offers a structurally constrained backbone ideal for the precise spatial orientation of chemical substituents.[1][2][3] The incorporation of a phenyl group at the 5-position introduces a critical domain for aromatic interactions, a feature frequently exploited for binding to a wide array of biological targets. This synergistic combination of a furan ring and a phenyl group establishes this compound as a valuable precursor for the generation of diverse chemical libraries in drug discovery initiatives. Its derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][4][5]

The inherent characteristics of the this compound scaffold are central to its broad applicability in medicinal chemistry:

  • Structural Rigidity: The planar nature of the furan ring restricts the conformational freedom of the molecule. This pre-organization can enhance binding affinities for target proteins by minimizing the entropic penalty associated with binding.

  • Synthetic Versatility: The carboxylic acid group acts as a versatile chemical handle, amenable to a wide range of transformations such as amide bond formation, esterification, and conversion to other functional moieties. This facilitates the synthesis of an extensive array of derivatives.[6]

  • Tunable Physicochemical Properties: The peripheral phenyl ring can be readily functionalized at the ortho, meta, or para positions, offering a straightforward strategy to modulate critical drug-like properties, including solubility, lipophilicity (LogP), and metabolic stability.

Synthesis of this compound

A prevalent and effective route for the synthesis of this compound is the Meerwein arylation.[4] This method involves the copper-catalyzed decomposition of a diazonium salt, derived from an aniline derivative, which then couples with 2-furoic acid.

Experimental Protocol: Synthesis via Meerwein Arylation

  • Diazotization of Aniline:

    • In a flask cooled to 0-5 °C, dissolve the substituted aniline (1.0 eq) in a mixture of hydrochloric acid and water.

    • Slowly add an aqueous solution of sodium nitrite (1.1 eq), ensuring the temperature is maintained below 5 °C.

    • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • Meerwein Arylation:

    • In a separate flask, dissolve 2-furoic acid (1.2 eq) and copper(II) chloride (0.1 eq) in a suitable solvent such as acetone or water.

    • Slowly add the freshly prepared diazonium salt solution to the 2-furoic acid mixture.

    • Allow the reaction to stir at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, acidify the reaction mixture with concentrated hydrochloric acid to a pH of 2-3.

    • Extract the product into an organic solvent like ethyl acetate (3 x volume of the aqueous phase).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Diagram: Meerwein Arylation Workflow

Meerwein_Arylation_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Arylation cluster_purification Step 3: Work-up & Purification Aniline Aniline HCl_H2O HCl / H2O 0-5 °C NaNO2 NaNO2 (aq) < 5 °C Diazonium Benzenediazonium Chloride Furoic_Acid 2-Furoic Acid, CuCl2 Diazonium->Furoic_Acid Add to Coupling_Product Crude this compound Workup Acidification & Extraction Coupling_Product->Workup Process Purification Recrystallization Final_Product Pure this compound

Caption: Workflow for the synthesis of this compound.

Key Transformations and Derivative Synthesis

The carboxylic acid moiety of this compound is the primary site for derivatization, with amide bond formation being one of the most common and impactful transformations in medicinal chemistry.[6] Standard peptide coupling reagents can be utilized to generate extensive libraries of amides, which are highly valued for their metabolic stability and hydrogen bonding capabilities.[6][7][8]

Experimental Protocol: Amide Synthesis via EDC/HOBt Coupling

  • Activation of the Carboxylic Acid:

    • Dissolve this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

    • Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq) and Hydroxybenzotriazole (HOBt, 1.2 eq).

    • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the active ester intermediate.[7]

  • Amine Coupling:

    • To the solution containing the activated ester, add the desired primary or secondary amine (1.1 eq).

    • Incorporate a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq), to neutralize the hydrochloride salt formed.

    • Allow the reaction to proceed at room temperature for 4-16 hours, with monitoring by TLC or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude amide product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Diagram: Amide Synthesis Workflow

Amide_Synthesis_Workflow Start This compound Activation Activation (EDC, HOBt in DCM) Start->Activation Active_Ester HOBt Active Ester Activation->Active_Ester Coupling Amine Coupling (R1R2NH, Base) Active_Ester->Coupling Crude_Amide Crude Amide Product Coupling->Crude_Amide Purification Purification (Column Chromatography) Crude_Amide->Purification Final_Amide Pure Amide Derivative Purification->Final_Amide

Caption: General workflow for amide synthesis from this compound.

Case Study: this compound Derivatives as Biologically Active Agents

Derivatives of this compound have been extensively explored for a variety of therapeutic applications. For instance, certain derivatives have been synthesized and evaluated as potent antimicrobial agents.[5] Additionally, this scaffold has been instrumental in the development of inhibitors for enzymes such as Escherichia coli β-glucuronidase.[9] The structure-activity relationship (SAR) often reveals that the nature and placement of substituents on the phenyl ring can profoundly impact the potency and selectivity of these compounds.[9]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₈O₃[10]
Molecular Weight 188.18 g/mol [10]
Appearance White to light yellow solid[10]
Melting Point 150-154 °C
SMILES O=C(O)c1ccc(-c2ccccc2)o1[10]
InChIKey GUOMINFEASCICM-UHFFFAOYSA-N[10]

Conclusion

This compound stands out as a highly valuable and versatile building block for medicinal chemists. Its rigid framework, combined with the synthetically accessible carboxylic acid group, offers a robust platform for the rational design and synthesis of novel therapeutic agents. The ease of modification of the peripheral phenyl ring enables the fine-tuning of both pharmacological and pharmacokinetic profiles. The protocols and insights detailed in this guide provide a solid foundation for researchers to leverage the full potential of this privileged scaffold in their drug discovery programs.

References

Application Notes & Protocols: Strategic Functionalization of 5-Phenyl-2-furoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Phenyl-2-furoic acid is a privileged heterocyclic scaffold, forming the core of numerous compounds with significant pharmacological and material science applications. Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, antifungal, and enzyme inhibition properties.[1][2][3][4] This guide provides a comprehensive overview of key strategies for the chemical modification of this compound. We will delve into detailed, field-tested protocols for the functionalization of its carboxylic acid group via amidation and esterification, and explore modern synthetic approaches for direct C-H bond functionalization of its aromatic systems. The causality behind experimental choices, the role of reagents, and the underlying mechanisms are elucidated to empower researchers in drug discovery and chemical development to effectively leverage this versatile molecular framework.

Introduction: The this compound Scaffold

The this compound molecule combines a furan ring, a carboxylic acid, and a phenyl group. This unique arrangement of functional groups offers multiple reaction sites for chemical modification, making it an ideal starting point for generating diverse molecular libraries. The furan moiety acts as a bioisostere for phenyl rings or other five-membered heterocycles, while the carboxylic acid provides a convenient handle for conjugation, salt formation, and derivatization to modulate physicochemical properties like solubility and cell permeability. The demonstrated bioactivity of its derivatives underscores the importance of robust and versatile synthetic protocols for its elaboration.[2][4][5]

This document outlines three primary avenues for functionalization:

  • Amidation: Conversion of the carboxylic acid to an amide, a cornerstone transformation in medicinal chemistry.

  • Esterification: Transformation of the carboxylic acid into an ester, often used for prodrug strategies or as an intermediate for further synthesis.

  • C-H Functionalization: Advanced methods for directly modifying the furan or phenyl rings, offering an atom-economical route to novel analogues.

Amidation of the Carboxylic Acid Moiety

Scientific Rationale: The amide bond is a fundamental linkage in over 25% of all pharmaceutical drugs and countless bioactive molecules.[6] Its stability to metabolic degradation and its ability to participate in hydrogen bonding make it a critical functional group for molecular recognition at biological targets. The direct condensation of a carboxylic acid and an amine is a thermodynamically unfavorable, high-temperature process that forms a stable ammonium-carboxylate salt. Therefore, activating the carboxylic acid with coupling reagents is the standard and necessary approach in laboratory synthesis.[6][7]

Protocol 1: Carbodiimide-Mediated Amide Coupling

This is the most common and versatile method for amide bond formation, prized for its mild conditions and broad substrate scope. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble analogue 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate.

Causality of Reagent Choice:

  • EDCI/DCC: The carbodiimide is the primary activator. EDCI is often preferred as its urea byproduct is water-soluble, simplifying purification, whereas the dicyclohexylurea (DCU) from DCC is insoluble in most organic solvents and must be filtered off.

  • HOBt/DMAP (Additives): The O-acylisourea intermediate can racemize (if chiral centers are present) or rearrange into an unreactive N-acylurea. Additives like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) intercept this intermediate to form a more stable, yet still highly reactive, activated ester, suppressing side reactions and improving yields.

G cluster_workflow Workflow: Carbodiimide Coupling A This compound + Amine B Add Solvent (DCM/DMF) & Stir A->B C Add EDCI (or DCC) + HOBt B->C D Reaction at 0°C to RT C->D E Aqueous Workup & Extraction D->E F Purification (Chromatography) E->F G Final Amide Product F->G

Caption: General workflow for EDCI/HOBt mediated amidation.

Step-by-Step Protocol:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF) (approx. 0.1 M concentration).

  • Addition of Amine and Additive: Add the desired amine (1.1 eq) and HOBt (1.2 eq) to the solution.

  • Cooling: Place the flask in an ice bath and stir for 10 minutes.

  • Activation: Add EDCI (1.2 eq) portion-wise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight (12-18 hours). Monitor reaction progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Protocol 2: Acyl Chloride Formation and Subsequent Amination

For less reactive amines or large-scale synthesis, a two-step approach via a highly reactive acyl chloride intermediate is often employed. Thionyl chloride (SOCl₂) is a common reagent for this transformation.

Causality of Reagent Choice:

  • Thionyl Chloride (SOCl₂): Reacts with the carboxylic acid to form the acyl chloride, with gaseous byproducts (SO₂ and HCl) that are easily removed, driving the reaction to completion.

  • Base (Pyridine or Triethylamine): In the second step, a non-nucleophilic base is required to scavenge the HCl generated upon reaction of the acyl chloride with the amine, preventing the formation of an unreactive ammonium salt.

G cluster_workflow Workflow: Acyl Chloride Method A This compound B React with SOCl₂ in Toluene (Reflux) A->B C Acyl Chloride Intermediate (Isolate or use in situ) B->C E Add Acyl Chloride Solution C->E D Amine + Base (e.g., Pyridine) in DCM at 0°C D->E F Aqueous Workup & Purification E->F G Final Amide Product F->G

Caption: Two-step amidation via an acyl chloride intermediate.

Step-by-Step Protocol:

  • Acyl Chloride Formation: In a fume hood, add this compound (1.0 eq) to a flask with a reflux condenser. Add thionyl chloride (2.0-3.0 eq) and a catalytic amount of DMF (1-2 drops). Heat the mixture to reflux for 2-3 hours.

  • Reagent Removal: Allow the mixture to cool and remove excess thionyl chloride by distillation or under reduced pressure (co-evaporating with toluene can help). The resulting crude 5-phenyl-2-furoyl chloride can be used directly.

  • Amine Reaction: In a separate flask, dissolve the amine (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM and cool in an ice bath.

  • Addition: Slowly add a solution of the crude acyl chloride in DCM to the cooled amine solution.

  • Reaction & Workup: Allow the reaction to warm to room temperature and stir for 2-4 hours. Perform an aqueous workup and purification as described in Protocol 1.

Parameter Carbodiimide Coupling (EDCI) Acyl Chloride Method (SOCl₂)
Conditions Mild (0°C to RT)Harsh (Reflux), Moisture-sensitive
Reagents EDCI, HOBtSOCl₂, Pyridine/TEA
Advantages Broad functional group tolerance; One-potHigh reactivity; Good for unreactive amines
Disadvantages Cost of reagents; Potential side reactionsHarsh reagents; Limited functional group tolerance
Typical Yields 70-95%75-98%

Esterification of the Carboxylic Acid Moiety

Scientific Rationale: Esterification is a fundamental reaction used to mask the polarity of a carboxylic acid, which can improve a drug's oral bioavailability (prodrug strategy). Esters are also valuable synthetic intermediates, for example, in Claisen condensations or as protecting groups.

Protocol 3: Fischer-Speier Esterification

This is the classic method for ester synthesis, involving the reaction of a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst. The reaction is an equilibrium, and its success hinges on shifting the equilibrium toward the products.[8]

Causality of Experimental Design:

  • Excess Alcohol: Using the alcohol as the solvent (if it is a simple alcohol like methanol or ethanol) provides a large excess, driving the equilibrium forward according to Le Châtelier's principle.

  • Acid Catalyst (H₂SO₄): Concentrated sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

  • Water Removal: H₂SO₄ also acts as a dehydrating agent. Alternatively, a Dean-Stark apparatus can be used to azeotropically remove the water byproduct, which is crucial for achieving high yields.

G Carboxylic Acid + Alcohol Carboxylic Acid + Alcohol Ester + Water Ester + Water Carboxylic Acid + Alcohol->Ester + Water H⁺ (cat.)

Caption: The equilibrium of Fischer esterification.

Step-by-Step Protocol:

  • Setup: To a solution of this compound (1.0 eq) in a large excess of the desired alcohol (e.g., methanol, 20-50 eq), cautiously add concentrated sulfuric acid (0.1-0.2 eq) while cooling.

  • Heating: Heat the mixture to reflux and maintain for 4-24 hours. Monitor the reaction by TLC.

  • Neutralization: Cool the reaction mixture to room temperature and carefully neutralize the acid by slowly adding saturated NaHCO₃ solution until effervescence ceases.

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Washing & Isolation: Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by column chromatography or distillation if it is volatile.

C-H Functionalization of the Aromatic Rings

Scientific Rationale: Direct C-H functionalization is a paradigm shift in synthesis, offering a more atom- and step-economical approach to creating complex molecules by avoiding the traditional need for pre-functionalized starting materials (e.g., halides or organometallics).[9][10] For this compound, this opens up possibilities for directly attaching new aryl or alkyl groups to either the furan or the phenyl ring, with selectivity being the primary challenge.

Conceptual Protocol: Palladium-Catalyzed Directed C-H Arylation

The carboxylic acid group can serve as an endogenous directing group, coordinating to a transition metal catalyst and positioning it to activate a nearby C-H bond. For this compound, this could theoretically direct functionalization to the C3 position of the furan ring or the ortho position of the phenyl ring. Palladium catalysis is a powerful tool for such transformations.[11][12]

Causality of Reagent Choice:

  • Palladium Catalyst (e.g., Pd(OAc)₂): The active catalyst that facilitates the C-H activation and cross-coupling steps.

  • Ligand (e.g., Phosphine or N-heterocyclic carbene): Modulates the reactivity and stability of the palladium center. For C-H activation, specialized ligands are often required.

  • Oxidant/Base: The specific catalytic cycle determines the need for an oxidant (for oxidative C-H activation) or a base (for concerted metalation-deprotonation pathways).

  • Arylating Agent: An aryl halide (e.g., iodobenzene) is a common coupling partner.

G A Pd(II) Precatalyst B Coordination & C-H Activation (Forms Palladacycle) A->B Substrate (Directing Group) C Oxidative Addition of Ar-X B->C D Pd(IV) Intermediate C->D E Reductive Elimination (Forms C-C bond) D->E Product F Regenerated Pd(II) E->F F->B Enters next cycle

Caption: A generalized catalytic cycle for Pd-catalyzed C-H arylation.

Representative Step-by-Step Protocol: Note: This is a representative protocol. Optimization of catalyst, ligand, solvent, and temperature is critical for any new substrate.

  • Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 eq), the aryl halide (1.5 eq), Pd(OAc)₂ (5 mol%), a suitable ligand (e.g., an amino acid or phosphine ligand, 10-20 mol%), and a base like K₂CO₃ (2.0 eq) to an oven-dried reaction vial.

  • Solvent Addition: Add an anhydrous, high-boiling polar aprotic solvent (e.g., DMA, NMP).

  • Reaction: Seal the vial and heat to 100-140 °C for 12-48 hours.

  • Cooling & Filtration: Cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove inorganic salts and catalyst residues.

  • Workup and Purification: Perform a standard aqueous workup, followed by purification via flash column chromatography to isolate the arylated product.

Conclusion

This compound is a highly adaptable scaffold for chemical synthesis. The protocols detailed herein for amidation and esterification represent robust, foundational methods for modifying its key carboxylic acid handle. Furthermore, the principles of C-H activation provide a forward-looking strategy for novel derivatization of the aromatic core. By understanding the rationale behind these diverse functionalization techniques, researchers are well-equipped to generate novel chemical entities for evaluation in drug development and materials science, unlocking the full potential of this valuable heterocyclic building block.

References

The Phenyl-Furan Moiety: A Versatile Building Block for Advanced Materials

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for 5-Phenyl-2-furoic acid in Material Science

Introduction: Unlocking the Potential of a Rigid Aromatic Core

This compound, a bifunctional molecule featuring a rigid furan ring flanked by a phenyl group and a carboxylic acid, presents a compelling scaffold for the design of novel materials. Its inherent aromaticity, linearity, and reactive carboxyl group make it an ideal candidate for incorporation into a variety of macromolecular structures, including high-performance polymers, porous crystalline frameworks, and stimuli-responsive materials. The phenyl substitution on the furan ring is anticipated to enhance thermal stability and introduce unique photophysical properties compared to its simpler analogue, 2-furoic acid.

This guide provides researchers, material scientists, and drug development professionals with a comprehensive overview of the potential applications of this compound in material science. We will delve into the rationale behind its use in different material classes and provide detailed, field-proven protocols for the synthesis and characterization of these advanced materials.

I. High-Performance Polyesters: A Bio-Inspired Alternative

The search for sustainable alternatives to petroleum-based plastics has led to significant interest in monomers derived from biomass. Furan-based polymers, particularly those derived from 2,5-furandicarboxylic acid (FDCA), have emerged as promising candidates to replace polyethylene terephthalate (PET).[1] The rigid furan ring in the polymer backbone imparts excellent thermal and mechanical properties.[2] By analogy, this compound can be utilized as a mono-carboxylic acid to cap polymer chains or, more intriguingly, its derivatives can be used to synthesize novel polyesters with tailored properties. The introduction of the phenyl group is expected to enhance the glass transition temperature (Tg) and modulus of the resulting polymers.

Scientific Rationale

The polycondensation of a dicarboxylic acid (or its ester) with a diol is a fundamental method for polyester synthesis.[3] While this compound itself is a monofunctional acid, it can be chemically modified to a diol or a dicarboxylic acid to act as a monomer. For instance, esterification of the carboxylic acid and subsequent reduction can yield a diol, while functionalization of the phenyl ring can introduce a second carboxylic acid group. Alternatively, it can be used as a comonomer to modify the properties of existing polyesters.

Experimental Workflow: Polyester Synthesis

G cluster_0 Monomer Preparation cluster_1 Polycondensation cluster_2 Polymer Processing & Characterization Monomer1 This compound Derivative (e.g., Dimethyl 5-phenyl-2,X-furandicarboxylate) Reactor Reaction Vessel (Nitrogen Atmosphere) Monomer1->Reactor Monomer2 Diol (e.g., Ethylene Glycol) Monomer2->Reactor Heat_Vac Heating and Vacuum Reactor->Heat_Vac Stepwise Temperature Increase Catalyst Catalyst (e.g., Antimony Trioxide) Catalyst->Reactor Isolation Polymer Isolation (Precipitation & Drying) Heat_Vac->Isolation High Vacuum to Remove Byproducts Characterization Characterization (NMR, GPC, DSC, TGA) Isolation->Characterization

Caption: Workflow for the synthesis of polyesters using a this compound derivative.

Protocol: Synthesis of a Polyester Incorporating a this compound Derivative

Objective: To synthesize a polyester using a hypothetical diester derivative of this compound and ethylene glycol via melt polycondensation.

Materials:

  • Dimethyl 5-phenyl-2,X-furandicarboxylate (hypothetical monomer)

  • Ethylene glycol

  • Antimony(III) oxide (catalyst)

  • Methanol

  • Chloroform

  • Nitrogen gas (high purity)

Procedure:

  • Reactor Setup: A three-neck round-bottom flask is equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.

  • Charging Reactants: The flask is charged with dimethyl 5-phenyl-2,X-furandicarboxylate (1.0 eq), ethylene glycol (2.2 eq), and antimony(III) oxide (0.05 mol% relative to the diester).

  • Ester Interchange (First Stage): The reaction mixture is heated to 180°C under a slow stream of nitrogen. Methanol, a byproduct of the transesterification, is distilled off. The temperature is gradually increased to 220°C over 2-3 hours until most of the methanol has been removed.

  • Polycondensation (Second Stage): The nitrogen inlet is replaced with a vacuum line. The pressure is gradually reduced to below 1 Torr, and the temperature is raised to 250-280°C. The viscosity of the mixture will increase significantly. The reaction is continued for 3-4 hours under high vacuum to remove excess ethylene glycol and drive the polymerization to completion.

  • Polymer Isolation: The reactor is cooled to room temperature, and the polyester is dissolved in a minimal amount of chloroform. The polymer is then precipitated by pouring the solution into an excess of cold methanol. The precipitated polymer is filtered, washed with methanol, and dried in a vacuum oven at 60°C overnight.

Expected Characterization Data:

PropertyExpected Range/Value
Glass Transition (Tg) 90 - 120 °C (higher than analogous FDCA polyesters)
Melting Temperature (Tm) 220 - 260 °C
Decomposition Temp. (Td) > 350 °C
Molecular Weight (Mn) 15,000 - 30,000 g/mol
Appearance Amorphous or semi-crystalline solid, slightly yellow in color.

II. Metal-Organic Frameworks (MOFs): Engineering Porosity and Functionality

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands, known as linkers.[4] The choice of the organic linker is crucial in determining the topology, porosity, and chemical functionality of the MOF.[5][6] Carboxylate-based linkers are widely used in MOF synthesis.[7] The rigid and linear nature of this compound makes it an excellent candidate for a ditopic linker in the construction of novel MOFs. The phenyl group can be further functionalized to tune the properties of the resulting framework.

Scientific Rationale

The carboxylate group of this compound can coordinate to metal centers (e.g., Zn²⁺, Cu²⁺, Zr⁴⁺) to form extended one-, two-, or three-dimensional networks.[8] The length and rigidity of the linker will influence the pore size and shape of the MOF, which is critical for applications in gas storage, separation, and catalysis. The phenyl group can act as a site for post-synthetic modification, allowing for the introduction of specific functional groups to tailor the MOF's properties.

Logical Relationship: MOF Synthesis

cluster_0 Solvothermal Synthesis cluster_1 Product Isolation & Characterization Metal_Salt Metal Salt (e.g., Zn(NO3)2·6H2O) Reaction Mixing & Heating (e.g., 120°C, 24h) Metal_Salt->Reaction Linker This compound Linker->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Isolation Filtration, Washing, & Drying Reaction->Isolation Characterization PXRD, TGA, BET Isolation->Characterization

Caption: Logical flow for the solvothermal synthesis of a MOF using this compound.

Protocol: Solvothermal Synthesis of a Hypothetical MOF

Objective: To synthesize a crystalline MOF using this compound as the organic linker and zinc nitrate as the metal source.

Materials:

  • This compound

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Teflon-lined stainless steel autoclave

Procedure:

  • Solution Preparation: In a 20 mL glass vial, dissolve this compound (e.g., 0.1 mmol) in 10 mL of DMF. In a separate vial, dissolve zinc nitrate hexahydrate (e.g., 0.1 mmol) in 5 mL of DMF.

  • Mixing: Combine the two solutions in the Teflon liner of a 23 mL autoclave.

  • Sealing and Heating: Seal the autoclave and place it in a preheated oven at 120°C for 24 hours.

  • Cooling and Isolation: After 24 hours, remove the autoclave from the oven and allow it to cool to room temperature. The resulting crystalline product is isolated by filtration.

  • Washing and Activation: Wash the collected crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL). To activate the MOF (remove solvent molecules from the pores), immerse the crystals in fresh ethanol for 24 hours, then dry under vacuum at 150°C for 12 hours.

Expected Characterization:

TechniqueExpected Outcome
Powder X-ray Diffraction (PXRD) A distinct diffraction pattern indicating a crystalline structure.
Thermogravimetric Analysis (TGA) High thermal stability, with decomposition likely above 350°C.
Brunauer-Emmett-Teller (BET) A Type I isotherm, indicative of a microporous material with a high surface area.

III. Liquid Crystals: Designing Mesomorphic Materials

Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. The molecular shape plays a crucial role in determining the liquid crystalline behavior.[9] Molecules that exhibit liquid crystallinity, or mesogens, are typically composed of a rigid core and flexible terminal chains. The rigid, elongated structure of this compound derivatives can be exploited to design novel liquid crystalline materials.

Scientific Rationale

By esterifying the carboxylic acid group of this compound with long-chain alcohols, it is possible to create molecules with the necessary anisotropy to form liquid crystalline phases (mesophases). The rigid 5-phenyl-2-furan core provides the necessary structural rigidity, while the flexible alkyl chains promote the formation of ordered, yet fluid, phases upon heating. The type of mesophase (e.g., nematic, smectic) will depend on the length of the alkyl chain and the overall molecular geometry.[10]

Protocol: Synthesis and Characterization of a 5-Phenyl-2-furoate Ester

Objective: To synthesize an ester of this compound with a long-chain alcohol and investigate its liquid crystalline properties.

Materials:

  • This compound

  • 1-Dodecanol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM)

  • Hexane

  • Polarizing optical microscope (POM) with a hot stage

  • Differential scanning calorimeter (DSC)

Procedure: Synthesis

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq), 1-dodecanol (1.1 eq), and DMAP (0.1 eq) in DCM.

  • Coupling Reaction: Cool the solution to 0°C in an ice bath and add a solution of DCC (1.1 eq) in DCM dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12 hours. The formation of a white precipitate (dicyclohexylurea) will be observed.

  • Work-up: Filter off the precipitate and wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired ester.

Procedure: Characterization of Liquid Crystalline Properties

  • Polarizing Optical Microscopy (POM): Place a small amount of the purified ester on a glass slide and cover with a coverslip. Heat the sample on a hot stage and observe the changes in texture through the POM upon heating and cooling. The appearance of birefringent textures indicates the presence of liquid crystalline phases.

  • Differential Scanning Calorimetry (DSC): Heat a small sample (5-10 mg) in an aluminum pan under a nitrogen atmosphere. Record the heat flow as a function of temperature during heating and cooling cycles. Phase transitions will appear as endothermic or exothermic peaks in the DSC thermogram.

IV. Luminescent Materials: Harnessing Photophysical Properties

The extended π-conjugated system of this compound suggests its potential as a building block for luminescent materials.[11] Furan-containing compounds have been investigated for their fluorescent properties.[12] By incorporating this moiety into larger conjugated systems or by forming metal complexes, it may be possible to develop materials with interesting emission characteristics for applications in sensing, imaging, and organic light-emitting diodes (OLEDs).

Scientific Rationale

The fluorescence of a molecule is dependent on its electronic structure and the efficiency of radiative decay from an excited state. The rigid structure of the 5-phenyl-2-furan unit can minimize non-radiative decay pathways, potentially leading to higher fluorescence quantum yields. By chemically modifying the molecule, for example, by introducing electron-donating or electron-withdrawing groups on the phenyl ring, the emission wavelength can be tuned.

Protocol: Synthesis of a Fluorescent Derivative

Objective: To synthesize a fluorescent derivative of this compound through a coupling reaction and characterize its photophysical properties.

Materials:

  • Methyl 5-bromo-2-furoate (as a precursor to the 5-phenyl derivative)

  • (4-Aminophenyl)boronic acid

  • Palladium(II) acetate

  • Triphenylphosphine

  • Sodium carbonate

  • 1,4-Dioxane/water mixture

  • UV-Vis spectrophotometer

  • Fluorimeter

Procedure: Synthesis (Suzuki Coupling)

  • Reaction Setup: In a Schlenk flask, combine methyl 5-bromo-2-furoate (1.0 eq), (4-aminophenyl)boronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

  • Degassing: Evacuate and backfill the flask with nitrogen three times.

  • Solvent and Base Addition: Add a degassed 3:1 mixture of 1,4-dioxane and 2 M aqueous sodium carbonate.

  • Reaction: Heat the mixture to 90°C and stir for 12 hours under a nitrogen atmosphere.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography to obtain the fluorescent derivative.

Procedure: Photophysical Characterization

  • UV-Vis Spectroscopy: Prepare a dilute solution of the purified compound in a suitable solvent (e.g., ethanol) and record its absorption spectrum.

  • Fluorescence Spectroscopy: Using the same solution, record the emission spectrum by exciting at the wavelength of maximum absorption (λmax). Determine the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate).

Conclusion

This compound is a promising and versatile building block for the development of advanced materials. Its rigid aromatic structure, combined with the reactivity of the carboxylic acid group, allows for its incorporation into a wide range of material architectures. The protocols and application notes provided herein serve as a starting point for researchers to explore the potential of this molecule in creating high-performance polyesters, functional metal-organic frameworks, novel liquid crystals, and luminescent materials. Further research into the synthesis of derivatives and a deeper understanding of the structure-property relationships will undoubtedly unlock even more exciting applications in the future.

References

Application Notes and Protocols for the Quantification of 5-Phenyl-2-furoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Analytical Imperative for 5-Phenyl-2-furoic Acid

This compound is a key chemical entity, serving as a versatile building block in the synthesis of various organic molecules and featuring in the development of novel pharmaceutical agents.[1] Its unique structure, which combines a phenyl group with a furoic acid moiety, imparts specific chemical properties that are leveraged in medicinal chemistry and materials science.[1] Accurate and precise quantification of this analyte is paramount for ensuring the quality of raw materials, monitoring reaction kinetics, determining the purity of active pharmaceutical ingredients (APIs), and conducting stability studies in finished drug products.

This comprehensive guide provides detailed, field-proven analytical methodologies for the robust quantification of this compound. We will delve into two primary techniques: a high-specificity High-Performance Liquid Chromatography (HPLC) method and a rapid, straightforward UV-Visible Spectrophotometric method. The protocols are designed to be self-validating, grounded in the principles of the International Council for Harmonisation (ICH) guidelines, ensuring data integrity and regulatory compliance.[2][3][4]

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is critical for analytical method development.

PropertyValueSource
Chemical Formula C₁₁H₈O₃[1][5][6]
Molecular Weight 188.18 g/mol [1][5][6]
Appearance White to light yellow crystalline powder[1][5]
Melting Point 150-154 °C[6]
CAS Number 52938-97-3[1][5][6]

Method 1: High-Performance Liquid Chromatography (HPLC) for Specificity and Precision

Reverse-phase HPLC (RP-HPLC) is the gold standard for the quantification of organic molecules in complex matrices due to its high resolving power and sensitivity. The method detailed below is designed to be stability-indicating, meaning it can separate the intact analyte from potential degradation products.

Causality Behind Experimental Choices
  • Stationary Phase (Column): A C18 column is selected for its hydrophobic nature, which provides excellent retention for the moderately non-polar this compound. The phenyl ring of the analyte will interact strongly with the C18 alkyl chains, ensuring good separation from more polar impurities.

  • Mobile Phase: A mixture of acetonitrile and acidified water is a common and effective mobile phase for furoic acid derivatives.[4] Acetonitrile serves as the organic modifier, controlling the elution strength. The acidic aqueous phase (using orthophosphoric acid) is crucial for suppressing the ionization of the carboxylic acid group (pKa ~3-4) on the furoic acid. This ensures a single, non-ionized form of the analyte, leading to sharp, symmetrical peaks and reproducible retention times.

  • Detection Wavelength: Based on the UV spectra of structurally similar compounds like 2-furoic acid and 2,5-furandicarboxylic acid, which show strong absorbance in the 250-280 nm range, a detection wavelength of 265 nm is proposed. This wavelength is expected to provide high sensitivity for the conjugated system of this compound while minimizing interference from common solvents.

Experimental Workflow: HPLC Method

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing p1 Standard & Sample Preparation a2 System Suitability Test (SST) p1->a2 p2 Mobile Phase Preparation a1 System Equilibration (C18 Column) p2->a1 a1->a2 > 30 min a3 Inject Standards & Construct Calibration Curve a2->a3 Pass SST a4 Inject Samples a3->a4 d1 Peak Integration & Identification a4->d1 d2 Quantification (vs. Calibration Curve) d1->d2 d3 Validation & Reporting (ICH Guidelines) d2->d3

Caption: Workflow for the quantification of this compound by HPLC.

Detailed HPLC Protocol

1. Instrumentation and Chromatographic Conditions:

ParameterRecommended Setting
HPLC System Agilent 1200 series or equivalent with UV/PDA detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 265 nm
Injection Volume 10 µL
Run Time Approximately 10 minutes

2. Reagent and Solution Preparation:

  • Mobile Phase: Prepare 1 L of 0.1% phosphoric acid by adding 1.0 mL of concentrated phosphoric acid to 1 L of HPLC-grade water. Filter through a 0.45 µm membrane filter. Mix 600 mL of HPLC-grade acetonitrile with 400 mL of the filtered 0.1% phosphoric acid solution. Degas the final mixture before use.

  • Diluent: Use the mobile phase as the diluent for all standard and sample preparations to ensure compatibility and good peak shape.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Calibration Standards (10-200 µg/mL): Prepare a series of at least five calibration standards by serial dilution of the Standard Stock Solution with the diluent. A suggested concentration range is 10, 25, 50, 100, and 200 µg/mL.

  • Sample Solution: Accurately weigh a quantity of the sample (e.g., drug substance) expected to contain 25 mg of this compound into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. If necessary, sonicate to ensure complete dissolution. Further dilute to bring the concentration into the middle of the calibration range (e.g., a 1:2 dilution to achieve ~50 µg/mL).

3. Method Validation Protocol (ICH Q2(R1) Framework): [4]

The described HPLC method must be validated to prove its suitability for its intended purpose.

Validation ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze diluent, placebo (if applicable), and a stressed sample (e.g., acid, base, peroxide, heat, light treated) to demonstrate no interference at the retention time of this compound. Use a PDA detector to assess peak purity.The analyte peak should be free from co-eluting peaks. Peak purity index should be > 0.995.
Linearity Analyze the five calibration standards in triplicate. Plot a graph of mean peak area versus concentration and perform linear regression analysis.Correlation coefficient (r²) ≥ 0.999. Y-intercept should not be significant.
Range The range is confirmed by the linearity, accuracy, and precision studies.10-200 µg/mL is proposed.
Accuracy Perform recovery studies by spiking a placebo blend or sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Analyze three preparations at each level.Mean recovery should be between 98.0% and 102.0%.
Precision Repeatability: Analyze six independent preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.RSD ≤ 2.0% for repeatability. RSD ≤ 2.0% for intermediate precision.
Limit of Quantitation (LOQ) Determine the concentration that yields a signal-to-noise ratio of approximately 10. Confirm by analyzing six replicates at this concentration.RSD ≤ 10%.
Robustness Intentionally vary critical method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min, pH of aqueous phase ±0.2 units) and assess the impact on system suitability.System suitability parameters must remain within limits. Retention time and peak area should show no significant changes.

4. System Suitability Test (SST): Before any sample analysis, the chromatographic system must be verified. Inject the 100 µg/mL standard solution five times and evaluate the following parameters.

SST ParameterAcceptance Limit
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Areas ≤ 2.0%

Method 2: UV-Visible Spectrophotometry for Rapid Assay

For routine analysis of pure substances or simple formulations where specificity is not a major concern, UV-Visible spectrophotometry offers a rapid and cost-effective alternative to HPLC.

Principle and Method Rationale

This method relies on Beer-Lambert's Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. The conjugated system of this compound absorbs UV radiation, and by measuring this absorbance at its wavelength of maximum absorbance (λmax), we can determine its concentration. The λmax is experimentally determined to be approximately 265 nm in a polar solvent like methanol.

Experimental Workflow: UV-Vis Method

UV_Vis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing p1 Standard & Sample Preparation in Methanol a1 Determine λmax (Scan Standard Solution) p1->a1 a2 Construct Calibration Curve (at λmax = 265 nm) a1->a2 a3 Measure Sample Absorbance a2->a3 d1 Calculate Concentration (Using Calibration Curve) a3->d1 d2 Report Results d1->d2

Caption: Workflow for the quantification of this compound by UV-Vis Spectrophotometry.

Detailed UV-Vis Protocol

1. Instrumentation and Parameters:

ParameterRecommended Setting
Spectrophotometer Double-beam UV-Visible spectrophotometer
Scan Range (for λmax) 200 - 400 nm
Measurement Wavelength 265 nm (or experimentally determined λmax)
Cuvettes 1 cm path length, quartz
Blank Methanol

2. Reagent and Solution Preparation:

  • Solvent: HPLC-grade Methanol.

  • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 250 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Calibration Standards (2-20 µg/mL): Prepare a series of at least five calibration standards by diluting the Standard Stock Solution with methanol. A suggested concentration range is 2, 5, 10, 15, and 20 µg/mL. This range is chosen to typically fall within the linear absorbance range of most spectrophotometers (0.1 - 1.0 AU).

  • Sample Solution: Prepare a sample solution in methanol with a target concentration of approximately 10 µg/mL. This may require a series of accurate dilutions.

3. Procedure:

  • Determine λmax: Place the 10 µg/mL standard solution in the sample cuvette and methanol in the reference cuvette. Scan the spectrum from 400 nm to 200 nm. The wavelength of maximum absorbance is the λmax. Confirm this is approximately 265 nm.

  • Generate Calibration Curve: Set the spectrophotometer to the determined λmax. Measure the absorbance of each calibration standard in triplicate against the methanol blank. Plot a graph of mean absorbance versus concentration.

  • Measure Sample: Measure the absorbance of the sample solution in triplicate.

  • Calculation: Determine the concentration of the sample solution using the linear regression equation from the calibration curve (C = (Abs - y-intercept) / slope). Account for all dilution factors to calculate the final concentration in the original sample.

4. Method Validation: The UV-Vis method should also be validated for linearity, range, accuracy, and precision as described in the HPLC section, with absorbance measurements replacing peak area measurements. Specificity is the main limitation of this technique and should be addressed by demonstrating that excipients or impurities do not absorb significantly at the analytical wavelength.

Conclusion

The choice between the HPLC and UV-Visible spectrophotometry methods depends on the specific requirements of the analysis. The RP-HPLC method offers superior specificity and is the preferred choice for stability studies, analysis of complex mixtures, and regulatory submissions where impurity profiling is required. The UV-Vis method provides a rapid, simple, and cost-effective solution for the routine assay of pure this compound or in simple formulations where interfering substances are known to be absent. Both protocols, when properly validated according to ICH guidelines, will yield accurate, reliable, and reproducible data, ensuring the quality and consistency of products containing this compound.

References

Application Notes & Protocols: A Phased Approach to Efficacy Testing of 5-Phenyl-2-furoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From Novel Compound to Therapeutic Candidate

The journey of a novel chemical entity, such as 5-Phenyl-2-furoic acid, from initial synthesis to a potential therapeutic requires a systematic and rigorous evaluation of its biological activity. As there is limited public domain information on the specific biological effects of this compound, this guide provides a comprehensive, phased experimental framework designed to thoroughly characterize its efficacy.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a logical progression from broad, high-throughput in vitro screening to targeted in vivo proof-of-concept studies.

The core philosophy of this guide is rooted in phenotypic drug discovery.[4][5] Rather than assuming a specific molecular target, we will first identify a desirable biological effect (a phenotype) in a disease-relevant model and then work to uncover the underlying mechanism of action (MoA).[6][7] This unbiased approach is particularly powerful for novel compounds, as it allows the biological system itself to reveal the most promising therapeutic avenues.[7] Each protocol is designed to be a self-validating system, emphasizing robust controls, orthogonal assays, and clear decision-making criteria at each stage.

Phase 1: Foundational In Vitro Profiling

Before investing significant resources in complex efficacy studies, it is critical to establish the fundamental physicochemical and cytotoxic properties of this compound. This initial phase ensures that subsequent biological assays are conducted under reliable and interpretable conditions.

Initial Cytotoxicity Assessment

Causality: The primary goal is to determine the concentration range at which this compound exhibits cytotoxic (cell-killing) effects.[8][9] This is crucial for distinguishing between a specific therapeutic effect and non-specific toxicity.[10] All subsequent in vitro assays should be performed at concentrations well below the cytotoxic threshold to ensure that observed effects are not simply artifacts of cell death.[11]

Protocol: MTT Assay for General Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[8][12]

  • Cell Seeding:

    • Select a panel of representative cell lines. It is advisable to include both cancerous (e.g., HeLa, MCF-7) and non-cancerous (e.g., HEK293) cell lines to assess for any preliminary cancer-specific effects.[12]

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[11]

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 100 µM).

    • Treat the cells and incubate for 24, 48, and 72 hours. Include vehicle-only controls.[13]

  • MTT Addition and Measurement:

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[11]

    • Solubilize the resulting formazan crystals with 100 µL of DMSO.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle-treated control.

    • Plot the dose-response curve and determine the half-maximal inhibitory concentration (IC50), the concentration at which cell viability is reduced by 50%.[8][11]

Data Presentation:

Cell LineIncubation TimeIC50 (µM) of this compoundPositive Control (e.g., Doxorubicin) IC50 (µM)
HeLa24hExperimental ValueKnown Value
HeLa48hExperimental ValueKnown Value
MCF-724hExperimental ValueKnown Value
MCF-748hExperimental ValueKnown Value
HEK29324hExperimental ValueKnown Value
HEK29348hExperimental ValueKnown Value

Phase 2: Broad Phenotypic Screening

With a non-toxic concentration range established, the next step is to screen this compound across a variety of disease-relevant phenotypic assays. The goal is to identify a "hit"—a robust and reproducible biological effect that suggests a potential therapeutic application.[6][]

Workflow for Phenotypic Screening

G cluster_0 Phase 2: Phenotypic Screening Compound This compound (Non-toxic Concentrations) Assay1 Anti-inflammatory Assay (e.g., LPS-stimulated macrophages) Compound->Assay1 Screening Assay2 Anticancer Assay (e.g., Cancer cell proliferation) Compound->Assay2 Screening Assay3 Other Disease Models (e.g., Neuroprotection, Metabolism) Compound->Assay3 Screening Hit Phenotypic 'Hit' Identified Assay1->Hit Data Analysis Assay2->Hit Data Analysis Assay3->Hit Data Analysis

Caption: Workflow for phenotypic screening of this compound.

Protocol: Anti-Inflammatory Screening

Causality: Many diseases have an inflammatory component. This assay determines if this compound can suppress the production of inflammatory mediators in response to a pro-inflammatory stimulus. Furan derivatives have been noted for their potential anti-inflammatory effects.[15]

  • Cell Model: Use a murine macrophage cell line like RAW 264.7.

  • Stimulation: Seed cells and allow them to adhere. Pre-treat with various non-toxic concentrations of this compound for 1 hour. Then, stimulate with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response.

  • Readout: After 24 hours, collect the cell supernatant.

  • Measurement: Use an ELISA kit to quantify the concentration of a key inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-6 (IL-6).

  • Data Analysis: Compare cytokine levels in compound-treated wells to LPS-only controls. A significant reduction indicates anti-inflammatory activity.

Protocol: Anticancer Proliferation Screening

Causality: This assay assesses whether the compound has cytostatic (inhibits proliferation) effects at non-cytotoxic concentrations.[10] This is a hallmark of many anticancer drugs.

  • Cell Model: Use a panel of cancer cell lines from different tissues (e.g., lung, breast, colon).

  • Assay: Utilize a proliferation assay such as the CyQUANT Direct Cell Proliferation Assay, which measures cellular DNA content.

  • Treatment: Seed cells at a low density. Treat with a range of non-toxic concentrations of this compound.

  • Incubation: Incubate for 72 hours to allow for multiple rounds of cell division.

  • Data Analysis: Measure fluorescence according to the manufacturer's protocol. A reduction in signal compared to the vehicle control indicates inhibition of proliferation. Calculate the GI50 (concentration for 50% growth inhibition).

Phase 3: Target Deconvolution and Mechanism of Action (MoA)

Once a robust phenotypic hit is confirmed, the critical next step is to identify the molecular target(s) of this compound.[16][17] Knowing the target is essential for lead optimization and understanding the compound's MoA.[18][19]

Protocol: Cellular Thermal Shift Assay (CETSA)

Causality: CETSA is a powerful method to confirm direct binding of a compound to its target protein within intact cells.[20][21] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound by a ligand.[22][23]

  • Cell Treatment: Treat intact cells with either vehicle or an effective concentration of this compound.

  • Heating: Heat the cell suspensions across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes to induce protein denaturation.[24]

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction (containing undenatured proteins) from the precipitated fraction via centrifugation.[22]

  • Detection: Analyze the amount of a suspected target protein remaining in the soluble fraction using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein against temperature. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement.[23][25]

Hypothetical CETSA Result

G cluster_0 CETSA Melt Curve Yaxis Yend Yaxis->Yend Xaxis Xend Xaxis->Xend Ylabel Soluble Protein (%) Xlabel Temperature (°C) v1 v2 v1->v2 Vehicle v3 v2->v3 Vehicle v4 v3->v4 Vehicle v5 v4->v5 Vehicle v6 v5->v6 Vehicle v7 v6->v7 Vehicle c1 c2 c1->c2 + Compound c3 c2->c3 + Compound c4 c3->c4 + Compound c5 c4->c5 + Compound c6 c5->c6 + Compound c7 c6->c7 + Compound c8 c7->c8 + Compound c9 c8->c9 + Compound Tm1 Tm2 Tm1->Tm2 Tm3 Tm4 Tm3->Tm4 Tm_label ΔTm

Caption: Thermal shift (ΔTm) indicates target stabilization by the compound.

Other Target Deconvolution Strategies

If the target is completely unknown, broader, unbiased methods may be required:

  • Affinity Chromatography: The compound is immobilized on a solid support to "pull down" its binding partners from cell lysates for identification by mass spectrometry.[26]

  • Genetic Screening (e.g., CRISPR): A CRISPR knockout library can be used to identify genes that, when deleted, render the cells resistant to the compound's effect, pointing to the target pathway.[18][19]

Phase 4: In Vivo Proof-of-Concept

The final phase is to determine if the in vitro efficacy translates to a living organism.[27] These studies are essential for evaluating not only efficacy but also the compound's pharmacokinetic (PK) and toxicological profile.[28] All animal studies must adhere to strict ethical guidelines, such as the ARRIVE guidelines.[29][30][31][32][33]

Acute Toxicity and Pharmacokinetics (PK)

Causality: Before an efficacy study, it is imperative to determine a safe and effective dose. Acute toxicity studies establish the maximum tolerated dose (MTD), while PK studies determine how the compound is absorbed, distributed, metabolized, and excreted (ADME), informing the dosing schedule.[28]

Protocol: Acute Oral Toxicity (OECD 423/425)

  • Guidelines: Follow OECD Test Guideline 423 (Acute Toxic Class Method) or 425 (Up-and-Down Procedure).[34][35][36][37][38]

  • Animals: Typically use a single rodent species (e.g., female rats).

  • Dosing: Administer a single oral dose of this compound. The dose for the next animal is adjusted based on the outcome for the previous animal.

  • Observation: Observe animals for 14 days, recording signs of toxicity and mortality.[36]

  • Endpoint: The study provides a classification of the compound's toxicity and an estimated LD50 (median lethal dose).

Protocol: Preliminary Pharmacokinetics

  • Animals: Use rodents (e.g., mice or rats).

  • Dosing: Administer a single dose of this compound via the intended clinical route (e.g., oral gavage, intravenous injection).

  • Sampling: Collect blood samples at multiple time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

  • Analysis: Use LC-MS/MS (Liquid Chromatography-Mass Spectrometry) to quantify the concentration of the compound in the plasma at each time point.

  • Parameters: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve).

In Vivo Efficacy Study

Causality: This is the ultimate test of the compound's therapeutic potential. The study design will be based on the phenotypic hit identified in Phase 2.[39][40] For example, if an anti-inflammatory effect was observed, an inflammatory disease model would be used.

Example Protocol: Murine Model of LPS-Induced Inflammation

  • Model: Use a standard mouse strain (e.g., C57BL/6).

  • Groups:

    • Group 1: Vehicle control

    • Group 2: LPS only

    • Group 3: LPS + this compound (Dose 1)

    • Group 4: LPS + this compound (Dose 2)

    • Group 5: LPS + Positive control (e.g., Dexamethasone)

  • Procedure:

    • Administer the compound or vehicle at set times before inducing inflammation.

    • Inject LPS intraperitoneally to induce a systemic inflammatory response.

    • Monitor animals for clinical signs of distress.

  • Endpoints:

    • At a predetermined time point (e.g., 2 or 6 hours post-LPS), collect blood via cardiac puncture.

    • Measure levels of key inflammatory cytokines (e.g., TNF-α, IL-6) in the serum using ELISA.

    • A significant reduction in cytokine levels in the treatment groups compared to the LPS-only group indicates in vivo efficacy.

Data Presentation for Efficacy Study:

Treatment GroupNSerum TNF-α (pg/mL) (Mean ± SD)% Inhibition
Vehicle8Baseline Value-
LPS Only8Maximal Value0%
LPS + Compound (Dose 1)8Experimental ValueCalculated Value
LPS + Compound (Dose 2)8Experimental ValueCalculated Value
LPS + Dexamethasone8Positive Control ValueCalculated Value

Conclusion

This phased, systematic approach provides a robust framework for characterizing the efficacy of a novel compound like this compound. By starting with foundational profiling and moving through unbiased phenotypic screening, target deconvolution, and finally, in vivo validation, researchers can build a comprehensive data package. This logical progression maximizes the chances of discovering a viable therapeutic candidate while efficiently allocating resources and adhering to the highest standards of scientific integrity.

References

Application Notes and Protocols: 5-Phenyl-2-furoic Acid as a Versatile Ligand in Homogeneous Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Role of 5-Phenyl-2-furoic Acid in Catalysis

This compound, a bifunctional molecule featuring a furan ring, a phenyl substituent, and a carboxylic acid group, is emerging as a ligand of significant interest in the field of homogeneous catalysis. Its unique electronic and steric properties, conferred by the phenyl group at the 5-position of the furan ring, combined with the coordinating ability of the carboxylate, make it a compelling candidate for modulating the reactivity and selectivity of transition metal catalysts. This guide provides an in-depth exploration of the applications of this compound as a ligand, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors. While direct catalytic applications of this compound are an area of ongoing research, this document leverages established principles of catalysis and data from closely related systems to present a comprehensive overview of its potential.

Physicochemical Properties of this compound

A thorough understanding of the ligand's properties is fundamental to its application in catalysis.

PropertyValueReference(s)
Molecular Formula C₁₁H₈O₃[1][2]
Molecular Weight 188.18 g/mol [1][2]
Appearance White to light yellow crystalline powder[2]
Melting Point 150-154 °C[1]
SMILES O=C(O)c1ccc(-c2ccccc2)o1[2]
InChI Key GUOMINFEASCICM-UHFFFAOYSA-N[1]

Part 1: this compound in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The performance of these catalytic systems is critically dependent on the nature of the ligands coordinated to the palladium center. This compound can function as an ancillary ligand, influencing the stability and reactivity of the catalytic species.

Application Note 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, the cross-coupling of an organoboron compound with an organohalide, is a powerful method for the synthesis of biaryls and other conjugated systems. Carboxylate ligands can play a crucial role in stabilizing the palladium catalyst and facilitating key steps in the catalytic cycle.

Causality of Ligand Choice: The carboxylate group of this compound can coordinate to the palladium center, influencing the electron density and steric environment of the metal. This can impact the rates of oxidative addition and reductive elimination, the key steps of the catalytic cycle. The phenyl substituent on the furan ring can engage in non-covalent interactions, further stabilizing transition states.

Representative Protocol for Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid:

This protocol is adapted from established methods for the Suzuki-Miyaura coupling of heteroaryl carboxylic acids and serves as a representative starting point for optimization.[3]

Reaction Scheme:

Materials:

  • Aryl bromide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • This compound (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • Degassed 1,4-dioxane (5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl bromide, arylboronic acid, palladium(II) acetate, this compound, and potassium phosphate.

  • Add the degassed 1,4-dioxane to the flask via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Self-Validation: The protocol's robustness can be assessed by running the reaction with and without the this compound ligand to quantify its effect on yield and reaction rate. Further validation can be achieved by testing a range of aryl bromides and arylboronic acids to determine the substrate scope.

Visualizing the Catalytic Cycle:

Suzuki_Miyaura_Coupling cluster_ligand L' = this compound and/or other ligands Pd(0)L'n Pd(0)L'n Ar-Pd(II)-Br(L'n) Oxidative Addition Intermediate Pd(0)L'n->Ar-Pd(II)-Br(L'n) Ar-Br Ar-Pd(II)-Ar'(L'n) Transmetalation Intermediate Ar-Pd(II)-Br(L'n)->Ar-Pd(II)-Ar'(L'n) Ar'-B(OH)₂ Base Ar-Pd(II)-Ar'(L'n)->Pd(0)L'n Reductive Elimination Ar-Ar' Biaryl Product Ar-Pd(II)-Ar'(L'n)->Ar-Ar'

Suzuki-Miyaura Catalytic Cycle
Application Note 2: Heck-Mizoroki Reaction

The Heck-Mizoroki reaction couples an unsaturated halide with an alkene to form a substituted alkene. The choice of ligand is crucial for controlling the regioselectivity and efficiency of this transformation.

Causality of Ligand Choice: In the Heck reaction, a carboxylate ligand like this compound can influence the coordination of the alkene and the subsequent migratory insertion and β-hydride elimination steps. The steric bulk of the phenylfuran moiety can direct the regioselectivity of the alkene insertion.

Representative Protocol for the Heck-Mizoroki Reaction:

This protocol is based on general phosphine-free Heck reaction conditions where a carboxylate can play a stabilizing role.[4][5]

Reaction Scheme:

Materials:

  • Aryl iodide (1.0 mmol)

  • Alkene (1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 1 mol%)

  • This compound (2 mol%)

  • Triethylamine (Et₃N, 2.0 mmol)

  • N,N-Dimethylformamide (DMF, 5 mL)

Procedure:

  • In a sealed tube, combine the aryl iodide, palladium(II) acetate, and this compound.

  • Add the degassed DMF, followed by the alkene and triethylamine.

  • Seal the tube and heat the mixture to 120 °C for 12-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to afford the desired product.

Self-Validation: The efficacy of this compound as a ligand can be confirmed by comparing the yield and regioselectivity of the reaction to a ligand-free control and to a reaction with a standard phosphine ligand.

Visualizing the Heck-Mizoroki Catalytic Cycle:

Heck_Mizoroki_Reaction cluster_ligand L' = this compound and/or other ligands Pd(0)L'n Pd(0)L'n Ar-Pd(II)-I(L'n) Oxidative Addition Pd(0)L'n->Ar-Pd(II)-I(L'n) Ar-I Alkene Complex Alkene Coordination Ar-Pd(II)-I(L'n)->Alkene Complex Alkene Insertion Product Migratory Insertion Alkene Complex->Insertion Product Insertion Product->Pd(0)L'n Base Alkene Product Alkene Product Insertion Product->Alkene Product β-Hydride Elimination

Heck-Mizoroki Catalytic Cycle

Part 2: this compound in C-H Activation

Direct C-H bond functionalization is a rapidly evolving field that offers a more atom- and step-economical approach to the synthesis of complex molecules. In many of these transformations, a directing group is employed to position the catalyst in proximity to the target C-H bond. The carboxylic acid moiety of this compound can act as a directing group for the functionalization of the phenyl ring.

Application Note 3: Carboxylate-Directed C-H Arylation

The native carboxyl group of this compound can direct the ortho-C-H functionalization of its phenyl ring. This strategy allows for the synthesis of highly substituted aromatic compounds.

Causality of Experimental Choices: The carboxylate group acts as a bidentate directing group, forming a stable five-membered palladacycle intermediate. This pre-organization facilitates the cleavage of the ortho-C-H bond of the phenyl ring, leading to selective functionalization at that position. The choice of oxidant is critical to regenerate the active Pd(II) catalyst.

Representative Protocol for Directed C-H Arylation:

This protocol is based on established methods for carboxylate-directed C-H functionalization.[5]

Reaction Scheme:

Materials:

  • This compound (0.5 mmol)

  • Aryl iodide (1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 10 mol%)

  • Benzoquinone (1.0 mmol)

  • Potassium carbonate (K₂CO₃, 1.0 mmol)

  • Trifluoroacetic acid (TFA, 2.0 mmol)

  • tert-Amyl alcohol (3 mL)

Procedure:

  • To a pressure-rated vial, add this compound, aryl iodide, palladium(II) acetate, benzoquinone, and potassium carbonate.

  • Add tert-amyl alcohol and trifluoroacetic acid to the vial.

  • Seal the vial and heat the reaction mixture at 120 °C for 24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by preparative HPLC or flash chromatography.

Self-Validation: The directing group ability of the carboxylate can be verified by attempting the reaction with 2-phenylfuran, which lacks the carboxylic acid. The regioselectivity of the arylation should be confirmed by NMR spectroscopy.

Visualizing the Directed C-H Activation Pathway:

CH_Activation Substrate_Pd Coordination of This compound to Pd(II) Palladacycle C-H Activation & Palladacycle Formation Substrate_Pd->Palladacycle Oxidative_Addition Oxidative Addition of Ar-I Palladacycle->Oxidative_Addition Product_Formation Reductive Elimination of Product Oxidative_Addition->Product_Formation Pd_II_Regen Regeneration of Pd(II) Catalyst Product_Formation->Pd_II_Regen Oxidant

Directed C-H Activation Pathway

Conclusion and Future Outlook

This compound presents a promising platform for the development of novel catalytic systems. Its dual functionality as both an electronic and steric modulator in cross-coupling reactions and as a directing group in C-H activation highlights its versatility. The protocols and mechanistic insights provided in this guide serve as a foundation for further exploration and optimization. Future research will likely focus on the synthesis and characterization of well-defined metal complexes of this compound to better understand its coordination chemistry and catalytic behavior. The development of asymmetric catalytic transformations employing chiral derivatives of this ligand is also a promising avenue for future investigation. As the demand for efficient and selective synthetic methodologies continues to grow, ligands like this compound will undoubtedly play a crucial role in advancing the frontiers of catalysis.

References

Application Notes and Protocols for In Vitro Evaluation of 5-Phenyl-2-furoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the 5-Phenyl-2-furoic acid Scaffold

This compound is a heterocyclic organic compound featuring a central furan ring linked to a phenyl group and a carboxylic acid moiety. This structural motif is of significant interest in medicinal chemistry, as the furan scaffold is a core component in numerous bioactive natural products and synthetic drugs. While direct and extensive biological evaluation of this compound itself is not widely documented in publicly available literature, its derivatives have demonstrated a range of promising pharmacological activities. These include antimicrobial, antimycobacterial, and notably, anticancer and anti-inflammatory properties.[1][2][3]

For instance, derivatives such as 5-(4-nitrophenyl)furan-2-carboxylic acid have been investigated as inhibitors of enzymes crucial for mycobacterial survival.[3] Furthermore, the structurally related compound 5-(tetradecyloxy)-2-furoic acid (TOFA) has been shown to inhibit acetyl-CoA-carboxylase-α (ACCA), a key enzyme in fatty acid synthesis, leading to apoptosis in prostate cancer cells.[2] This suggests that the this compound core can serve as a valuable scaffold for the development of novel therapeutic agents.

This guide provides a detailed framework for the in vitro evaluation of this compound, focusing on its potential anti-inflammatory and anticancer activities. The protocols outlined below are established, robust assays designed to elucidate the biological effects and mechanisms of action of test compounds. While these assays are presented for this compound, they are broadly applicable to its derivatives and other novel chemical entities.

Section 1: Assessment of Anti-Inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases. The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central regulators of the inflammatory response, controlling the expression of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[4][5] The following protocols are designed to assess the ability of this compound to modulate these key inflammatory markers in a cellular model of inflammation.

Rationale and Experimental Workflow

The murine macrophage cell line, RAW 264.7, is a widely used and reliable model for studying inflammation in vitro. Stimulation of these cells with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, triggers a potent inflammatory response that mimics key aspects of in vivo inflammation. This response includes the activation of the NF-κB and MAPK pathways, leading to the production of inflammatory mediators. By treating LPS-stimulated RAW 264.7 cells with this compound, we can quantify its potential to suppress this inflammatory cascade.

Diagram: Workflow for Anti-Inflammatory Assays

G cluster_0 Cell Culture & Seeding cluster_1 Treatment cluster_2 Endpoint Assays Culture Culture RAW 264.7 Cells Seed Seed cells in 96-well plates Culture->Seed Pretreat Pre-treat with this compound Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate MTT MTT Assay for Cytotoxicity Stimulate->MTT Griess Griess Assay for Nitric Oxide (NO) Stimulate->Griess ELISA ELISA for PGE2, TNF-α, IL-6 Stimulate->ELISA

Caption: Experimental workflow for evaluating the anti-inflammatory potential of this compound.

Protocol: Cell Viability Assessment (MTT Assay)

Rationale: Before assessing anti-inflammatory activity, it is crucial to determine the concentrations of this compound that are non-toxic to RAW 264.7 cells. The MTT assay is a colorimetric method that measures cell metabolic activity, which is an indicator of cell viability. This ensures that any observed reduction in inflammatory markers is due to a specific anti-inflammatory effect and not simply a result of cell death.

Step-by-Step Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete Dulbecco's Modified Eagle Medium (DMEM). Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Make serial dilutions in culture medium to achieve final concentrations ranging from, for example, 1 µM to 100 µM. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity. Replace the old medium with 100 µL of medium containing the different concentrations of the test compound. Include a vehicle control (medium with 0.1% DMSO).

  • Incubation: Incubate the plate for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Select non-toxic concentrations for subsequent anti-inflammatory assays.

Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)

Rationale: Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The Griess assay is a simple and sensitive colorimetric method to measure nitrite (a stable metabolite of NO) in the cell culture supernatant.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Seed and treat RAW 264.7 cells with non-toxic concentrations of this compound for 1 hour, as determined by the MTT assay.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a negative control (cells with medium only), a vehicle control (cells with DMSO and LPS), and a positive control (cells with a known iNOS inhibitor and LPS).

  • Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.

  • Incubation and Measurement: Incubate for 10 minutes at room temperature, protected from light. Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition relative to the LPS-treated vehicle control.

Protocol: Prostaglandin E2 (PGE2) and Cytokine (TNF-α, IL-6) Quantification (ELISA)

Rationale: PGE2, produced via the cyclooxygenase-2 (COX-2) enzyme, and pro-inflammatory cytokines like TNF-α and IL-6 are key mediators of inflammation. Enzyme-Linked Immunosorbent Assays (ELISAs) are highly specific and sensitive methods for quantifying the levels of these molecules in the cell culture supernatant.

Step-by-Step Protocol:

  • Cell Seeding, Treatment, and Stimulation: Follow the same procedure as for the Griess assay (steps 1 and 2).

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Perform ELISAs for PGE2, TNF-α, and IL-6 according to the manufacturer's instructions for the specific commercial kits used. This typically involves adding the supernatant to antibody-coated plates, followed by a series of incubation and washing steps with detection antibodies and a substrate.

  • Data Analysis: Generate a standard curve for each analyte and determine the concentrations in the samples. Calculate the percentage of inhibition relative to the LPS-treated vehicle control.

Mechanistic Insight: NF-κB and MAPK Signaling Pathways

Rationale: To understand how this compound might exert its anti-inflammatory effects, it is important to investigate its impact on the upstream signaling pathways. The NF-κB and MAPK pathways are key targets. Inhibition of these pathways can be assessed by measuring the phosphorylation status of key proteins using Western blotting.

Diagram: Inflammatory Signaling Pathways

G cluster_0 MAPK Pathway cluster_1 NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKs MAPKs (p38, ERK, JNK) TLR4->MAPKs IKK IKK TLR4->IKK AP1 AP-1 MAPKs->AP1 activates Gene Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) AP1->Gene IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB->Gene translocates to nucleus Inhibitor This compound (Potential Inhibition) Inhibitor->MAPKs Inhibitor->IKK G cluster_0 Cell Culture & Seeding cluster_1 Endpoint Assays Culture Culture Cancer Cell Lines (A549, HCT-116, MCF-7) Seed Seed cells in appropriate plates Culture->Seed Treatment Treat with this compound (various concentrations and time points) Seed->Treatment MTT MTT Assay for Cytotoxicity (IC50) Treatment->MTT Apoptosis Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Phenyl-2-furoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Synthesis Division Last Updated: January 1, 2026

Welcome to the technical support center for the synthesis of 5-Phenyl-2-furoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields. We will focus on modern palladium-catalyzed cross-coupling methodologies, providing not just protocols, but the underlying chemical principles to empower your experimental design.

Overview of Synthetic Strategies

This compound is a valuable heterocyclic building block. While several synthetic routes exist, palladium-catalyzed cross-coupling reactions have become the methods of choice due to their efficiency, substrate scope, and functional group tolerance. The two most prominent strategies are the Suzuki-Miyaura coupling and the Heck coupling.

  • Suzuki-Miyaura Coupling: This reaction involves the coupling of a 5-halo-2-furoic acid derivative (typically bromo or iodo) with phenylboronic acid. It is often favored for its mild reaction conditions and the high commercial availability of boronic acids.[1][2]

  • Heck Coupling: This method couples a 5-halo-2-furoic acid derivative with an alkene like styrene, or in some variations, directly with benzene through C-H activation.[3][4]

This guide will primarily address challenges encountered during these palladium-catalyzed reactions.

Troubleshooting Guide: Common Issues & Solutions

This section is formatted as a series of questions and answers to directly address specific problems you may encounter in the lab.

Q1: My Suzuki-Miyaura coupling reaction has stalled, resulting in a low yield of this compound. What are the most common culprits?

A: A low or stalled yield in a Suzuki-Miyaura coupling is a frequent issue that can typically be traced back to one of three areas: the catalyst system, the base, or the reagents' quality.

1. Inactive Catalyst System: The single most critical step in the reaction is the in situ generation and maintenance of the active Pd(0) catalyst.[5]

  • Cause (Catalyst Oxidation): The Pd(0) species is susceptible to oxidation, and phosphine ligands can be oxidized, rendering the catalyst inactive. This is often visible as the formation of a black precipitate ("palladium black").[6]
  • Solution: Ensure your reaction is performed under an inert atmosphere (Nitrogen or Argon). Degas all solvents and reagents thoroughly before use. Using a slightly higher loading of a robust phosphine ligand (e.g., SPhos, XPhos) can protect the palladium center.[5]
  • Cause (Insufficient Pre-catalyst Reduction): If you are using a Pd(II) pre-catalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂, it must be reduced to Pd(0) to enter the catalytic cycle.
  • Solution: The reduction is often facilitated by phosphine ligands or solvents. However, ensuring you have a reliable protocol for this reduction is key. Some modern pre-catalysts are designed for more controlled activation.[5]

2. Incorrect or Ineffective Base: The base plays a crucial role beyond just being a scavenger. It activates the boronic acid by forming a more nucleophilic boronate complex, which is essential for the transmetalation step.[1][2]

  • Cause: A base that is too weak (e.g., NaOAc in some systems) may not form the boronate complex efficiently. A base that is too strong or has poor solubility (e.g., K₃PO₄ in a non-polar solvent without water) can also hinder the reaction.
  • Solution: A combination of a moderately strong inorganic base and a solvent system that allows for some solubility is ideal. Aqueous solutions of Na₂CO₃ or K₂CO₃ are excellent starting points.[7] For substrates sensitive to hydrolysis, anhydrous bases like KF or Cs₂CO₃ in solvents like dioxane or THF can be effective.[2]

3. Reagent Quality and Stoichiometry:

  • Cause (Boronic Acid Decomposition): Phenylboronic acid can undergo protodeboronation (cleavage of the C-B bond) or form unreactive trimeric anhydrides (boroxines) upon storage.[6]
  • Solution: Use fresh, high-purity phenylboronic acid. If its quality is uncertain, consider using a slight excess (1.1-1.5 equivalents). You can also use more stable boronic esters or trifluoroborate salts.[1]

Troubleshooting Workflow: Diagnosing Low Yield

G Start Low Yield Observed Check_Catalyst Check Catalyst System Start->Check_Catalyst Catalyst_Black Palladium Black? Check_Catalyst->Catalyst_Black Check_Base Evaluate Base & Solvent Base_Solubility Base Soluble? Check_Base->Base_Solubility Check_Reagents Assess Reagent Quality Boronic_Acid_Age Boronic Acid Fresh? Check_Reagents->Boronic_Acid_Age Catalyst_Black->Check_Base No Degas_Solvents Improve Degassing Use Robust Ligand Catalyst_Black->Degas_Solvents Yes Base_Solubility->Check_Reagents Yes Change_Base Switch to Aqueous Na2CO3 or Anhydrous Cs2CO3 Base_Solubility->Change_Base No Boronic_Acid_Age->Degas_Solvents Yes, Still low yield Boronic_Acid_Age->Change_Base Yes, Still low yield Use_New_Reagent Use Fresh Boronic Acid (1.2 eq) Boronic_Acid_Age->Use_New_Reagent No

Caption: A decision tree for troubleshooting low yields.

Q2: My reaction mixture contains significant amounts of biphenyl and/or 2-furoic acid byproducts. How can I suppress these side reactions?

A: The formation of these byproducts points to specific, competing reaction pathways. Biphenyl arises from the homocoupling of phenylboronic acid, while 2-furoic acid is the result of dehalogenation.

1. Minimizing Homocoupling (Biphenyl Formation):

  • Mechanism: This side reaction is often promoted by the presence of oxygen, which can facilitate a Pd-catalyzed oxidative coupling of two boronic acid molecules. It can also occur at high temperatures.[6]
  • Solution:
  • Rigorous Inert Atmosphere: The most effective solution is to meticulously remove oxygen from your reaction system. Use Schlenk line techniques and thoroughly degassed solvents.
  • Controlled Temperature: Avoid excessive heating. Run the reaction at the lowest temperature that provides a reasonable rate (e.g., 80-90 °C is often sufficient).
  • Stoichiometry: Using a large excess of the boronic acid can drive this side reaction. Use a modest excess (e.g., 1.1 eq).

2. Preventing Dehalogenation (2-Furoic Acid Formation):

  • Mechanism: The aryl halide starting material can be reduced, replacing the halogen with a hydrogen atom. This can be caused by certain bases, impurities in solvents, or side reactions with the phosphine ligand.[6]
  • Solution:
  • Choice of Base: Strong, non-nucleophilic bases are preferred. Avoid bases that can act as hydride sources. K₂CO₃, Cs₂CO₃, or K₃PO₄ are generally good choices.
  • Solvent Purity: Use high-purity, anhydrous solvents. Ethers like dioxane or THF can contain peroxide impurities that may contribute to side reactions; ensure they are freshly distilled or from a sealed bottle.
  • Ligand Selection: While phosphines are essential, some can participate in side reactions. Using bulky, electron-rich phosphine ligands can sometimes suppress dehalogenation by promoting the desired reductive elimination step.

Q3: I am performing a Heck reaction to synthesize this compound, but the yield is poor. What specific parameters should I optimize?

A: The Heck reaction's success is highly dependent on the catalyst, base, and additives.[3]

  • Catalyst and Ligand: Phosphine-free catalyst systems using Pd(OAc)₂ can be effective, but often require higher temperatures. For lower temperatures and better yields, a palladium pre-catalyst with a suitable phosphine ligand is recommended. The choice of ligand can influence the regioselectivity if using an unsymmetrical alkene.

  • Base: The base in a Heck reaction is crucial for neutralizing the HX generated, which regenerates the active Pd(0) catalyst.[4] Organic bases like triethylamine (Et₃N) or inorganic bases like Na₂CO₃ are commonly used. The base must be strong enough to react with the acid but not so strong that it causes side reactions.

  • Solvent: Polar aprotic solvents like DMF, NMP, or dioxane are typically used to ensure the solubility of the catalyst and reagents.

  • Additives: In some cases, additives like phase-transfer catalysts (e.g., TBAB) can be beneficial, especially in reactions with poor solubility. For halide-free Heck-type reactions using phenylboronic acid, an oxidant like a Cu(II) salt is required.[4]

Frequently Asked Questions (FAQs)

Q: Which starting material is better: 5-bromo-2-furoic acid or 5-iodo-2-furoic acid? A: The reactivity order for the oxidative addition step is I > Br > Cl.[1] Therefore, 5-iodo-2-furoic acid will generally react faster and under milder conditions than the bromo analogue. However, it is also more expensive and potentially less stable. 5-bromo-2-furoic acid offers a good balance of reactivity and cost for most applications. 5-chloro-2-furoic acid is the least reactive and typically requires more active catalysts, specialized ligands, and higher temperatures.

Q: Should I use the free acid (5-bromo-2-furoic acid) or its methyl/ethyl ester? A: Using the ester derivative (e.g., methyl 5-bromo-2-furoate) is often advantageous. The free carboxylic acid can coordinate to the palladium catalyst, potentially inhibiting its activity. Furthermore, the acidic proton can interfere with the base. Performing the coupling on the ester and then saponifying it in a final step often leads to cleaner reactions and higher overall yields.

Q: Are there any sustainable or "green" approaches for this synthesis? A: Yes. A significant area of research focuses on making palladium catalysis more environmentally friendly. One of the most effective strategies is to use water as the reaction solvent.[7][8] Specialized water-soluble ligands or catalyst systems can facilitate highly efficient Suzuki and Heck reactions in water, which simplifies product workup and avoids the use of volatile organic solvents.

Optimized Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a generalized starting point based on established methods for achieving high yields.[7][9] Optimization may be required for specific laboratory conditions.

Reaction: Methyl 5-bromo-2-furoate + Phenylboronic acid → Methyl 5-phenyl-2-furoate

  • Reagent Preparation:

    • To a 100 mL Schlenk flask equipped with a magnetic stir bar, add methyl 5-bromo-2-furoate (1.0 eq, e.g., 2.05 g, 10 mmol).

    • Add phenylboronic acid (1.2 eq, 1.46 g, 12 mmol).

    • Add sodium carbonate (Na₂CO₃) (2.5 eq, 2.65 g, 25 mmol).

    • Add the palladium catalyst, for example, Pd(OAc)₂ (0.01 eq, 22.4 mg, 0.1 mmol) and a suitable ligand like SPhos (0.02 eq, 82 mg, 0.2 mmol).

  • Solvent Addition and Degassing:

    • Add a solvent mixture, for example, Dioxane/Water (4:1, 50 mL).

    • Seal the flask. Evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Reaction Execution:

    • Place the flask in a preheated oil bath at 90 °C.

    • Stir the reaction vigorously. Monitor the reaction progress by TLC or LC-MS (typically complete within 2-6 hours).

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (100 mL) and water (50 mL).

    • Separate the organic layer. Wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product (methyl 5-phenyl-2-furoate) can be purified by column chromatography on silica gel or by recrystallization.

  • Saponification (to this compound):

    • Dissolve the purified ester in a mixture of THF and methanol.

    • Add an aqueous solution of NaOH (2.0 eq) and stir at room temperature until the reaction is complete (monitored by TLC).

    • Remove the organic solvents under reduced pressure.

    • Dilute the remaining aqueous solution with water and acidify to pH ~2 with cold 1M HCl.

    • The precipitated this compound can be collected by filtration, washed with cold water, and dried.

Data Summary

The choice of reaction components is critical for maximizing yield. The following table summarizes typical conditions.

ComponentExampleRole / RationaleTypical Yield Range
Aryl Halide Methyl 5-bromo-2-furoateElectrophilic partner. Ester form prevents catalyst inhibition.N/A
Boron Reagent Phenylboronic AcidNucleophilic partner. Use 1.1-1.5 eq.N/A
Pd Pre-catalyst Pd(OAc)₂, PdCl₂(dppf)Source of active Pd(0) catalyst. Loadings: 0.5-5 mol%.75-95%[10]
Ligand PPh₃, SPhos, XantphosStabilizes Pd(0), facilitates oxidative addition/reductive elimination.80-98%[5]
Base Na₂CO₃, K₃PO₄, Cs₂CO₃Activates boronic acid, neutralizes generated acid. Use 2-3 eq.85-95%[7]
Solvent Dioxane/H₂O, Toluene, DMFSolubilizes reagents and catalyst.80-95%[11]
Temperature 80 - 110 °CProvides activation energy. Higher temps risk decomposition.N/A

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Cycle pd0 Pd(0)L₂ Active Catalyst pd_ii R¹-Pd(II)L₂-X pd0->pd_ii ox_add ox_add Oxidative Addition pd_ii_r2 R¹-Pd(II)L₂-R² pd_ii->pd_ii_r2 transmetal transmetal Transmetalation pd_ii_r2->pd0 red_elim red_elim Reductive Elimination product R¹-R² (5-Phenyl-2-furoate) red_elim->product r1x R¹-X (5-Halo-2-furoate) r1x->ox_add r2by2 R²-B(OH)₂ (Phenylboronic Acid) boronate [R²-B(OH)₃]⁻ r2by2->boronate base base Base boronate->transmetal

References

Technical Support Center: Overcoming Solubility Challenges with 5-Phenyl-2-furoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Phenyl-2-furoic acid. This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. Our goal is to provide not only solutions but also the underlying scientific principles to empower you to make informed decisions in your experimental design.

This compound is a bifunctional molecule featuring a hydrophobic phenyl-furan scaffold and a hydrophilic carboxylic acid group. This structure leads to poor solubility in neutral aqueous solutions, a common hurdle in experimental setups, particularly for biological assays. However, the presence of the ionizable carboxylic acid group is the key to systematically overcoming these challenges. This guide provides detailed, field-proven strategies to achieve successful solubilization.

Section 1: Compound Properties & Quick Reference

A fundamental understanding of the physicochemical properties of this compound is the first step in troubleshooting solubility.

PropertyValueSource / Comment
Molecular Formula C₁₁H₈O₃[1][2]
Molecular Weight 188.18 g/mol [1][2][3]
Appearance White to light yellow powder or crystal[1][4]
Melting Point 150-154 °C[3]
Synonyms 5-Phenyl-2-furancarboxylic Acid[1][2][4]
Estimated pKa ~3.1 - 3.5Based on the parent compound, 2-furoic acid (pKa ≈ 3.12)[5]. The phenyl group has a minor electronic effect.

Section 2: Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the handling of this compound.

Q1: Why is this compound so poorly soluble in my neutral aqueous buffer (e.g., PBS pH 7.4)?

A: The solubility is dictated by the balance between the molecule's hydrophobic and hydrophilic parts. The large, non-polar phenyl and furan rings make the compound inherently hydrophobic ("water-fearing"). At neutral pH, the carboxylic acid group (-COOH) is protonated and uncharged, failing to provide sufficient hydrophilicity to overcome the molecule's tendency to self-associate and resist dissolving in water. The larger the hydrocarbon portion of a carboxylic acid, the lower its aqueous solubility.[6]

Q2: What is the estimated pKa, and why is it critical for solubility?

A: The pKa is the pH at which the carboxylic acid group is 50% protonated (-COOH) and 50% deprotonated (-COO⁻). We estimate the pKa of this compound to be around 3.1-3.5, similar to its parent compound, 2-furoic acid.[5] This value is critical because the solubility of the compound dramatically increases when the pH of the solution is significantly above the pKa. At a higher pH (e.g., pH > 6), the equilibrium shifts heavily towards the deprotonated, anionic carboxylate form (-COO⁻), which is an ion. This charged species has much stronger, more favorable interactions with polar water molecules, leading to a significant increase in solubility.[7][8]

Q3: What are the best organic solvents for preparing a concentrated stock solution?

A: For creating a high-concentration stock solution, water-miscible polar aprotic solvents are highly effective. We recommend starting with:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Ethanol Based on data from structurally similar compounds, these solvents can typically dissolve the material at concentrations of 10 mg/mL or higher.[9] Always start with a small amount of solvent and add more as needed, using gentle vortexing to aid dissolution.

Q4: Can I dissolve the compound directly in an alkaline aqueous buffer?

A: Yes, this is an excellent strategy if you need to avoid organic solvents. By using a buffer with a pH well above the compound's pKa (e.g., a phosphate or borate buffer at pH 8-9), you facilitate the direct formation of the soluble carboxylate salt. However, be aware that the addition of the acidic compound itself will lower the pH of the buffer. Therefore, it is crucial to use a buffer with sufficient buffering capacity and to re-verify the final pH of your solution.

Section 3: In-Depth Troubleshooting Guide

This section provides a logical workflow for addressing specific experimental problems.

Problem 1: My compound will not dissolve in my aqueous buffer (e.g., PBS pH 7.4).
  • Underlying Cause: At pH 7.4, you are attempting to dissolve the compound in its poorly soluble, protonated acid form. The concentration you are targeting exceeds its intrinsic aqueous solubility.

  • Solution Workflow: The primary decision is whether your experimental system can tolerate a small amount of an organic co-solvent.

G start Goal: Dissolve this compound in Aqueous Buffer q1 Can your assay tolerate a small percentage (<1%) of an organic co-solvent (e.g., DMSO)? start->q1 yes_path YES q1->yes_path Yes no_path NO q1->no_path No protocol1 Follow Protocol 1: Prepare a high-concentration stock in DMSO, then dilute into buffer. yes_path->protocol1 protocol2 Follow Protocol 2: Prepare an aqueous stock solution by pH adjustment (salt formation). no_path->protocol2

Caption: Decision workflow for initial solubilization.

Problem 2: My compound precipitates when I dilute my organic stock solution into my aqueous medium.
  • Underlying Cause: This is a common issue known as "crashing out." It happens for two main reasons:

    • Exceeding Solubility Limit: The final concentration in the aqueous medium (even with a small amount of co-solvent) is still too high.

    • pH Shift: Your stock solution is highly concentrated. When you add this acidic compound to a weakly buffered medium, it can locally overwhelm the buffer's capacity, causing the pH to drop below the threshold required to keep the compound in its soluble, deprotonated form.

  • Solutions & Mitigations:

    • Decrease Final Concentration: The simplest solution is to work with a lower final concentration of the compound.

    • Increase Co-solvent Percentage: If your assay allows, increasing the co-solvent percentage (e.g., from 0.1% to 0.5% DMSO) can help maintain solubility.

    • Use a Stronger Buffer: Ensure your aqueous medium has sufficient buffering capacity to handle the addition of the acidic compound without a significant pH drop.

    • Order of Addition: Try adding the stock solution to your buffer while vortexing vigorously to ensure rapid dispersal, preventing localized high concentrations.

    • Apply Energy: Gentle warming (to 37°C) or brief sonication can help redissolve small amounts of precipitate by overcoming the kinetic barrier to dissolution.

Section 4: Detailed Experimental Protocols

These protocols provide step-by-step instructions for the most common solubilization methods.

Protocol 1: Preparation of a Stock Solution using an Organic Co-solvent

This method is ideal for creating a high-concentration stock for serial dilution into aqueous media for in vitro assays.

  • Weigh Compound: Accurately weigh the desired amount of this compound powder into a sterile, appropriate-sized glass or polypropylene vial.

  • Add Co-solvent: Add a small volume of high-purity DMSO (or DMF, Ethanol) to the vial. For example, to make a 10 mM stock (MW = 188.18), you would add 1 mL of DMSO to 1.88 mg of the compound.

  • Promote Dissolution: Vortex the vial vigorously for 1-2 minutes. If dissolution is slow, brief sonication in a water bath for 5 minutes can be effective. Ensure the solution is completely clear with no visible particulates.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Application: When preparing your working solution, perform a serial dilution. For example, add 1 µL of your 10 mM stock to 999 µL of your aqueous buffer to get a 10 µM solution with 0.1% DMSO.

    • Critical Note: Always run a vehicle control in your experiments containing the same final concentration of the organic solvent to account for any potential physiological effects of the solvent itself.[9]

Protocol 2: Preparation of an Aqueous Stock Solution by pH Adjustment

This method is essential when organic solvents must be avoided, such as for in vivo studies or certain cell-based assays. It works by converting the insoluble acid into its highly soluble sodium salt.

Caption: pH-dependent equilibrium of this compound.

  • Weigh Compound: Accurately weigh the desired amount of this compound into a beaker or flask.

  • Add Vehicle: Add approximately 80% of the final desired volume of purified water or saline. The compound will not dissolve and will appear as a suspension.

  • Adjust pH: While stirring continuously, add a 1 M NaOH solution dropwise. Observe the suspension closely. As the pH increases and surpasses the pKa, the solid will begin to dissolve. Continue adding NaOH until the solution becomes completely clear.

  • Final pH and Volume: Once the solution is clear, use a calibrated pH meter to check the final pH. It should typically be in the range of 7.5-8.5. If necessary, adjust with dilute HCl or NaOH.

  • QS to Volume: Transfer the clear solution to a volumetric flask and add water/saline to reach the final desired volume (quantity sufficient, or "QS").

  • Sterilization & Storage: If required for biological experiments, sterile-filter the final solution through a 0.22 µm filter. Store as appropriate, though for aqueous solutions, it is often recommended not to store them for more than a day.[9]

By applying these principles and protocols, researchers can confidently and reproducibly overcome the solubility challenges associated with this compound, ensuring reliable and accurate experimental outcomes.

References

Technical Support Center: Purification of 5-Phenyl-2-furoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-phenyl-2-furoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during your experiments. The information is structured to provide not just procedural steps, but also the scientific reasoning behind them, ensuring a comprehensive understanding of the purification process.

I. Troubleshooting Guide

This section addresses common problems encountered during the purification of this compound in a question-and-answer format, providing detailed solutions and preventative measures.

Issue 1: Low Recovery After Recrystallization

Question: I am experiencing significant product loss after recrystallizing my crude this compound. What are the potential causes and how can I improve my yield?

Answer: Low recovery during recrystallization is a frequent issue and can stem from several factors. The key is to understand the solubility profile of this compound and optimize the solvent system and procedure accordingly.

Causality and Solution:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. If the compound is too soluble at room temperature, a significant amount will remain in the mother liquor upon cooling.

    • Troubleshooting: Conduct small-scale solubility tests with a variety of solvents. Based on literature, solvents like chloroform and ethyl acetate have been used for the recrystallization of similar furoic acid derivatives.[1] A study on a related compound, 5-(4-methylphenyl)-2-furanpropanoic acid, explored solubility in methyl and ethyl acetate, acetonitrile, and different alcohols, which could provide a good starting point for solvent screening.[2][3]

  • Using an Excessive Amount of Solvent: Dissolving the crude product in too much hot solvent will result in a solution that is not saturated enough for efficient crystal formation upon cooling.

    • Troubleshooting: Add the hot solvent portion-wise to the crude solid until it just dissolves. This ensures you are close to the saturation point at that temperature.

  • Cooling the Solution Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals or even precipitation of the compound as an oil.

    • Troubleshooting: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, undisturbed. Once at room temperature, you can further increase the yield by placing the flask in an ice bath.

  • Premature Crystallization During Hot Filtration: If your crude product has insoluble impurities, a hot filtration step is necessary. If the solution cools during this process, the product will crystallize prematurely on the filter paper.

    • Troubleshooting: Use a pre-heated funnel and filter flask. Add a small excess of hot solvent before filtration to prevent premature crystallization.

Issue 2: Oily Product Instead of Crystals

Question: My this compound is "oiling out" during recrystallization instead of forming solid crystals. Why is this happening and how can I fix it?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of impurities is high, depressing the melting point. This compound has a reported melting point in the range of 150-154 °C.[4]

Causality and Solution:

  • High Impurity Load: A significant amount of impurity can lower the melting point of the mixture, causing it to separate as a liquid.

    • Troubleshooting: Before recrystallization, consider a preliminary purification step. An acid-base extraction is highly effective for purifying carboxylic acids from neutral or basic impurities.[5][6][7]

  • Boiling Point of Solvent is Too High: If the solvent's boiling point is higher than the melting point of your compound (or the melting point of the impure mixture), it will melt before it dissolves and then separate as an oil.

    • Troubleshooting: Choose a solvent with a lower boiling point.

  • Solution is Supersaturated: If the solution is cooled too quickly, it can become supersaturated, leading to rapid, disordered precipitation as an oil.

    • Troubleshooting: Re-heat the solution to dissolve the oil. You may need to add a small amount of additional solvent. Then, allow it to cool very slowly. Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal can also be beneficial.

Issue 3: Ineffective Purification by Column Chromatography

Question: I'm trying to purify this compound using silica gel column chromatography, but I'm getting poor separation and streaking on my TLC plates. What am I doing wrong?

Answer: Purifying carboxylic acids on silica gel can be challenging due to their polar nature and ability to interact strongly with the stationary phase, often leading to tailing or streaking.

Causality and Solution:

  • Strong Analyte-Stationary Phase Interaction: The acidic proton of the carboxylic acid can interact strongly with the slightly acidic silica gel, causing poor elution and band broadening.

    • Troubleshooting: Modify the mobile phase by adding a small amount of a polar, acidic solvent like acetic acid or formic acid (typically 0.1-1%).[8] This helps to keep the carboxylic acid in its protonated, less polar form and reduces interactions with the silica.[8]

  • Inappropriate Mobile Phase Polarity: If the eluent is not polar enough, the compound will remain adsorbed to the silica. If it's too polar, the compound will elute too quickly with poor separation from impurities.

    • Troubleshooting: Systematically develop your mobile phase using TLC. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. The addition of a small amount of acid, as mentioned above, is crucial.[9]

  • Alternative Stationary Phases: For highly polar compounds, reversed-phase chromatography (using a C18 stationary phase) can be a more effective alternative to normal-phase silica gel.[10] The mobile phase is typically a mixture of water and an organic solvent like acetonitrile, often with a modifier like trifluoroacetic acid (TFA).[10]

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the purification of this compound.

Q1: What is the most reliable method for purifying crude this compound?

For most applications, a combination of acid-base extraction followed by recrystallization is a robust and effective strategy. The acid-base extraction will remove neutral and basic impurities, while the subsequent recrystallization will remove closely related acidic impurities and improve the crystalline form of the final product.

Q2: How does acid-base extraction work for purifying this compound?

Acid-base extraction leverages the acidic nature of the carboxylic acid group.[7] The process generally involves:

  • Dissolving the crude mixture in an organic solvent immiscible with water (e.g., diethyl ether or ethyl acetate).

  • Washing the organic solution with a weak aqueous base like sodium bicarbonate.[5][6] The this compound will be deprotonated to its water-soluble carboxylate salt and move into the aqueous layer, while neutral impurities remain in the organic layer.

  • Separating the aqueous layer and then re-acidifying it with a strong acid (e.g., HCl) to a pH of 3-4.[6] This will protonate the carboxylate, causing the pure this compound to precipitate out of the aqueous solution.

  • The precipitated solid can then be collected by filtration.

Q3: What are some common impurities I might encounter?

Common impurities can include unreacted starting materials from the synthesis, by-products, and degradation products. For instance, if synthesized from 5-phenyl-2-furfural via oxidation, unreacted aldehyde could be a potential impurity.[1]

Q4: What is the expected appearance and melting point of pure this compound?

Pure this compound is typically a white to light yellow powder or crystalline solid.[4][11] Its melting point is reported to be in the range of 150-154 °C.[4] A sharp melting point within this range is a good indicator of purity.

Q5: Are there any specific safety precautions I should take?

This compound is classified as an irritant. It is important to handle it with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All procedures should be carried out in a well-ventilated fume hood.

III. Experimental Protocols & Data

Protocol 1: Purification by Acid-Base Extraction

This protocol describes the purification of this compound from a mixture containing neutral impurities.

Materials:

  • Crude this compound

  • Diethyl ether (or ethyl acetate)

  • Saturated aqueous sodium bicarbonate solution

  • Concentrated hydrochloric acid (HCl)

  • Separatory funnel

  • pH paper

  • Büchner funnel and filter paper

Procedure:

  • Dissolve the crude this compound in a suitable volume of diethyl ether.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of saturated sodium bicarbonate solution.

  • Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.

  • Allow the layers to separate. The top layer will be the organic phase, and the bottom will be the aqueous phase.

  • Drain the lower aqueous layer into a clean flask.

  • Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times, combining all aqueous extracts.

  • Cool the combined aqueous extracts in an ice bath.

  • Slowly add concentrated HCl dropwise while stirring until the solution is acidic (pH ~2-3, check with pH paper). A precipitate of this compound should form.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with a small amount of cold deionized water.

  • Allow the purified product to air dry or dry in a vacuum oven.

Data Summary Table
PropertyValueSource(s)
Molecular FormulaC₁₁H₈O₃[4]
Molecular Weight188.18 g/mol [4]
AppearanceWhite to light yellow powder/crystal[4][11]
Melting Point150-154 °C[4]
pKa~3.15 (Predicted)[4]
Visual Workflow: Purification Strategy

Below is a decision tree to guide the selection of an appropriate purification strategy for this compound.

Purification_Strategy start Crude this compound q1 Are neutral or basic impurities suspected? start->q1 acid_base Perform Acid-Base Extraction q1->acid_base Yes recrystallize1 Recrystallize q1->recrystallize1 No acid_base->recrystallize1 q2 Is the product sufficiently pure? recrystallize1->q2 end_product Pure this compound q2->end_product Yes column Consider Column Chromatography q2->column No column->recrystallize1

Caption: Decision tree for selecting a purification method.

IV. References

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. --INVALID-LINK--

  • SIELC Technologies. HILIC Separation of Carboxylic Acids. --INVALID-LINK--

  • ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography?--INVALID-LINK--

  • PubMed Central. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. --INVALID-LINK--

  • Acid-Base Extraction. --INVALID-LINK--

  • Ohorodnik, M., et al. Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents. Chemistry & Chemical Technology. --INVALID-LINK--

  • Reddit. (2016). Column chromatography of carboxylic acids?--INVALID-LINK--

  • Masamune, T., et al. (1974). A Convenient Synthesis of 5-Substituted-2,5-dihydro-2-furoic Acids. Bulletin of the Chemical Society of Japan. --INVALID-LINK--

  • Solubility of Things. Furoic acid. --INVALID-LINK--

  • Ohorodnik, M., et al. (2024). Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents. Chemistry Technology and Application of Substances. --INVALID-LINK--

  • Chemdad Co., Ltd. This compound. --INVALID-LINK--

  • ChemicalBook. 5-METHYL-2-PHENYL-3-FUROIC ACID CAS#: 64354-50-3. --INVALID-LINK--

  • Organic Syntheses. 2-FURANCARBOXYLIC ACID AND 2-FURYL-CARBINOL. --INVALID-LINK--

  • CymitQuimica. 5-Phenyl-2-furancarboxylic Acid. --INVALID-LINK--

  • Sigma-Aldrich. This compound 97%. --INVALID-LINK--

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. --INVALID-LINK--

  • Google Patents. (2014). Process for the preparation of 2,5-furandicarboxylic acid. --INVALID-LINK--

  • YouTube. (2020). Acid-Base Extraction Tutorial. --INVALID-LINK--

References

Technical Support Center: Stabilizing 5-Phenyl-2-furoic Acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Phenyl-2-furoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for stabilizing this compound in solution. By understanding the underlying chemical principles, you can ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has precipitated. What is the cause and how can I fix it?

A1: Precipitate formation is a common issue and typically points to solubility limits being exceeded. The solubility of this compound, like many carboxylic acids, is highly dependent on the solvent, temperature, and pH.

Causality:

  • Solvent Choice: this compound has limited solubility in aqueous solutions at neutral or acidic pH. Organic solvents are generally more suitable for creating stock solutions.

  • pH Effects: In aqueous media, the carboxylic acid group (-COOH) is protonated at low pH, making the molecule less polar and thus less soluble. As the pH increases above the compound's pKa, it deprotonates to the more soluble carboxylate form (-COO⁻).[1]

  • Temperature: Solubility of solids in liquids generally increases with temperature.[1] If a solution was prepared at an elevated temperature and then cooled, precipitation can occur.

Troubleshooting Steps:

  • Verify Solvent Compatibility: For creating stock solutions, prioritize organic solvents. While specific data for this compound is not abundant, related compounds like 5-hydroxymethyl-2-furancarboxylic acid are soluble in ethanol, DMSO, and dimethylformamide (DMF).[2]

  • Adjust pH for Aqueous Solutions: If you must use an aqueous buffer, increase the pH. For many carboxylic acids, solubility is significantly enhanced in alkaline conditions.[1] A buffer with a pH above the pKa of this compound is recommended.

  • Gentle Warming and Sonication: Briefly warming the solution can help redissolve the precipitate. Sonication can also be used to break up solid particles and aid dissolution.

  • Prepare a Fresh Stock Solution: If precipitation persists, it is best to prepare a fresh, more dilute stock solution in an appropriate organic solvent.

Q2: I suspect my this compound is degrading in solution. What are the likely degradation pathways and how can I prevent them?

A2: Degradation can compromise the accuracy of your experiments. The primary degradation pathways for compounds like this compound include oxidation and decarboxylation, which can be influenced by factors such as pH, light, and temperature.

Potential Degradation Pathways:

  • Oxidation: The furan ring can be susceptible to oxidation, especially under harsh conditions. This can be catalyzed by exposure to air (oxygen), metal ions, or high energy light. The oxidation of the furan moiety can lead to ring-opening and the formation of various byproducts.

  • Decarboxylation: At elevated temperatures, furoic acids can undergo decarboxylation, where the carboxylic acid group is lost as carbon dioxide.[3][4] This process is more pronounced under dry heating conditions but can also occur in solution.[4]

  • pH-Induced Degradation: Extreme pH values can promote degradation. Strong alkaline conditions, in particular, can lead to the destruction of phenolic and other aromatic compounds.[5][6]

Prevention and Stabilization Strategies:

StrategyMechanism of ActionRecommended Implementation
pH Control Maintaining an optimal pH can prevent base-catalyzed degradation.For aqueous solutions, use a buffer system to maintain a stable pH, ideally in the slightly acidic to neutral range if solubility permits. A study on furfural oxidation to furoic acid showed that controlling the pH at 8 improved stability.[7]
Inert Atmosphere Purging with an inert gas like argon or nitrogen displaces oxygen, minimizing oxidative degradation.[2]When preparing stock solutions, especially for long-term storage, purge the solvent and the headspace of the vial with an inert gas.
Light Protection Amber vials or wrapping containers in aluminum foil prevents photo-degradation.Always store solutions of this compound in light-protecting containers, especially if the compound is known to be photosensitive.
Low-Temperature Storage Storing solutions at low temperatures (-20°C or -80°C) slows down chemical reactions, including degradation.For long-term storage, aliquot stock solutions into smaller volumes and store them frozen to minimize freeze-thaw cycles.
Use of Antioxidants Antioxidants can be added to scavenge free radicals and prevent oxidation.The addition of small amounts of antioxidants like BHT (butylated hydroxytoluene) or ascorbic acid could be considered, but their compatibility with the experimental system must be verified.
Q3: What is the best way to prepare and store a stable stock solution of this compound?

A3: Proper preparation and storage of stock solutions are critical for obtaining reliable and reproducible results.

Step-by-Step Protocol for Preparing a Stable Stock Solution:

  • Select an Appropriate Solvent: Based on available data for similar compounds, high-purity, anhydrous DMSO or ethanol are recommended for initial stock solutions.[2]

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder in a clean, dry vial.

  • Solvent Addition: Add the appropriate volume of the chosen solvent to achieve the desired concentration.

  • Dissolution: Vortex the solution until the compound is completely dissolved. If necessary, gentle warming (not exceeding 40°C) or brief sonication can be used to aid dissolution.

  • Inert Gas Purging: For long-term stability, gently bubble argon or nitrogen gas through the solution for a few minutes to remove dissolved oxygen. Also, purge the headspace of the vial before sealing.

  • Storage: Store the stock solution in an amber vial at -20°C or below. For very sensitive applications, storage at -80°C is preferable.

dot

Stock_Solution_Workflow cluster_Preparation Preparation cluster_Storage Storage Weigh 1. Weigh Compound Solvent 2. Add Anhydrous Solvent (e.g., DMSO, Ethanol) Weigh->Solvent Dissolve 3. Dissolve (Vortex, Gentle Warming/Sonication) Solvent->Dissolve Purge 4. Purge with Inert Gas (Argon or Nitrogen) Dissolve->Purge Store 5. Store in Amber Vial at -20°C or -80°C Purge->Store

Caption: Workflow for preparing a stable stock solution.

Q4: How can I confirm the stability of my this compound solution over time?

A4: A stability-indicating analytical method is necessary to monitor the concentration and purity of your compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.

Experimental Protocol for Stability Assessment using HPLC:

  • Method Development:

    • Column: A C18 reversed-phase column is a good starting point.

    • Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent like acetonitrile or methanol. The acidic mobile phase ensures the carboxylic acid is protonated for better retention.

    • Detection: Use a UV detector set at the absorbance maximum of this compound. For a related compound, 5-hydroxymethyl-2-furoic acid, the UV maximum is around 254-255 nm.[2][8] A similar wavelength should be a good starting point for this compound.

  • Initial Analysis (Time Zero):

    • Prepare a fresh solution of this compound.

    • Immediately analyze the solution by HPLC to establish the initial peak area and retention time. This will serve as your baseline.

  • Incubation:

    • Store aliquots of the solution under the conditions you wish to test (e.g., room temperature, 4°C, protected from light, exposed to light).

  • Time-Point Analysis:

    • At predetermined time intervals (e.g., 24 hours, 48 hours, 1 week), analyze an aliquot from each storage condition.

  • Data Analysis:

    • Compare the peak area of the this compound peak at each time point to the time-zero measurement. A decrease in peak area suggests degradation.

    • Examine the chromatogram for the appearance of new peaks, which would indicate the formation of degradation products.

dot

Stability_Assessment_Logic Start Analyze Solution at Time Zero Incubate Incubate under Test Conditions Start->Incubate Analyze_Time_X Analyze at Time 'X' Incubate->Analyze_Time_X Compare Peak Area > 95% of T0? Analyze_Time_X->Compare New_Peaks New Peaks Observed? Compare->New_Peaks Yes Unstable Solution is Degrading Compare->Unstable No Stable Solution is Stable New_Peaks->Stable No New_Peaks->Unstable Yes

Caption: Decision logic for assessing solution stability.

References

Technical Support Center: Troubleshooting the Synthesis of 5-Phenyl-2-furoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Phenyl-2-furoic acid. This guide is intended for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during the synthesis of this valuable compound. As Senior Application Scientists, we provide in-depth technical guidance rooted in established chemical principles and practical laboratory experience.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and biologically active compounds. Its preparation is most commonly achieved via two primary synthetic routes: the Suzuki-Miyaura cross-coupling reaction and the Paal-Knorr furan synthesis. While both methods are robust, they are not without their challenges, often leading to byproduct formation and purification difficulties. This guide will provide a comprehensive overview of these synthetic routes, common byproducts, and detailed troubleshooting strategies to optimize your reaction outcomes.

Part 1: Suzuki-Miyaura Cross-Coupling Route

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of this compound synthesis, this typically involves the palladium-catalyzed reaction of a 5-halo-2-furoic acid derivative with phenylboronic acid.

Frequently Asked Questions (FAQs) for Suzuki-Miyaura Coupling

Q1: My Suzuki-Miyaura reaction has a low yield of this compound. What are the likely causes?

A1: Low yields in this reaction can stem from several factors. The primary culprits are often incomplete conversion of starting materials or the formation of significant byproducts. Key areas to investigate include:

  • Catalyst Deactivation: The carboxylic acid functionality on the furoic acid can coordinate with the palladium catalyst, leading to its deactivation.

  • Homocoupling of Phenylboronic Acid: The presence of oxygen can promote the self-coupling of phenylboronic acid to form biphenyl, a common byproduct.[1][2]

  • Dehalogenation of the Starting Material: The 5-halo-2-furoic acid can be reduced to 2-furoic acid, particularly at elevated temperatures or with certain bases.

  • Protodeboronation: The phenylboronic acid can be protonated, leading to the formation of benzene and boric acid, thus reducing the amount of available nucleophile.

Q2: I am observing a significant amount of an apolar byproduct in my crude reaction mixture. What could it be?

A2: A common, relatively nonpolar byproduct in this reaction is biphenyl , resulting from the homocoupling of phenylboronic acid.[3][4][5][6] This is often exacerbated by the presence of oxygen in the reaction mixture. To confirm its presence, you can compare the TLC retention factor and NMR spectrum of your crude product with an authentic sample of biphenyl.

Q3: My reaction is sluggish and does not go to completion, even with extended reaction times. What can I do?

A3: Sluggish reactions are often a result of suboptimal reaction conditions. Consider the following adjustments:

  • Choice of Palladium Catalyst and Ligand: If using a simple palladium source like Pd(OAc)₂, the addition of a bulky, electron-rich phosphine ligand such as SPhos or XPhos can significantly improve catalytic activity and stability.

  • Base Selection: The choice of base is critical for the transmetalation step. While aqueous bases like K₂CO₃ are common, anhydrous conditions with a base like K₃PO₄ may be beneficial if your starting materials are sensitive to water.

  • Solvent System: Ensure that all reactants are sufficiently soluble in the chosen solvent system at the reaction temperature. A biphasic solvent system like dioxane/water is often effective.

Troubleshooting Flowchart for Suzuki-Miyaura Coupling

Suzuki_Troubleshooting cluster_byproducts Byproduct Identification cluster_solutions Corrective Actions cluster_incomplete_solutions Optimization for Incomplete Reaction start Low Yield or Incomplete Reaction check_byproducts Analyze Crude Mixture (TLC, NMR, MS) start->check_byproducts biphenyl Biphenyl Detected (Homocoupling) check_byproducts->biphenyl Nonpolar Spot furoic_acid 2-Furoic Acid Detected (Dehalogenation) check_byproducts->furoic_acid Polar Spot biphenyl_dicarboxylic Biphenyl-dicarboxylic Acid Detected (Starting Material Homocoupling) check_byproducts->biphenyl_dicarboxylic Very Polar Spot incomplete_reaction Incomplete Reaction (Starting Material Remains) check_byproducts->incomplete_reaction No Major Byproducts degas Improve Degassing (N2 or Ar purge) biphenyl->degas base Change Base (e.g., K3PO4 instead of aqueous bases) furoic_acid->base temp Lower Reaction Temperature furoic_acid->temp catalyst Optimize Catalyst/Ligand (e.g., use Buchwald ligands) biphenyl_dicarboxylic->catalyst increase_temp Increase Temperature incomplete_reaction->increase_temp change_solvent Change Solvent System incomplete_reaction->change_solvent increase_equivalents Increase Equivalents of Boronic Acid incomplete_reaction->increase_equivalents

Caption: Troubleshooting workflow for the Suzuki-Miyaura synthesis.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for your specific setup.

Materials:

  • 5-Bromo-2-furoic acid

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water, degassed

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a reaction vessel, add 5-bromo-2-furoic acid (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (3.0 equiv.).

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.005 equiv.) and SPhos (0.005 equiv.) in a degassed 4:1 mixture of dioxane and water.

  • Add the catalyst solution to the reaction vessel containing the solids.

  • Seal the vessel and stir the mixture at 80-100 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.

  • Separate the aqueous layer and extract it twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).[7]

Part 2: Paal-Knorr Furan Synthesis Route

The Paal-Knorr synthesis is a classic method for the preparation of furans from 1,4-dicarbonyl compounds.[6][8] For the synthesis of this compound, a plausible precursor is a derivative of 1-phenyl-1,4-butanedione.

Frequently Asked Questions (FAQs) for Paal-Knorr Synthesis

Q1: My Paal-Knorr reaction is producing a lot of tar-like material and the yield is very low. What is happening?

A1: Tar formation is a common issue in Paal-Knorr synthesis and is typically caused by the decomposition of the starting material or product under harsh acidic conditions and high temperatures.[5] To mitigate this:

  • Use a Milder Acid Catalyst: Instead of strong mineral acids like H₂SO₄, consider using a milder acid such as p-toluenesulfonic acid (p-TsOH) or a Lewis acid like ZnCl₂.

  • Lower the Reaction Temperature: If possible, run the reaction at a lower temperature for a longer period.

  • Solvent Choice: Using a high-boiling aprotic solvent like toluene can provide better temperature control compared to solvent-free conditions.

Q2: The reaction is very slow and gives incomplete conversion. How can I drive it to completion?

A2: Incomplete conversion can be due to several factors:

  • Insufficient Acid Catalysis: A modest increase in catalyst loading may improve the reaction rate.

  • Removal of Water: The Paal-Knorr synthesis is a dehydration reaction. Using a Dean-Stark apparatus to remove water as it is formed can drive the equilibrium towards the product.

  • Microwave Irradiation: Microwave-assisted Paal-Knorr reactions have been shown to significantly reduce reaction times and improve yields.

Q3: I am observing a furan byproduct without the desired carboxylic acid group. Why is this happening?

A3: This could indicate that decarboxylation is occurring under the reaction conditions, which can be promoted by strong acids and high temperatures. Using milder conditions as described above can help to minimize this side reaction.

Troubleshooting Flowchart for Paal-Knorr Synthesis

PaalKnorr_Troubleshooting cluster_byproducts Problem Identification cluster_solutions Corrective Actions start Low Yield or Byproduct Formation check_byproducts Analyze Crude Mixture (TLC, NMR, MS) start->check_byproducts tar Tar Formation check_byproducts->tar Dark, Polymeric Material incomplete Incomplete Reaction check_byproducts->incomplete Starting Material Remains decarboxylation Decarboxylated Furan Detected check_byproducts->decarboxylation Product without -COOH milder_acid Use Milder Acid (p-TsOH, Lewis Acid) tar->milder_acid lower_temp Lower Reaction Temperature tar->lower_temp remove_water Remove Water (Dean-Stark) incomplete->remove_water microwave Use Microwave Irradiation incomplete->microwave decarboxylation->milder_acid decarboxylation->lower_temp

Caption: Troubleshooting workflow for the Paal-Knorr synthesis.

Part 3: Byproduct Characterization and Data

Accurate identification of byproducts is crucial for effective troubleshooting. The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for the target product and common byproducts in DMSO-d₆.

CompoundStructure¹H NMR Chemical Shifts (ppm)¹³C NMR Chemical Shifts (ppm)
This compound Phenyl and furan protons~160 (C=O), 147-110 (Aromatic C)
Biphenyl Aromatic protons ~7.3-7.7~141, 129, 128, 127
2-Furoic acid 7.90 (dd), 7.22 (dd), 6.64 (dd)[3][5]159.8, 147.4, 145.4, 118.2, 112.5[3][5]
Biphenyl-4,4'-dicarboxylic acid Aromatic protons ~7.8-8.1~167 (C=O), 144, 139, 130, 127

Note: The chemical shifts for this compound and Biphenyl-4,4'-dicarboxylic acid are estimated based on analogous structures and may vary.

Part 4: Purification of this compound

The crude product from either synthetic route will likely require purification to remove unreacted starting materials, catalysts, and byproducts.

Protocol: Recrystallization
  • Dissolve the crude this compound in a minimal amount of a hot solvent, such as ethanol or a mixture of ethanol and water.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol: Acid-Base Extraction
  • Dissolve the crude product in an organic solvent like ethyl acetate.

  • Extract with an aqueous solution of a mild base (e.g., saturated sodium bicarbonate) to deprotonate the carboxylic acid and move it to the aqueous layer.

  • Separate the aqueous layer and wash it with fresh ethyl acetate to remove any remaining non-acidic impurities.

  • Acidify the aqueous layer with a strong acid (e.g., 1M HCl) until the this compound precipitates.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

References

optimization of reaction conditions for 5-Phenyl-2-furoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions for the synthesis of 5-Phenyl-2-furoic acid. As a Senior Application Scientist, this guide is structured to provide not just protocols, but the underlying scientific reasoning to empower you to optimize your reaction conditions effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent and versatile method for synthesizing this compound in a laboratory setting is the Suzuki-Miyaura cross-coupling reaction .[1] This palladium-catalyzed reaction typically involves coupling a 5-halo-2-furoic acid derivative with phenylboronic acid.

The general strategy involves a two-step process for optimal results:

  • Suzuki-Miyaura Coupling: An ester of 5-bromo-2-furoic acid (e.g., the methyl or ethyl ester) is reacted with phenylboronic acid in the presence of a palladium catalyst and a base. Using the ester form is crucial as the free carboxylic acid can interfere with the catalyst.[2]

  • Saponification (Ester Hydrolysis): The resulting ester (e.g., ethyl 5-phenyl-2-furoate) is then hydrolyzed under basic conditions to yield the final this compound.[3]

This approach is favored due to its tolerance of a wide range of functional groups, the commercial availability of starting materials, and the relatively mild reaction conditions required.[1]

Q2: Why should I use an ester of 5-bromo-2-furoic acid instead of the free acid in the Suzuki coupling?

This is a critical point for reaction success. The free carboxylic acid functional group, or more accurately the carboxylate formed under the basic reaction conditions, can act as a ligand for the palladium center. This coordination can stabilize and deactivate the catalyst, preventing it from participating effectively in the catalytic cycle and leading to failed or low-yield reactions.[2]

By protecting the carboxylic acid as an ester, you prevent this catalyst inhibition. The ester is generally stable under the Suzuki coupling conditions and can be easily hydrolyzed in a subsequent high-yielding step to give the desired product.

Q3: How do I choose the optimal catalyst, base, and solvent for the Suzuki-Miyaura coupling step?

The selection of these three components is interdependent and crucial for optimizing the reaction. There is no single universal system, but the following table summarizes common starting points for aryl-heteroaryl couplings.

ComponentCommon ChoicesRationale & Expert Insights
Palladium Catalyst • Pd(PPh₃)₄ • Pd(dppf)Cl₂ • Pd(OAc)₂ + LigandPd(PPh₃)₄ (Tetrakis): A reliable choice, particularly for beginners. It is a Pd(0) source and doesn't require a pre-activation step. However, it can be sensitive to air. Pd(dppf)Cl₂: An excellent, robust, and air-stable Pd(II) pre-catalyst. The dppf ligand is good for coupling electron-rich halides. It's a common choice for difficult couplings.[4] Pd(OAc)₂ + Ligand: This combination allows for screening various phosphine ligands (e.g., SPhos, XPhos) to find the optimal one for your specific substrate, which can be useful for particularly challenging couplings.
Base • K₂CO₃ • K₃PO₄ • Cs₂CO₃Function: The base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[5] K₂CO₃: A common, cost-effective choice. Often used in a biphasic solvent system with water. K₃PO₄: A stronger base that can be effective when K₂CO₃ is not. It's often used in anhydrous conditions but can benefit from a few equivalents of water to improve reproducibility.[4] Cs₂CO₃: A very effective but more expensive base, often used in challenging couplings or with sterically hindered substrates.
Solvent • Dioxane / H₂O • Toluene / H₂O • DMF or DMSODioxane / H₂O: A very common and effective solvent system. Dioxane solubilizes the organic components, while water dissolves the inorganic base and boronic acid, creating an efficient biphasic system. Toluene / H₂O: Similar to dioxane, a good alternative. DMF or DMSO: Polar aprotic solvents that can sometimes improve solubility and reaction rates, especially for less reactive substrates. However, they have high boiling points and can be harder to remove.

Expert Tip: A reliable starting point for this synthesis is Pd(dppf)Cl₂ as the catalyst, K₂CO₃ as the base, in a Dioxane/Water (e.g., 4:1) solvent system, heated to 80-100 °C.

Q4: My ester hydrolysis (saponification) step is slow or incomplete. How can I optimize it?

Saponification is typically straightforward but can sometimes be problematic.

  • Problem: Incomplete reaction.

    • Cause: Insufficient base, low temperature, or poor solubility of the ester.

    • Solution:

      • Increase Equivalents of Base: Use at least 2-3 equivalents of NaOH or KOH to ensure the reaction goes to completion.

      • Increase Temperature: Refluxing the reaction mixture is common and significantly increases the reaction rate.[3]

      • Improve Solubility: Ensure a suitable co-solvent is used. A mixture of water with methanol, ethanol, or THF is standard. The organic solvent helps to dissolve the ester, allowing it to interact with the hydroxide in the aqueous phase.

  • Problem: Product degradation.

    • Cause: The furan ring can be sensitive to prolonged exposure to strong acids or bases at high temperatures.

    • Solution: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, cool the reaction and proceed immediately to the workup (acidification and extraction) to avoid potential side reactions like ring-opening or decarboxylation.[6]

Q5: What are the best practices for purifying the final this compound?

After the reaction workup (acidification to pH ~3-4 and extraction with a solvent like ethyl acetate), the crude product often contains residual impurities.

  • Recrystallization: This is the most effective method for purifying the final product. A common procedure involves dissolving the crude acid in a minimum amount of a hot solvent and allowing it to cool slowly. Suitable solvents to try include ethanol/water mixtures or toluene.[7][8] The pure acid should crystallize out, leaving impurities in the mother liquor.

  • Activated Carbon Treatment: If the product is colored, dissolving it in a suitable solvent and boiling briefly with decolorizing carbon (Norite) can remove colored impurities.[8] Filter the hot solution through celite to remove the carbon before crystallization.

  • Column Chromatography: While possible, this is often less efficient for carboxylic acids unless the polarity of the impurities is significantly different. If necessary, a silica gel column using a hexane/ethyl acetate mobile phase with a small amount (0.5-1%) of acetic acid can be used to keep the product protonated and prevent streaking.

Troubleshooting Guide

This section addresses specific experimental failures in a direct question-and-answer format.

Scenario 1: My Suzuki coupling reaction shows no product formation by TLC/LC-MS.
  • Q: I've run the reaction for several hours, but I only see my starting 5-bromo-2-furoate. What went wrong?

    • A: This often points to a fundamental issue with the catalytic cycle.

      • Check Degassing: Did you thoroughly degas your solvent and reaction mixture? Oxygen can oxidize the Pd(0) active catalyst, killing the reaction. Purge your solvent with argon or nitrogen for at least 30 minutes and maintain an inert atmosphere throughout the reaction.

      • Verify Catalyst Activity: Is your palladium catalyst old or potentially deactivated? If in doubt, try opening a new bottle. For Pd(II) pre-catalysts like Pd(dppf)Cl₂, the reaction mixture should turn dark, often black, indicating the formation of the active Pd(0) species.[4]

      • Assess Boronic Acid Quality: Phenylboronic acid can dehydrate to form the inactive trimeric anhydride (boroxin). Try using a fresh bottle or a different form, like the potassium phenyltrifluoroborate salt, which is more stable.[5]

      • Confirm Base Addition: Ensure you added the correct amount of base. Without the base, the boronic acid will not be activated, and the transmetalation step will not occur.[5]

Scenario 2: The Suzuki reaction stalls at ~50% conversion, even after extended time.
  • Q: My reaction starts well but then stops, leaving both starting material and product in the mixture. What's causing this?

    • A: This typically indicates catalyst deactivation or consumption of a key reagent.

      • Catalyst Deactivation: The phosphine ligands on the palladium can degrade over time at high temperatures. You can try adding a second small portion of the catalyst to see if the reaction restarts.

      • Insufficient Base: If your base is not strong enough or you used too little, the reaction may stall once it's consumed. Ensure you are using at least 2 equivalents.

      • Precipitation: Is anything crashing out of solution? If one of your reagents or the product has poor solubility, it can precipitate from the reaction mixture, effectively stopping the reaction. Try a different solvent system (e.g., switching from toluene to dioxane) to improve solubility.

Scenario 3: I'm observing significant side products, especially a biphenyl peak in my mass spec.
  • Q: My desired product is formed, but I also see a significant amount of biphenyl (from phenyl-phenyl coupling). How can I suppress this?

    • A: Biphenyl formation is a known side reaction from the homo-coupling of the boronic acid.

      • Control Stoichiometry: Use a slight excess, but not a large excess, of the boronic acid (typically 1.1-1.2 equivalents). A large excess can favor homo-coupling.

      • Strictly Anaerobic Conditions: Oxygen promotes the homo-coupling pathway. Improve your degassing technique.

      • Lower the Temperature: Running the reaction at the lowest effective temperature (e.g., 80 °C instead of 110 °C) can sometimes reduce the rate of side reactions relative to the desired cross-coupling.

Experimental Protocols & Visualizations

Protocol 1: Synthesis of Ethyl 5-phenyl-2-furoate via Suzuki-Miyaura Coupling
  • To a round-bottom flask equipped with a condenser and magnetic stir bar, add ethyl 5-bromo-2-furoate (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Add the palladium catalyst, Pd(dppf)Cl₂ (0.02 - 0.05 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and degassed water in a 4:1 ratio via cannula or syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Once complete, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.

Protocol 2: Saponification to this compound
  • Dissolve the crude ethyl 5-phenyl-2-furoate from the previous step in a mixture of THF and methanol (e.g., 2:1 ratio).

  • Add an aqueous solution of sodium hydroxide (NaOH, 3.0 eq).

  • Heat the mixture to reflux (approx. 65 °C) and stir until the starting ester is fully consumed as monitored by TLC.

  • Cool the reaction to room temperature and remove the organic solvents under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Slowly acidify with 1M HCl with stirring until the pH is approximately 3-4. A precipitate should form.

  • Collect the solid product by vacuum filtration, wash the filter cake with cold water, and dry under vacuum to yield crude this compound.[3]

  • Purify further by recrystallization if necessary.

Visual Workflow for Synthesis

G cluster_suzuki Step 1: Suzuki-Miyaura Coupling cluster_hydrolysis Step 2: Saponification cluster_purification Step 3: Purification reagents Ethyl 5-bromo-2-furoate + Phenylboronic Acid conditions Pd(dppf)Cl₂, K₂CO₃ Dioxane/H₂O, 90°C reagents->conditions product1 Crude Ethyl 5-phenyl-2-furoate conditions->product1 conditions2 NaOH THF/MeOH/H₂O, Reflux product1->conditions2 workup Acidification (HCl) & Extraction/Filtration conditions2->workup product2 Crude this compound workup->product2 purify Recrystallization (e.g., Ethanol/Water) product2->purify final_product Pure this compound purify->final_product

Caption: A typical three-stage workflow for synthesizing pure this compound.

Simplified Suzuki-Miyaura Catalytic Cycle

SuzukiCycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product R-Ar' (Product) RedElim->Product ArX R-X (Ethyl 5-bromo-2-furoate) ArX->OxAdd ArBOH Ar'-B(OH)₂ (Phenylboronic Acid) ArBOH->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal

Caption: The core catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Scaling Up 5-Phenyl-2-furoic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 5-Phenyl-2-furoic acid. This guide is designed for researchers and process chemists encountering challenges in transitioning this valuable molecule from bench-scale discovery to pilot-plant or manufacturing scale. Our focus is on providing practical, mechanistically grounded solutions to common problems.

This compound is a key intermediate in medicinal chemistry and materials science. While its synthesis appears straightforward on paper, typically via a palladium-catalyzed Suzuki-Miyaura cross-coupling, scaling this process introduces significant hurdles related to catalyst efficiency, reaction kinetics, and product purification. This document is structured as a series of troubleshooting guides and frequently asked questions to directly address these issues.

Troubleshooting Guide: Common Scale-Up Issues

This section addresses specific, frequently encountered problems during the scale-up of this compound synthesis, particularly focusing on the Suzuki coupling of a 5-halo-2-furoic acid derivative with a phenylboronic acid source.

Q1: My Suzuki coupling reaction shows low or no conversion at a larger scale, despite working perfectly in the lab. What are the likely causes?

This is one of the most common scale-up challenges. The root cause often lies in factors that are less impactful at the milligram scale but become critical in multi-liter reactors.

Potential Causes & Solutions:

  • Inefficient Mass and Heat Transfer: In large reactors, inadequate mixing can lead to localized "hot spots" or areas of poor reagent distribution. This can cause thermal degradation of starting materials or catalyst deactivation.

    • Causality: The catalytic cycle of the Suzuki reaction depends on the efficient collision of the catalyst with both the aryl halide and the activated boronic acid.[1][2] Poor mixing starves the catalyst, slowing the reaction rate and promoting side reactions or catalyst decomposition.

    • Solution:

      • Optimize Agitation: Characterize the mixing efficiency of your reactor. Ensure the impeller type and agitation speed are sufficient to maintain a homogenous slurry, especially as the product may crystallize out.

      • Control Exotherms: The oxidative addition step can be exothermic. Implement controlled, jacketed heating and cooling, and consider a slower addition of one of the coupling partners to manage the heat output on a large scale.

  • Atmospheric Contamination: The active Pd(0) catalyst is extremely sensitive to oxygen, which can cause oxidation to inactive Pd(II) and the formation of palladium black.[3] While a quick nitrogen purge might suffice for a 100 mL flask, it is often insufficient for a 100 L reactor.

    • Solution:

      • Thorough Degassing: Degas all solvents and the reaction mixture rigorously. For large volumes, sparging with an inert gas (Argon or Nitrogen) for an extended period (1-2 hours) is more effective than freeze-pump-thaw cycles.

      • Maintain Inert Atmosphere: Ensure the reactor is leak-tight and maintain a positive pressure of inert gas throughout the reaction.

  • Quality of Reagents at Scale: The specifications of bulk-supplied reagents can differ from lab-grade chemicals.

    • Phenylboronic Acid: Can undergo dehydration to form the inactive trimeric anhydride (boroxine). The presence of water is often necessary for the transmetalation step, but inconsistent hydration can affect kinetics.[3]

    • Base Quality: The particle size and surface area of solid bases like K₂CO₃ or K₃PO₄ are critical.[2] A fine, free-flowing powder is essential for reactivity.

    • Solution:

      • Reagent QC: Analyze incoming raw materials for purity and water content.

      • Base Preparation: Consider grinding the base before use to ensure a consistent particle size and reactivity.

Q2: I'm observing significant by-product formation, primarily homocoupling of phenylboronic acid (biphenyl) and debromination of my furoic acid starting material. How can I suppress these side reactions?

By-product formation points to a disruption in the desired catalytic cycle, where side reactions become kinetically competitive.

Potential Causes & Solutions:

  • Glaser-Type Homocoupling: The formation of biphenyl is often driven by oxygen in the presence of the palladium catalyst.

    • Solution: As detailed in Q1, rigorous exclusion of oxygen is the primary solution. Ensure all reagents, solvents, and the reactor headspace are thoroughly deoxygenated.

  • Protodeborylation/Protodebromination: This occurs when the boronic acid or aryl halide reacts with a proton source (like water) instead of the other coupling partner. This is often a sign of a slow transmetalation or reductive elimination step.

    • Causality: The choice of base is critical for activating the boronic acid to form the borate complex, which facilitates transmetalation to the palladium center.[1][2] An inappropriate or weak base can slow this step, allowing more time for side reactions.

    • Solution:

      • Base Selection: For electron-rich furoic acid derivatives, a stronger base like K₃PO₄ may be required compared to Na₂CO₃. A base screen at the lab scale is highly recommended before scaling.

      • Solvent System: The solvent system (e.g., DME/water, Toluene/water) affects the solubility of the base and the borate complex. Ensure the chosen system is optimal for the specific base used.[4][5]

  • Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may not be robust enough for challenging substrates at scale.

    • Solution: Consider more robust and active catalyst systems. Buchwald-type ligands (e.g., SPhos, XPhos) with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ often provide higher turnover numbers, faster reaction rates, and better suppression of side reactions, especially with electron-rich or sterically hindered partners.[3]

Q3: The final product is difficult to purify. It's off-color and contains residual palladium. What are the best strategies for isolation and purification at scale?

Purification is often the most significant bottleneck in scaling up cross-coupling reactions.

Potential Causes & Solutions:

  • Color Bodies: Dark coloration is often due to the formation of palladium black or high-molecular-weight organic impurities from side reactions.

    • Solution:

      • Filtration: After the reaction, but before extraction, perform a hot filtration through a pad of Celite® to remove the heterogeneous catalyst and palladium black.

      • Charcoal Treatment: If color persists in the organic phase after extraction, treatment with activated carbon can be effective. Perform small-scale tests to ensure the charcoal does not adsorb the product.

  • Residual Palladium: Palladium contamination is a major concern, especially for pharmaceutical applications.

    • Solution:

      • Scavengers: After the initial workup, treat the organic solution with a palladium scavenger. Thiol-functionalized silica gels or resins (e.g., SiliaMetS® Thiol) are highly effective at binding and removing dissolved palladium species.

      • Optimized Crystallization: A well-designed crystallization step is the most powerful tool for purification. See the protocol below for details. The choice of solvent is critical. A system where the product has high solubility at high temperatures and low solubility at low temperatures is ideal.

  • Difficult Crystallization: The product may "oil out" or form a fine, difficult-to-filter precipitate.

    • Solution:

      • Solvent Screening: Screen a variety of solvent/anti-solvent systems (e.g., Toluene/Heptane, Ethyl Acetate/Hexane).

      • Controlled Cooling: Avoid "crash cooling." A slow, controlled cooling profile is essential for growing large, pure crystals. Seeding the solution with a small amount of pure product at the saturation point can also be highly effective.

Experimental Workflows & Protocols

Workflow for Scaled-Up this compound Production

G cluster_setup 1. Reactor Setup & Inerting cluster_reaction 2. Suzuki Coupling Reaction cluster_workup 3. Work-up & Extraction cluster_purification 4. Purification & Isolation A Charge Solvent & Base (e.g., Toluene/Water, K3PO4) B Sparge with N2/Ar (1-2 hours) A->B C Charge Reagents (5-Bromo-2-furoate, Phenylboronic Acid) B->C D Charge Pd Catalyst/Precatalyst (e.g., Pd(dppf)Cl2) C->D E Heat to Reaction Temp (e.g., 80-90 °C) with Agitation D->E F Monitor by HPLC (Until SM <1%) E->F G Cool and Filter (Remove Pd Black via Celite®) F->G H Phase Split, Acidify Aqueous Layer (e.g., with 6N HCl to pH < 2) G->H I Extract Product into Organic Solvent (e.g., Ethyl Acetate) H->I J Treat with Pd Scavenger (e.g., Thiol-functionalized Silica) I->J K Solvent Swap & Crystallization (e.g., from Toluene/Heptane) J->K L Filter, Wash, and Dry Product K->L M Final Product QC (HPLC, NMR, Pd content) L->M caption Fig 1. General workflow for scaling up production.

Caption: Fig 1. General workflow for scaling up production.

Protocol 1: Scalable Suzuki Coupling

This protocol assumes the use of methyl 5-bromo-2-furoate as the starting material. The final step is saponification to the desired carboxylic acid.

  • Reactor Preparation: To a clean, dry, jacketed glass reactor equipped with an overhead stirrer, condenser, and nitrogen inlet, charge toluene (5 volumes) and water (2 volumes).

  • Degassing: Begin vigorous stirring and sparge the solvent mixture with nitrogen for at least 1 hour to remove dissolved oxygen.

  • Reagent Charging: Under a positive nitrogen atmosphere, charge potassium phosphate (K₃PO₄, 3.0 eq.), methyl 5-bromo-2-furoate (1.0 eq.), and phenylboronic acid (1.2 eq.).

  • Catalyst Charging: Charge the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.01 eq.).

  • Reaction: Heat the mixture to 85 °C with continued vigorous stirring. The mixture will typically turn dark red or black.

  • Monitoring: Monitor the reaction progress by taking aliquots, quenching with water, extracting with ethyl acetate, and analyzing the organic layer by HPLC. The reaction is typically complete in 4-8 hours.

  • Saponification: Once the starting material is consumed, cool the reactor to 60 °C. Add a solution of sodium hydroxide (NaOH, 2.5 eq.) in water (3 volumes). Stir at 60 °C for 2-4 hours until HPLC confirms complete conversion of the ester to the carboxylate salt.

Protocol 2: Product Isolation and Crystallization
  • Catalyst Removal: Cool the reaction mixture to 50 °C. Prepare a filter bed with a 1-inch pad of Celite®. Filter the warm reaction mixture through the Celite® to remove the catalyst. Wash the Celite® pad with warm toluene.

  • Work-up: Transfer the filtrate to a separatory funnel (or perform the separation in the reactor if equipped). Remove the lower aqueous phase.

  • Acidification: To the aqueous phase, slowly add 6N hydrochloric acid (HCl) with stirring until the pH is ~1-2. The this compound will precipitate as a solid.

  • Extraction: Extract the acidified aqueous slurry with ethyl acetate (3 x 4 volumes). Combine the organic extracts.

  • Palladium Scavenging: Stir the combined organic extracts with a thiol-functionalized silica scavenger (approx. 1-2% w/w relative to the theoretical product weight) for 2-4 hours at room temperature. Filter off the scavenger.

  • Crystallization: Concentrate the ethyl acetate solution under vacuum to ~2 volumes. Add toluene (5 volumes) as an anti-solvent and continue to concentrate until all ethyl acetate is removed. Heat the resulting toluene slurry to dissolve the solids, then cool slowly to room temperature, and finally to 0-5 °C.

  • Isolation: Filter the crystallized product, wash the cake with cold heptane, and dry under vacuum at 50 °C to a constant weight.

Data Summary

The choice of reaction parameters is critical for success. The following table summarizes typical conditions and expected outcomes.

ParameterCondition ACondition BCondition CRationale & Comments
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂Pd₂(dba)₃ / SPhosCondition A is a classic choice but can be sluggish. B offers better stability. C is a modern, highly active system ideal for difficult couplings, but more expensive.[3][5]
Base Na₂CO₃K₂CO₃K₃PO₄Base strength increases from A to C. K₃PO₄ is often required for less reactive aryl halides but can increase the risk of side reactions if not controlled.[2]
Solvent Dioxane / H₂OToluene / H₂O2-MeTHF / H₂ODioxane is effective but has safety/environmental concerns. Toluene is a good industrial choice. 2-MeTHF is a greener alternative.
Temp (°C) 90-10080-9060-80Higher activity catalysts (Condition C) allow for lower reaction temperatures, which can improve the impurity profile.
Typical Yield 65-75%80-90%>90%Yields are highly dependent on substrate and optimization. These are representative values for a non-optimized to optimized process.

Frequently Asked Questions (FAQs)

Q: Can I run this reaction without water? A: Anhydrous Suzuki couplings are possible but often require specific conditions (e.g., using KF as the base).[1] For most large-scale applications, an aqueous-organic biphasic system is more reliable and reproducible, as water plays a key role in dissolving the base and facilitating the formation of the active borate species.

Q: My starting material is the 5-bromo-2-furoic acid itself, not the ester. Can I couple it directly? A: Direct coupling of the free carboxylic acid is challenging. The acidic proton can interfere with the basic conditions required for the reaction, and the carboxylate can coordinate to the palladium center, potentially inhibiting catalysis. It is standard practice to protect the carboxylic acid as an ester (e.g., methyl or ethyl) before the coupling and then deprotect it post-reaction.

Q: What are the primary safety concerns when scaling up this process? A: Key safety concerns include:

  • Flammable Solvents: Handling large quantities of solvents like toluene, dioxane, or ethyl acetate requires appropriately grounded equipment and ventilation to mitigate fire and explosion risks.

  • Palladium Catalysts: While not highly toxic, some palladium catalysts can be pyrophoric on filter paper when dry. Always handle catalyst waste streams with care (e.g., keep them wet).

  • Corrosive Reagents: Handling large volumes of strong acids (HCl) and bases (NaOH) for work-up requires appropriate personal protective equipment (PPE) and materials of construction.

Q: What is a typical final specification for palladium in an active pharmaceutical ingredient (API)? A: Regulatory limits for residual palladium are strict. For oral dosage forms, the ICH Q3D guideline suggests a permitted daily exposure (PDE) that often translates to a concentration limit of <10 ppm in the final API. Achieving this level requires dedicated palladium removal steps, as outlined in the purification protocol.

References

refining analytical methods for 5-Phenyl-2-furoic acid detection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the analysis of 5-Phenyl-2-furoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions and in-depth troubleshooting for common challenges encountered during the analytical detection of this compound. As Senior Application Scientists, our goal is to empower you with not only the "how" but also the "why" behind these analytical methods.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to quickly orient you to the analytical landscape for this compound.

Q1: What is the most suitable analytical technique for quantifying this compound?

A: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or UV detector is the most common and robust method. This is due to the compound's strong UV absorbance conferred by its aromatic rings and conjugated system. For enhanced sensitivity and selectivity, especially in complex matrices like plasma or urine, coupling HPLC with a mass spectrometer (LC-MS) is the superior choice. Gas Chromatography (GC) is generally not suitable without a derivatization step to increase the volatility of the carboxylic acid group.[1][2][3]

Q2: How should I prepare a standard stock solution of this compound?

A: this compound is a solid at room temperature. To prepare a 1 mg/mL stock solution, accurately weigh 10 mg of the standard and dissolve it in 10 mL of a suitable organic solvent.

  • Recommended Solvents: Methanol or acetonitrile are excellent choices due to their compatibility with reversed-phase HPLC mobile phases.

  • Causality: Using a solvent that is miscible with your mobile phase prevents precipitation of the analyte upon injection and avoids poor peak shapes. Ensure the solid is completely dissolved using sonication if necessary before making further dilutions.

Q3: What are the key physicochemical properties I should be aware of?

A: Understanding the compound's properties is critical for method development.

PropertyValueSignificance for Analysis
Molecular Formula C₁₁H₈O₃Determines the exact mass for MS detection.[4]
Molecular Weight 188.18 g/mol Used for preparing standard solutions and for mass spectrometry.[4]
Form Solid (White to light yellow powder/crystal)Requires dissolution for analysis.[4]
Melting Point 150-154 °CIndicates thermal stability; relevant if considering GC.
Functional Groups Carboxylic acid, Phenyl group, Furan ringThe carboxylic acid group is ionizable (pKa dependent), affecting retention in RP-HPLC. The aromatic system allows for strong UV detection.

Q4: What is a good starting point for an HPLC-UV method?

A: A generic gradient reversed-phase method is a reliable starting point.

ParameterRecommended Starting ConditionRationale
Column C18, 2.1-4.6 mm ID, 50-150 mm length, <5 µm particle sizeThe phenyl and furan moieties provide sufficient hydrophobicity for good retention on a C18 stationary phase.
Mobile Phase A Water with 0.1% Formic Acid or Phosphoric AcidAn acidic mobile phase suppresses the ionization of the carboxylic acid group, leading to a single, sharp peak and improved retention.[3][5]
Mobile Phase B Acetonitrile or Methanol with 0.1% AcidThe organic solvent elutes the analyte from the column.
Gradient 10% B to 90% B over 10 minutesA gradient is effective for searching for the optimal elution conditions and cleaning the column of late-eluting impurities.
Flow Rate 0.5 - 1.0 mL/min (for 4.6 mm ID column)Standard flow rate for analytical columns.
Column Temp. 25-40 °CElevated temperature can improve peak shape and reduce viscosity, but should be tested for analyte stability.
Detection λ ~255 nmFuroic acid derivatives often have a UV maximum around this wavelength. A full scan with a DAD is recommended to determine the optimal wavelength.[6]
Injection Vol. 5 - 20 µLDepends on analyte concentration and column dimensions.

Section 2: In-Depth Troubleshooting Guides

This section provides a structured approach to resolving common issues encountered during HPLC analysis.

Workflow for HPLC Method Development

cluster_prep Phase 1: Preparation cluster_dev Phase 2: Method Development cluster_val Phase 3: Validation Prep Standard & Sample Preparation Solvent Mobile Phase Preparation (Acidified) Prep->Solvent Scout Scouting Gradient Run (10-90% B) Prep->Scout Solvent->Scout Wavelength Determine λmax with DAD Scout->Wavelength Optimize Optimize Gradient & Isocratic Conditions Linearity Linearity & Range Optimize->Linearity Wavelength->Optimize Precision Precision & Accuracy Linearity->Precision Robust Robustness Testing Precision->Robust Start Unstable RT? CheckPump Check Pump Pressure. Is it stable? Start->CheckPump CheckTemp Is Column Oven On & Stable? CheckPump->CheckTemp Yes Leak Action: Check for Leaks, Purge Pump CheckPump->Leak No CheckMobile Is Mobile Phase Freshly Prepared? CheckTemp->CheckMobile Yes TempIssue Action: Set Temp, Allow to Stabilize CheckTemp->TempIssue No CheckEquil Is Column Equilibration Sufficient? CheckMobile->CheckEquil Yes MobileIssue Action: Prepare Fresh Mobile Phase CheckMobile->MobileIssue No EquilIssue Action: Increase Equilibration Time CheckEquil->EquilIssue No End RT Should Be Stable CheckEquil->End Yes

References

Technical Support Center: Enhancing the Purity of 5-Phenyl-2-furoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-phenyl-2-furoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for enhancing the purity of these valuable compounds. The methodologies and advice presented herein are grounded in established chemical principles and validated through extensive laboratory application.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound derivatives?

A1: The impurities in your crude product are largely dependent on the synthetic route employed. However, some common culprits include:

  • Starting Materials: Unreacted starting materials, such as 2-furoic acid or a phenyl-bearing precursor, are frequent impurities.

  • Reaction Intermediates: Incomplete reactions can leave intermediates in your final product. For instance, in syntheses starting from 5-bromo-2-furoic acid, this halogenated precursor may persist.[1]

  • Side-Products: Depending on the reaction conditions, side-products can form. For example, the Cannizzaro reaction, sometimes used for furoic acid synthesis, can yield furfuryl alcohol as a byproduct.[2]

  • Solvent Residues: Residual solvents from the reaction or initial work-up can be present.

  • Colored Impurities: These are often polymeric or degradation products that can be challenging to remove.[3]

Q2: My final product of this compound has a persistent yellow or brown tint. What is the likely cause and how can I remove it?

A2: A persistent color is typically due to the presence of high molecular weight byproducts or trace amounts of oxidized organic impurities.[4] Here are a few strategies to address this:

  • Activated Carbon Treatment: Dissolve your crude product in a suitable solvent and add a small amount of activated carbon. Heat the mixture gently and then filter the carbon off. The activated carbon has a high surface area that can adsorb colored impurities.

  • Recrystallization: A carefully chosen recrystallization solvent system can often leave colored impurities behind in the mother liquor.

  • Oxidative Treatment: In some cases for carboxylic acids, a mild oxidative treatment with an agent like hydrogen peroxide can decolorize certain impurities, which can then be more easily removed by subsequent purification steps.[4]

Q3: I'm losing a significant amount of my product during liquid-liquid extraction. What am I doing wrong?

A3: Significant product loss during extraction often points to issues with pH control or emulsion formation.[4][5]

  • pH Adjustment: To extract the carboxylic acid into an aqueous basic layer (as its carboxylate salt), the pH of the aqueous phase should be at least 2-3 units above the pKa of the this compound derivative. Conversely, to extract the protonated acid into an organic layer, the pH of the aqueous phase should be at least 2-3 units below its pKa.[6]

  • Emulsion Breaking: Emulsions can be broken by adding brine (saturated NaCl solution), which increases the ionic strength of the aqueous phase, or by gentle centrifugation if the emulsion is persistent.

Troubleshooting Guides

This section provides detailed troubleshooting for common purification techniques.

Guide 1: Troubleshooting Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, but it requires careful optimization.

Problem: The compound does not dissolve in the chosen solvent, even at boiling.

Cause Solution
Poor Solvent Choice The solvent is not polar enough to dissolve the carboxylic acid.
Action: Try a more polar solvent or a solvent mixture. For this compound derivatives, solvents like ethanol, methanol, or aqueous mixtures of these can be effective.[7]
Insufficient Solvent Not enough solvent is being used to dissolve the solute at the boiling point.
Action: Gradually add more solvent in small portions until the solid dissolves. Be mindful not to add too much, as this will reduce your yield.

Problem: The compound oils out instead of crystallizing upon cooling.

Cause Solution
Supersaturation The solution is too concentrated, or the cooling is too rapid.
Action: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly. Seeding the solution with a pure crystal can also induce proper crystallization.[4]
Impurity Presence High levels of impurities can depress the melting point and inhibit crystallization.
Action: Attempt a preliminary purification step like a quick filtration through a plug of silica gel or an acid-base extraction to remove some of the impurities before recrystallization.

Problem: No crystals form, even after extended cooling.

Cause Solution
Solution is too dilute Too much solvent was used, and the solution is not saturated upon cooling.
Action: Evaporate some of the solvent to increase the concentration and then attempt to cool again.
Nucleation is inhibited The solution is clean, and there are no nucleation sites for crystal growth.
Action: Scratch the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites. Alternatively, add a seed crystal of the pure compound.
Experimental Protocol: Recrystallization of this compound
  • Solvent Selection: Start by testing the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and water) at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to your crude this compound to completely dissolve it.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Crystallization: Once at room temperature, you can place the flask in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

  • Purity Check: Determine the melting point of the dried crystals. Pure this compound has a melting point of 150-154 °C.[8]

Guide 2: Troubleshooting Acid-Base Extraction

This technique is highly effective for separating carboxylic acids from neutral or basic impurities.[9][10]

Problem: The carboxylic acid does not fully partition into the aqueous basic layer.

Cause Solution
Insufficient Base Not enough base has been added to deprotonate all of the carboxylic acid.
Action: Ensure you are using a sufficient molar excess of the base. It is good practice to check the pH of the aqueous layer to confirm it is strongly basic.
Base is too weak The pKa of the base's conjugate acid is not high enough to effectively deprotonate the carboxylic acid.
Action: Use a stronger base. Sodium hydroxide or potassium hydroxide are generally effective for deprotonating carboxylic acids.

Problem: After acidification, the carboxylic acid does not precipitate or extract well into the organic layer.

Cause Solution
Insufficient Acid The pH of the aqueous solution has not been lowered sufficiently to fully protonate the carboxylate salt.
Action: Add more acid and check the pH with litmus paper or a pH meter to ensure it is acidic (pH < 4).
Product is somewhat water-soluble The protonated carboxylic acid has some solubility in the aqueous layer.
Action: Perform multiple extractions with a fresh portion of the organic solvent to ensure complete removal of the product from the aqueous layer.
Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude mixture in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Basification: Transfer the solution to a separatory funnel and extract with an aqueous base (e.g., 1 M NaOH). The this compound will deprotonate and move into the aqueous layer as its sodium salt. Neutral impurities will remain in the organic layer.

  • Separation: Separate the aqueous layer. Repeat the extraction of the organic layer with fresh aqueous base to ensure complete transfer of the acid.

  • Acidification: Combine the aqueous extracts and cool them in an ice bath. Slowly add a strong acid (e.g., concentrated HCl) with stirring until the solution is acidic. The this compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

Guide 3: Troubleshooting Column Chromatography

For challenging separations, column chromatography can provide high purity.[11]

Problem: Poor separation of the desired compound from impurities.

Cause Solution
Incorrect Solvent System The eluent is either too polar (everything comes off the column quickly) or not polar enough (everything stays at the top).
Action: Use Thin Layer Chromatography (TLC) to determine an optimal solvent system. For a carboxylic acid, you may need to add a small amount of a polar solvent like methanol or a few drops of acetic acid to the eluent to get good separation and prevent streaking.
Column Overloading Too much crude material was loaded onto the column.
Action: Use a larger column or load less material. A general rule of thumb is a 1:30 to 1:50 ratio of crude material to silica gel by weight.

Problem: The compound is streaking on the TLC plate and the column.

Cause Solution
Strong Interaction with Silica The acidic nature of the carboxylic acid can lead to strong interactions with the silica gel, causing streaking.
Action: Add a small amount of acetic acid (e.g., 0.5-1%) to the eluent system. This will protonate the silica surface and reduce the strong interaction, leading to better peak shapes.
Workflow for Purification Method Selection

Caption: Decision tree for selecting a purification method.

References

Validation & Comparative

A Comparative Guide to 5-Phenyl-2-furoic Acid and Its Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of 5-Phenyl-2-furoic acid with a selection of its structural analogs. The focus is on elucidating the structure-property and structure-activity relationships that govern their chemical behavior and biological potential. By examining the impact of various substituents and isosteric replacements, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to navigate the chemical space of furoic acid derivatives.

Introduction to the this compound Scaffold

This compound is a bifunctional organic compound featuring a furan ring, a five-membered aromatic heterocycle containing one oxygen atom.[1][2] The scaffold is characterized by a carboxylic acid group at the 2-position and a phenyl group at the 5-position. This arrangement provides a rigid, planar core with both hydrogen bond donor/acceptor capabilities (from the carboxylic acid) and lipophilic character (from the phenyl ring), making it an attractive starting point for medicinal chemistry and materials science. Its derivatives have been investigated for a wide range of pharmacological activities, including antimicrobial, anticancer, and antitubercular properties.[3][4][5]

Physicochemical Properties of this compound

The fundamental properties of this compound serve as a baseline for comparison with its analogs. It typically appears as a white to light yellow crystalline powder.[6]

PropertyValueSource
Molecular Formula C₁₁H₈O₃[6][7]
Molecular Weight 188.18 g/mol [6][7]
CAS Number 52938-97-3[6][7]
Melting Point Not specified; derivatives have varied melting points.
Appearance White to Light yellow powder/crystal[6]
Purity >96.0% (Typical for commercial grades)[6]

Comparative Analysis with Structural Analogs

To understand the structure-activity relationship (SAR), we will compare the parent compound with analogs featuring modifications at the 5-position and on the phenyl ring. The selected compounds are the parent 2-furoic acid, and analogs with electron-withdrawing groups on the phenyl ring or a different substituent at the 5-position.

Overview of Selected Analogs
Compound NameStructureKey Modification
2-Furoic Acid Parent scaffold; no substituent at the 5-position.
This compound Phenyl group at the 5-position (Baseline for comparison).
5-(4-Nitrophenyl)-2-furoic acid Phenyl ring is substituted with a strong electron-withdrawing nitro group.
5-(3-Cyanophenyl)-2-furoic acid Phenyl ring is substituted with an electron-withdrawing cyano group.
5-Formyl-2-furoic Acid Phenyl group is replaced by a formyl (aldehyde) group.
Physicochemical Comparison

The introduction of different functional groups significantly alters the physicochemical properties of the molecule, which in turn influences solubility, crystal packing, and receptor-binding interactions.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Features
2-Furoic Acid C₅H₄O₃112.08[1]
This compound C₁₁H₈O₃188.18[7]
5-(4-Nitrophenyl)-2-furoic acid C₁₁H₇NO₅233.18
5-(3-Cyanophenyl)-2-furoic acid C₁₂H₇NO₃213.19[8]
5-Formyl-2-furoic Acid C₆H₄O₄140.09[9]
Biological Activity Profile

The true value of these structural modifications becomes evident when comparing their biological activities. The furan scaffold is a common feature in many bioactive compounds.[2]

  • Antimicrobial and Antifungal Activity : Derivatives of this compound have shown promising antimicrobial and antifungal activities.[3][10] For example, a study involving the synthesis of 5-(4-methylcarboxamidophenyl)-2-furoic acid derivatives coupled with amino acids and peptides reported potent activity against S. aureus, B. subtilis, P. aeruginosa, and Candida albicans.[10] The addition of different substituents allows for the fine-tuning of activity against specific pathogens.

  • Anticancer Activity : Furan-based compounds are being actively investigated as anticancer agents.[4] Studies on 5-substituted-2-furoyl diacylhydrazide derivatives revealed that some compounds exhibited promising activity against selected cancer cell lines, particularly human promyelocytic leukemic cells (HL-60).[3] The mechanism often involves inducing cell cycle arrest and apoptosis.

  • Antitubercular Activity : A particularly interesting application is in the development of antitubercular agents. The 5-phenyl-furan-2-carboxylic acid scaffold has been identified as an innovative therapeutic class targeting iron acquisition in Mycobacterium tuberculosis.[5] Specifically, these compounds are inhibitors of the salicylate synthase MbtI, an enzyme crucial for the biosynthesis of siderophores which are essential for bacterial iron uptake.[5] The 5-(4-nitrophenyl) derivative is a lead compound in this series, suggesting the nitro group plays a key role in binding to the enzyme target.[5]

Synthesis and Experimental Protocols

The synthesis of these compounds and the evaluation of their biological activity rely on established chemical and biological methodologies.

General Synthesis Pathway

A common method for preparing 5-substituted phenyl-2-furoic acids is the Meerwein arylation, which involves the copper-catalyzed decomposition of diazonium salts derived from substituted anilines, followed by a reaction with furoic acid.[3]

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Meerwein Arylation Aniline Substituted Aniline NaNO2 NaNO₂ / HCl Aniline->NaNO2 Diazonium Diazonium Salt NaNO2->Diazonium FuroicAcid 2-Furoic Acid Diazonium->FuroicAcid Coupling CuCl2 CuCl₂ (catalyst) FuroicAcid->CuCl2 Product 5-Aryl-2-furoic Acid CuCl2->Product

Caption: General workflow for the synthesis of 5-Aryl-2-furoic acids.

Experimental Protocol: Antimicrobial Susceptibility Testing

To quantitatively compare the antimicrobial potency of these compounds, a standardized broth microdilution assay is employed to determine the Minimum Inhibitory Concentration (MIC).

Objective: To determine the lowest concentration of a compound that visibly inhibits the growth of a target microorganism.

Methodology:

  • Preparation of Stock Solutions: Dissolve each test compound (e.g., this compound and its analogs) in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Bacterial Inoculum Preparation: Culture the target bacterial strain (e.g., Staphylococcus aureus) in an appropriate liquid medium (e.g., Mueller-Hinton Broth) until it reaches the logarithmic growth phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound's stock solution in the broth medium. This creates a range of decreasing concentrations across the wells.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

G cluster_workflow MIC Assay Workflow A Prepare Compound Stock Solutions C Perform Serial Dilutions in 96-well plate A->C B Prepare Bacterial Inoculum (log phase) D Inoculate Wells with Bacterial Suspension B->D C->D E Incubate Plate (37°C, 18-24h) D->E F Read Results: Identify Lowest Concentration with No Growth E->F

Caption: Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.

Conclusion

The this compound scaffold is a versatile platform in chemical and biological research. This guide demonstrates that subtle modifications to its structure can lead to significant changes in physicochemical properties and biological activity.

  • The unsubstituted 2-furoic acid serves as the fundamental polar core.

  • Adding a phenyl group in This compound introduces lipophilicity and a site for further modification.

  • Electron-withdrawing substituents on the phenyl ring, as seen in the nitro and cyano analogs , can enhance specific biological activities, such as the antitubercular effects observed with the 5-(4-nitrophenyl) derivative.[5]

  • Replacing the entire phenyl group with a smaller functional group like a formyl moiety drastically alters the molecule's size and polarity.

The comparative data presented herein underscores the importance of systematic structural modification in the design of novel therapeutic agents. The experimental protocols provided offer a validated framework for researchers to conduct their own comparative evaluations and contribute to the growing body of knowledge on this important class of compounds.

References

A Senior Application Scientist's Guide to the Validation of 5-Phenyl-2-furoic Acid's Biological Activity: A Comparative Analysis Framework

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous validation of a compound's biological activity is the cornerstone of preclinical research. This guide provides an in-depth, technical framework for the validation of 5-Phenyl-2-furoic acid, a molecule of interest due to the diverse bioactivities reported for its derivatives, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4]

Rather than a simple recitation of data, this guide is structured to empower researchers with the strategic thinking and detailed methodologies required to conduct a thorough comparative analysis. We will explore the validation of this compound's potential in three key areas, using well-established market comparators as benchmarks for performance. This approach ensures that any experimental data generated for this compound can be immediately contextualized within the existing landscape of therapeutic agents.

I. The Scientific Imperative: Why a Comparative Framework?

In drug discovery, the absolute activity of a compound is only part of the story. Its true potential is revealed through comparison with existing standards. This guide, therefore, is built on a comparative foundation, providing not just the "how" but also the "what to compare it to." We have selected three widely recognized and mechanistically understood compounds to serve as benchmarks:

  • For Anti-inflammatory Activity: Celecoxib , a selective COX-2 inhibitor, will be our benchmark.[5]

  • For Anticancer Activity: Doxorubicin , a standard chemotherapeutic agent, will be used for comparison, with a focus on the human promyelocytic leukemia cell line, HL-60.[1][6]

  • For Antimicrobial Activity: Ciprofloxacin , a broad-spectrum antibiotic, will serve as our reference standard.

By evaluating this compound against these comparators, researchers can generate a robust and meaningful dataset that will stand up to scientific scrutiny.

II. Validating Anti-inflammatory Potential: A Focus on COX-2 Inhibition and NF-κB Signaling

Chronic inflammation is a key driver of numerous diseases. The potential anti-inflammatory activity of this compound derivatives suggests that the parent compound may also possess these properties.[3] We will focus on two critical aspects of inflammation: the cyclooxygenase (COX) pathway and the NF-κB signaling cascade.

A. Comparative Analysis of COX-2 Inhibition

The COX-2 enzyme is a major target for anti-inflammatory drugs. A direct comparison of the inhibitory activity of this compound and Celecoxib on COX-2 is a critical first step.

Comparative Data: COX-2 Inhibition

CompoundIC50 (COX-2)Source
This compound Data to be determined-
Celecoxib ~40 nM[1]

Experimental Protocol: COX-2 Inhibition Assay

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against the COX-2 enzyme.

  • Enzyme and Substrate Preparation:

    • Reconstitute human recombinant COX-2 enzyme in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Prepare a stock solution of arachidonic acid (the substrate) in ethanol.

  • Assay Reaction:

    • In a 96-well plate, add the reaction buffer, heme cofactor, and the COX-2 enzyme.

    • Add varying concentrations of this compound or Celecoxib to the wells. Include a vehicle control (e.g., DMSO).

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation and Detection:

    • Initiate the reaction by adding arachidonic acid to each well.

    • Incubate for a defined period (e.g., 10 minutes) at 37°C.

    • Stop the reaction and measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

B. Investigating the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[7] Investigating whether this compound can modulate this pathway provides deeper mechanistic insight.

Experimental Workflow: NF-κB Pathway Analysis

G cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction cluster_2 Western Blot Analysis cluster_3 Reporter Gene Assay a Seed Macrophages (e.g., RAW 264.7) b Pre-treat with this compound or Celecoxib a->b c Stimulate with LPS b->c d Cytoplasmic & Nuclear Fractionation c->d f Transfect with NF-κB Luciferase Reporter e Measure p-IκBα, IκBα, and p65 levels d->e g Measure Luciferase Activity f->g

Caption: Workflow for NF-κB pathway analysis.

Detailed Protocol: Western Blot for NF-κB Activation

  • Cell Culture and Treatment:

    • Culture macrophage-like cells (e.g., RAW 264.7) to 80-90% confluency.

    • Pre-treat the cells with various concentrations of this compound or Celecoxib for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 30 minutes to activate the NF-κB pathway.

  • Protein Extraction:

    • Lyse the cells and separate the cytoplasmic and nuclear fractions using a commercial kit.

  • Western Blotting:

    • Determine the protein concentration of each fraction.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membranes with primary antibodies against phosphorylated IκBα (p-IκBα), total IκBα, and the p65 subunit of NF-κB.

    • Use an appropriate secondary antibody and detect the protein bands using a chemiluminescence substrate.

    • Analyze the band intensities to determine the effect of the compounds on IκBα phosphorylation and degradation, and p65 nuclear translocation.

III. Assessing Anticancer Efficacy: A Head-to-Head with Doxorubicin

The reported cytotoxic activity of 5-phenyl-2-furoyl derivatives against human promyelocytic leukemia cells (HL-60) provides a strong rationale for investigating the anticancer potential of the parent compound.[1]

A. Comparative Cytotoxicity

A direct comparison of the cytotoxic effects of this compound and Doxorubicin on HL-60 cells is the primary endpoint.

Comparative Data: Cytotoxicity in HL-60 Cells

CompoundIC50 (HL-60 cells)Source
This compound Data to be determined-
Doxorubicin ~0.1 - 0.5 µM[6]

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding:

    • Seed HL-60 cells in a 96-well plate at a density of 1 x 10^4 cells/well.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of this compound or Doxorubicin for 48-72 hours. Include a vehicle control.

  • MTT Incubation:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

B. Elucidating the Mechanism of Cell Death: Apoptosis Induction

Understanding whether this compound induces apoptosis is crucial for its evaluation as a potential anticancer agent. Doxorubicin is known to induce apoptosis in HL-60 cells through the generation of reactive oxygen species and activation of caspases.[8]

Signaling Pathway: Doxorubicin-Induced Apoptosis in HL-60 Cells

G cluster_0 Inducing Stimulus cluster_1 Cellular Response cluster_2 Apoptotic Cascade a Doxorubicin b ROS Generation a->b c DNA Damage a->c d Mitochondrial Dysfunction b->d c->d e Caspase-9 Activation d->e f Caspase-3 Activation e->f g Apoptosis f->g

Caption: Doxorubicin-induced apoptosis pathway.

Experimental Protocol: Caspase-3/7 Activity Assay

This assay quantifies the activity of executioner caspases, which are key mediators of apoptosis.

  • Cell Treatment:

    • Treat HL-60 cells with IC50 concentrations of this compound or Doxorubicin for 24 hours.

  • Assay Procedure:

    • Lyse the cells and incubate the lysate with a luminogenic caspase-3/7 substrate.

  • Luminescence Measurement:

    • Measure the luminescence, which is proportional to the amount of caspase activity.

  • Data Analysis:

    • Compare the caspase activity in treated cells to that in untreated control cells.

IV. Gauging Antimicrobial Potential: Benchmarking Against Ciprofloxacin

The presence of the furan ring in this compound, a common scaffold in antimicrobial compounds, and reports of antimicrobial activity in its derivatives, warrant an investigation into its direct antimicrobial effects.[2]

A. Comparative Antimicrobial Susceptibility

Determining the Minimum Inhibitory Concentration (MIC) is the standard method for assessing a compound's antimicrobial potency.

Comparative Data: Antimicrobial Activity

CompoundMIC (µg/mL)
This compound Data to be determined
Ciprofloxacin 0.25 - 1.0 (for S. aureus)

Experimental Protocol: Broth Microdilution MIC Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation:

    • Prepare a serial dilution of this compound and Ciprofloxacin in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

    • Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus).

  • Inoculation and Incubation:

    • Inoculate each well with the bacterial suspension.

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

V. Conclusion: A Roadmap for Validation

This guide provides a comprehensive and scientifically rigorous framework for the validation of this compound's biological activity. By employing a comparative approach with established standards like Celecoxib, Doxorubicin, and Ciprofloxacin, researchers can generate data that is not only robust but also readily interpretable within the broader context of drug discovery. The detailed protocols and mechanistic insights provided herein are intended to serve as a valuable resource for scientists and drug development professionals seeking to unlock the therapeutic potential of novel chemical entities. The successful execution of these validation studies will be instrumental in determining the future trajectory of this compound as a potential therapeutic agent.

References

A Comparative Analysis of Synthetic Routes to 5-Phenyl-2-furoic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Phenyl-2-furoic acid is a valuable scaffold in medicinal chemistry and materials science, finding application in the development of novel pharmaceuticals and functional organic materials. Its synthesis, therefore, is of significant interest to researchers in drug development and organic synthesis. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering insights into the mechanistic nuances, practical considerations, and comparative performance of each methodology. The focus is on providing actionable data and experimental context to aid researchers in selecting the most appropriate route for their specific needs.

The core of the synthesis of this compound lies in the formation of the C-C bond between the furan ring and the phenyl group. This is most commonly achieved through palladium-catalyzed cross-coupling reactions. This guide will delve into the intricacies of the most prevalent methods: the Suzuki-Miyaura, Negishi, Hiyama, and Stille couplings. Additionally, we will explore a two-step approach involving the synthesis of the precursor 5-phenyl-2-furaldehyde followed by its oxidation. We will also touch upon modern advancements such as microwave-assisted and one-pot syntheses that offer significant improvements in efficiency and sustainability.

Comparative Overview of Key Synthetic Strategies

The choice of synthetic route to this compound is often a trade-off between factors such as yield, reaction conditions, substrate availability, and catalyst cost and toxicity. The following sections provide a detailed comparison of the most common approaches.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern organic synthesis for the formation of C-C bonds. These reactions generally involve the coupling of an organometallic reagent with an organic halide. For the synthesis of this compound, the typical starting materials are a 5-halo-2-furoic acid derivative and a phenyl-containing organometallic reagent.

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of boronic acids. The reaction couples an organoboron reagent (e.g., phenylboronic acid) with an organic halide (e.g., 5-bromo-2-furoic acid) in the presence of a palladium catalyst and a base.

Mechanistic Insight: The catalytic cycle begins with the oxidative addition of the organic halide to the Pd(0) catalyst. This is followed by transmetalation with the boronate species (formed from the boronic acid and the base), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Performance and Considerations: The Suzuki-Miyaura coupling generally provides high yields of this compound. The choice of catalyst, ligand, base, and solvent is crucial for optimal performance. Common catalysts include Pd(PPh₃)₄ and Pd(OAc)₂ with phosphine ligands. A variety of bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ can be employed. The reaction is often carried out in solvent systems like DME/water, toluene/water, or DMF. A key advantage is the low toxicity of the boron-containing byproducts.

The Negishi coupling utilizes an organozinc reagent as the coupling partner for an organic halide. Organozinc reagents are among the most reactive organometallics used in cross-coupling, which can be both an advantage and a disadvantage.

Mechanistic Insight: The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. The higher nucleophilicity of organozinc reagents often leads to faster transmetalation compared to other organometallic reagents.

Performance and Considerations: The Negishi coupling is known for its high reactivity and ability to form C-C bonds involving sp³, sp², and sp hybridized carbons.[1] However, organozinc reagents are sensitive to air and moisture, requiring anhydrous reaction conditions and careful handling. They can be prepared in situ from the corresponding organic halide and zinc metal, or by transmetalation from other organometallics.[2] While yields can be excellent, the sensitivity of the reagents can be a practical drawback.

The Hiyama coupling involves the cross-coupling of an organosilane with an organic halide, activated by a fluoride source or a base. Organosilanes are attractive reagents due to their stability, low toxicity, and ease of handling.[3]

Mechanistic Insight: The key step in the Hiyama coupling is the activation of the C-Si bond by a fluoride ion (e.g., from TBAF) or a base to form a hypervalent silicate species, which then undergoes transmetalation with the palladium center.[4]

Performance and Considerations: The Hiyama coupling offers a greener alternative to other cross-coupling reactions due to the low toxicity of silicon byproducts. However, the need for a fluoride activator can be a limitation, as fluoride ions can be basic and may not be compatible with sensitive functional groups.[3] Recent developments have focused on fluoride-free Hiyama couplings.

The Stille coupling utilizes organotin reagents (organostannanes) to couple with organic halides. Organostannanes are stable to air and moisture and are compatible with a wide range of functional groups.[5]

Mechanistic Insight: The catalytic cycle is analogous to the other cross-coupling reactions. The transmetalation step is generally the rate-determining step and can be accelerated by the use of polar aprotic solvents.

Performance and Considerations: The main drawback of the Stille coupling is the high toxicity of the organotin reagents and byproducts, which can be difficult to remove from the final product. This has limited its application in pharmaceutical synthesis. However, for complex molecule synthesis where other methods fail, the Stille coupling can be a powerful tool due to its high functional group tolerance.[5]

Comparative Data Summary
Coupling Reaction Organometallic Reagent Typical Yield Advantages Disadvantages
Suzuki-Miyaura OrganoboronHighMild conditions, stable reagents, low toxicity byproductsCan be sensitive to steric hindrance
Negishi OrganozincVery HighHigh reactivity, broad scopeAir and moisture sensitive reagents
Hiyama OrganosilaneGood to HighStable and low-toxicity reagentsOften requires a fluoride activator
Stille OrganotinHighHigh functional group tolerance, stable reagentsToxic reagents and byproducts
Synthesis via 5-Phenyl-2-furaldehyde Oxidation

An alternative and often high-yielding approach to this compound is a two-step process involving the synthesis of 5-phenyl-2-furaldehyde followed by its oxidation to the carboxylic acid. The synthesis of the aldehyde precursor can be achieved using the same cross-coupling reactions described above, often with higher yields and easier purification than the direct synthesis of the carboxylic acid.

A review of the synthesis of 5-phenyl-2-furaldehyde highlights several successful cross-coupling approaches with reported yields:

  • Suzuki-Miyaura Coupling: Coupling of 5-bromo-2-furaldehyde with phenylboronic acid can provide yields of up to 91%.[6]

  • Negishi Coupling: The reaction of a 2-furaldehyde-derived organozinc reagent with bromobenzene has been reported with yields in the range of 71-77%.[6]

  • Hiyama Coupling: Coupling of 5-chloro-2-furaldehyde with phenyltrifluorosilane has been shown to give a 74% yield of 5-phenyl-2-furaldehyde.[6]

  • Stille Coupling: The reaction of 5-bromo-2-furaldehyde with phenyltributyltin has been reported to yield the product in 61% yield.[6]

Once 5-phenyl-2-furaldehyde is obtained, it can be efficiently oxidized to this compound using a variety of oxidizing agents. Catalytic oxidation methods are particularly attractive due to their efficiency and sustainability.

Catalytic Oxidation of 5-Phenyl-2-furaldehyde:

The oxidation of furfural derivatives to their corresponding furoic acids is a well-established transformation. Several catalytic systems have been shown to be effective, often under mild conditions.

  • Ruthenium-based Catalysts: Homogeneous ruthenium pincer catalysts have been reported to effectively oxidize furfural to furoic acid using alkaline water as the oxidant, producing H₂ as a byproduct.[3][7]

  • Gold-Palladium Nanoparticles: Heterogeneous catalysts, such as AuPd nanoparticles supported on Mg(OH)₂, can selectively oxidize furfural to furoic acid under mild conditions (3 bar O₂, 303 K) in the presence of a base.[8]

This two-step approach offers the advantage of potentially higher overall yields and easier purification of the intermediate aldehyde compared to the direct synthesis of the carboxylic acid, where the acidic functional group can sometimes complicate the cross-coupling reaction.

Experimental Protocols

The following are representative, detailed experimental protocols for the synthesis of this compound and its precursors, based on literature procedures.

Protocol 1: Suzuki-Miyaura Coupling of 5-Bromo-2-furoic Acid

This protocol is adapted from typical Suzuki-Miyaura coupling procedures for similar substrates.[9][10]

Materials:

  • 5-Bromo-2-furoic acid

  • Phenylboronic acid

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Potassium carbonate (K₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Water

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 5-bromo-2-furoic acid (1.0 eq) and phenylboronic acid (1.2 eq) in a mixture of DME and water (4:1 v/v).

  • Add K₂CO₃ (2.0 eq) to the mixture.

  • Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Add Pd(PPh₃)₄ (0.05 eq) to the reaction mixture under an argon atmosphere.

  • Heat the mixture to reflux (approximately 85 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • After cooling to room temperature, acidify the mixture with 1 M HCl to pH ~2.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Protocol 2: Oxidation of 5-Phenyl-2-furaldehyde

This protocol is a general procedure for the oxidation of an aryl aldehyde to a carboxylic acid.

Materials:

  • 5-Phenyl-2-furaldehyde

  • Potassium permanganate (KMnO₄) or other suitable oxidant (e.g., Jones reagent)

  • Acetone

  • Water

  • Sodium bisulfite

  • Hydrochloric acid (concentrated)

  • Diethyl ether

Procedure:

  • Dissolve 5-phenyl-2-furaldehyde (1.0 eq) in acetone.

  • Slowly add a solution of KMnO₄ (1.5 eq) in water to the aldehyde solution with vigorous stirring. The reaction is exothermic, so maintain the temperature below 30 °C with an ice bath.

  • Stir the mixture at room temperature for 2-4 hours, or until the purple color of the permanganate has disappeared.

  • Add a saturated solution of sodium bisulfite to quench the excess KMnO₄ and dissolve the manganese dioxide precipitate.

  • Remove the acetone by rotary evaporation.

  • Acidify the remaining aqueous solution with concentrated HCl to precipitate the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry to obtain crude this compound.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water).

Modern Synthetic Approaches

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions. Microwave-assisted Suzuki-Miyaura couplings are particularly well-documented.[11]

Advantages of Microwave-Assisted Synthesis:

  • Rapid Heating: Microwaves directly heat the solvent and reactants, leading to much faster reaction rates.

  • Higher Yields: The rapid heating can minimize the formation of side products.

  • Improved Reproducibility: Precise temperature and pressure control in modern microwave reactors leads to better reproducibility.

A typical microwave-assisted Suzuki coupling for the synthesis of this compound would involve similar reagents as the conventional method but would be carried out in a sealed microwave vial at elevated temperatures (e.g., 120-150 °C) for a much shorter duration (e.g., 10-30 minutes).

One-Pot Syntheses

One-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without isolation of intermediates, offer significant advantages in terms of efficiency, cost-effectiveness, and waste reduction. For the synthesis of this compound, a one-pot procedure could involve the in-situ generation of the organometallic reagent followed by the cross-coupling reaction, or a sequence of C-H activation and functionalization. While specific one-pot syntheses for this compound are not extensively reported, the principles have been applied to similar furoic acid derivatives.[12][13]

Visualization of Synthetic Workflows

General Cross-Coupling Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 5-Halo-2-furoic Acid Derivative 5-Halo-2-furoic Acid Derivative Pd Catalyst Pd Catalyst 5-Halo-2-furoic Acid Derivative->Pd Catalyst Organometallic Reagent (Ph-M) Organometallic Reagent (Ph-M) Organometallic Reagent (Ph-M)->Pd Catalyst Ligand Ligand Base/Activator Base/Activator Solvent Solvent Heating (Conventional or Microwave) Heating (Conventional or Microwave) Quenching Quenching Heating (Conventional or Microwave)->Quenching Extraction Extraction Chromatography/Recrystallization Chromatography/Recrystallization This compound This compound Chromatography/Recrystallization->this compound

Caption: General workflow for palladium-catalyzed cross-coupling synthesis.

Two-Step Synthesis via Aldehyde Intermediate

G cluster_step1 Step 1: Cross-Coupling cluster_intermediate Intermediate cluster_step2 Step 2: Oxidation cluster_product Final Product 5-Halo-2-furaldehyde 5-Halo-2-furaldehyde Reaction1 Cross-Coupling 5-Halo-2-furaldehyde->Reaction1 Phenyl Organometallic Phenyl Organometallic Phenyl Organometallic->Reaction1 Pd Catalyst Pd Catalyst Pd Catalyst->Reaction1 5-Phenyl-2-furaldehyde 5-Phenyl-2-furaldehyde Reaction1->5-Phenyl-2-furaldehyde Reaction2 Oxidation 5-Phenyl-2-furaldehyde->Reaction2 Oxidizing Agent Oxidizing Agent Oxidizing Agent->Reaction2 This compound This compound Reaction2->this compound

Caption: Two-step synthesis of this compound.

Conclusion

The synthesis of this compound can be effectively achieved through several palladium-catalyzed cross-coupling reactions or a two-step approach involving the synthesis and subsequent oxidation of 5-phenyl-2-furaldehyde.

  • For high yields and operational simplicity , the Suzuki-Miyaura coupling is often the method of choice, benefiting from the stability and low toxicity of boronic acid reagents.

  • When very high reactivity is required, the Negishi coupling is a powerful option, although it necessitates more stringent handling of air- and moisture-sensitive organozinc reagents.

  • The Hiyama coupling presents a greener alternative with its use of non-toxic and stable organosilanes, though the requirement for an activator can be a limitation.

  • The Stille coupling , while offering excellent functional group tolerance, is generally less favored due to the toxicity of organotin compounds .

  • The two-step synthesis via 5-phenyl-2-furaldehyde is a highly viable and often preferable strategy, as the purification of the aldehyde intermediate can be more straightforward, and its subsequent oxidation to the carboxylic acid is typically a high-yielding and clean transformation.

  • Modern techniques such as microwave-assisted synthesis can significantly enhance the efficiency of these reactions, offering a pathway to faster and cleaner product formation.

Ultimately, the optimal synthetic route will depend on the specific requirements of the research, including scale, available resources, and the desired level of purity. This guide provides the foundational knowledge and practical insights to enable an informed decision for the synthesis of this important chemical entity.

References

A Comparative Guide to the Structure-Activity Relationships of 5-Phenyl-2-furoic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the structure-activity relationships (SAR) for analogs of 5-phenyl-2-furoic acid. This scaffold serves as a versatile template in medicinal chemistry, giving rise to compounds with a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and enzyme-inhibiting properties.[1][2] By dissecting the impact of specific structural modifications, this document aims to provide researchers, scientists, and drug development professionals with actionable insights for the rational design of novel, potent therapeutic agents.

The this compound Scaffold: A Privileged Structure

The this compound core consists of a furan ring substituted with a phenyl group at the 5-position and a carboxylic acid at the 2-position. This arrangement of an aromatic ring, a heterocyclic spacer, and an acidic functional group provides multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The furan ring, in particular, is an electron-rich system and a common motif in a variety of natural and synthetic bioactive compounds.[3]

The following sections will explore how modifications at three key positions—the C5-phenyl ring, the C2-carboxylic acid, and the furan ring itself—influence biological activity.

Core Structure-Activity Relationship (SAR) Analysis

The electronic and steric properties of substituents on the phenyl ring play a critical role in modulating the biological activity of these analogs. The position of these substituents is often crucial for target engagement.

  • Halogen Substituents: The introduction of halogens (F, Cl, Br) is a common strategy in drug design. In the context of this compound analogs, halogenation has yielded compounds with potent antimicrobial and enzyme-inhibiting activities.

    • For instance, studies on related furan chalcones as urease inhibitors revealed that dichlorination of the phenyl ring significantly enhances potency. Specifically, a 2,5-dichloro substituted analog (IC₅₀ = 16.13 µM) was more active than a 3,4-dichloro analog (IC₅₀ = 21.05 µM), and both were more potent than the reference drug thiourea (IC₅₀ = 21.25 µM).[4]

    • In a series of 4-(5-aryl-2-furoyl)morpholines, a 2,5-dichlorophenyl derivative was synthesized as a potential antimicrobial agent.[5]

    • Similarly, a 4-bromophenyl substituent was incorporated into thiomorpholine derivatives, which were also evaluated for antimicrobial activity.[5]

  • Nitro Group Substituents: The strongly electron-withdrawing nitro group can profoundly influence a molecule's interaction with biological targets.

    • 5-(4-Nitrophenyl)furan-2-carboxylic acid has been identified as a lead compound in a series of inhibitors targeting MbtI, a salicylate synthase essential for iron acquisition in Mycobacterium tuberculosis.[6]

    • The synthesis of 4-[5-(4-nitrophenyl)-2-furoyl]morpholine highlights the use of the nitro group in developing compounds for antimicrobial screening.[5]

Table 1: Comparative Activity of C5-Phenyl Ring Substituted Analogs

Base ScaffoldPhenyl Ring SubstituentTarget/ActivityReported Potency (IC₅₀)Reference
1-Phenyl-3-(5-aryl-2-furyl)-2-propen-1-one2,5-DichlorophenylUrease Inhibition16.13 ± 2.45 µM[4]
1-Phenyl-3-(5-aryl-2-furyl)-2-propen-1-one2-ChlorophenylUrease Inhibition18.75 ± 0.85 µM[4]
1-Phenyl-3-(5-aryl-2-furyl)-2-propen-1-one3,4-DichlorophenylUrease Inhibition21.05 ± 3.52 µM[4]
5-Phenyl-furan-2-carboxylic acid4-NitrophenylMbtI Inhibition (M. tuberculosis)Lead Compound[6]

The carboxylic acid group is a key hydrogen bond donor and acceptor, but its acidic nature can limit cell permeability and bioavailability. Converting it to esters, amides, or other bioisosteres is a primary strategy to overcome these limitations and explore new binding interactions.

  • Amide and Peptide Analogs: Amidation of the furoic acid is a highly effective modification.

    • The synthesis of N-(R¹-phenyl)-5-(R-phenyl)-2-furamides has produced compounds with significant antimicrobial and anticancer activity. One derivative demonstrated high activity against SR Leukemia cell lines (GP = 59.81), while others were potent against C. neoformans.[7]

    • Coupling the furoic acid core with amino acids and peptides has led to novel derivatives with potent activity against various bacterial and fungal pathogens.[8]

    • Morpholine amides, specifically 4-(5-aryl-2-furoyl)morpholines, have also been synthesized and screened for antimicrobial potential.[5]

  • Thioamides: Replacing the amide carbonyl oxygen with sulfur to form a thioamide can alter the electronic properties and hydrogen bonding capacity of the molecule.

    • 4-[(5-Aryl-2-furyl)carbonothioyl]morpholines were prepared via the Willgerodt-Kindler reaction and showed promising activity against C. neoformans.[5]

Table 2: Comparative Activity of C2-Carboxylic Acid Modifications

ModificationExample Compound ClassTarget/ActivityKey FindingReference
AmideN-(R¹-phenyl)-5-(R-phenyl)-2-furamidesAnticancer, AntifungalHigh activity against SR Leukemia and C. neoformans[7]
PeptideThis compound-peptide conjugatesAntimicrobialHighly potent against Gram-positive and Gram-negative bacteria[8]
Morpholine Amide4-(5-Aryl-2-furoyl)morpholinesAntifungalActive against C. neoformans[5]
Thioamide4-[(5-Aryl-2-furyl)carbonothioyl]morpholinesAntifungalActive against C. neoformans[5]

While less common than modifications at the C2 and C5 positions, direct substitution on the furan ring can also impact biological activity.

  • In a study of furan-2-yl(phenyl)methanone derivatives as protein tyrosine kinase (PTK) inhibitors, the introduction of a bromine atom at the C5 position of the furan ring was found to increase activity. However, adding a second bromine at the C4 position resulted in a loss of activity, demonstrating that the substitution pattern on the heterocyclic core is critical.[3] The furan scaffold itself was identified as a crucial component for antimycobacterial activity when compared to other heterocycles.[9]

Experimental Protocols and Methodologies

The reliability of SAR data is contingent on robust and reproducible experimental methods. Below are representative protocols for the synthesis and biological evaluation of this compound analogs.

The Suzuki coupling is a powerful method for forming the C-C bond between the furan and phenyl rings, followed by standard techniques to modify the carboxylic acid.

Step 1: Suzuki Coupling to form 5-Phenyl-2-furoate

  • To a solution of methyl 5-bromofuran-2-carboxylate (1.0 eq) and the desired (substituted-phenyl)boronic acid (1.2 eq) in 1,4-dioxane, add an aqueous solution of 2 M Na₂CO₃ (3.0 eq).

  • Degas the mixture with nitrogen or argon for 15-20 minutes.

  • Add a palladium catalyst, such as Pd(PPh₃)₂Cl₂ (0.05 eq).

  • Heat the reaction mixture at 90 °C overnight under a nitrogen atmosphere.[6]

  • After cooling, dilute the mixture with water and extract with ethyl acetate. Purify the crude product via column chromatography to yield the methyl 5-phenyl-2-furoate analog.

Step 2: Saponification to this compound

  • Dissolve the methyl ester from Step 1 in a 2:1 mixture of methanol and water.

  • Add NaOH (2.0-3.0 eq) and heat the mixture to reflux for 3-4 hours.[6]

  • Cool the reaction, acidify with dilute HCl to precipitate the product.

  • Filter, wash with water, and dry to obtain the this compound analog.

Step 3: Amide Formation

  • Suspend the carboxylic acid from Step 2 (1.0 eq) in a suitable solvent (e.g., DCM or DMF).

  • Add a coupling agent such as DCC (dicyclohexylcarbodiimide) or EDC·HCl (1.1 eq).[7][8]

  • Add the desired amine (e.g., morpholine or an amino acid methyl ester) (1.1 eq) and a base like triethylamine (TEA) or N-methylmorpholine (NMM).[8]

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Work up the reaction by filtering any solid byproducts and purifying the filtrate by extraction and/or column chromatography.

G cluster_0 Synthesis Workflow A Methyl 5-bromofuran-2-carboxylate + Phenylboronic Acid B Suzuki Coupling (Pd Catalyst, Base) A->B Reactants C Methyl 5-phenyl-2-furoate B->C Yields D Saponification (NaOH, MeOH/H2O) C->D Hydrolysis E This compound D->E Product F Amidation (Amine, Coupling Agent) E->F Activation G This compound Amide F->G Final Product

Caption: General workflow for synthesizing this compound amides.

The Minimal Inhibitory Concentration (MIC) is a standard measure of antimicrobial potency.

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate containing a growth medium (e.g., Mueller-Hinton broth for bacteria).

  • Inoculation: Add a standardized suspension of the target microorganism (e.g., S. aureus or C. albicans) to each well.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]

G A Prepare Compound Stock Solution B Serial Dilution in 96-Well Plate A->B C Inoculate with Microorganism B->C D Incubate (e.g., 24h at 37°C) C->D E Read Results: Identify Lowest Concentration with No Growth D->E F MIC Value E->F

Caption: Experimental workflow for Minimal Inhibitory Concentration (MIC) assay.

Conclusion and Future Directions

The structure-activity relationship of this compound analogs is a rich field for therapeutic discovery. This comparative guide highlights several key principles for researchers:

  • C5-Phenyl Ring: This position is a critical determinant of potency and selectivity. Halogen and nitro substitutions are well-validated strategies for enhancing activity against microbial and enzymatic targets. Future work should explore a wider range of electron-donating and withdrawing groups to build more comprehensive quantitative SAR (QSAR) models.

  • C2-Carboxylic Acid: Modification of this group, particularly through amidation with diverse amines, amino acids, or heterocyclic fragments like morpholine, is a highly effective strategy for improving biological activity and overcoming the liabilities of a free carboxylic acid.

  • Furan Core: The furan ring is an essential part of the pharmacophore, and its substitution, though less explored, offers an additional avenue for optimization.

By integrating these SAR insights with robust synthetic and screening methodologies, the this compound scaffold will continue to be a valuable starting point for the development of next-generation therapeutic agents.

References

A Senior Application Scientist's Guide to the Cross-Validation of 5-Phenyl-2-furoic Acid: Synthesis, Bioactivity, and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of 5-Phenyl-2-furoic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its synthesis, spectroscopic characterization, and biological evaluation, offering a framework for the cross-validation of its experimental results. This document is intended for researchers, scientists, and drug development professionals seeking to understand and potentially utilize this promising scaffold.

Introduction: The Significance of the Furan Scaffold

The furan ring is a privileged structure in drug discovery, forming the core of numerous compounds with a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor effects[1]. The introduction of a phenyl group at the 5-position of the 2-furoic acid backbone can significantly modulate its biological properties. This compound and its derivatives have emerged as potential therapeutics, notably as antimicrobial agents and inhibitors of bacterial enzymes like β-glucuronidase[2][3]. This guide will provide the experimental foundation to explore these activities.

Synthesis of this compound: A Validated Suzuki-Miyaura Coupling Protocol

The construction of the C-C bond between the furan and phenyl rings is most efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely favored for its high tolerance to various functional groups and generally mild reaction conditions[4].

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_hydrolysis Hydrolysis Reactants Reactants: - Methyl 5-bromofuran-2-carboxylate - Phenylboronic acid - Pd(PPh3)2Cl2 (catalyst) - 2M Na2CO3 (base) Heating Heat to 90°C Stir overnight Reactants->Heating Combine Solvent Solvent: 1,4-Dioxane (dry) Atmosphere Inert Atmosphere: Nitrogen (N2) Cooling Cool to RT Heating->Cooling Filtration Filter through Celite Cooling->Filtration Extraction Extraction with Ethyl Acetate Filtration->Extraction Drying Dry over Na2SO4 Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Base_Hydrolysis Add NaOH in H2O/MeOH Reflux for 3h Concentration->Base_Hydrolysis Intermediate Ester Acidification Acidify with 1M HCl Base_Hydrolysis->Acidification Isolation Collect Precipitate Acidification->Isolation Precipitation Final_Product Final_Product Isolation->Final_Product This compound

Caption: Workflow for the synthesis of this compound via Suzuki-Miyaura coupling and subsequent hydrolysis.

Step-by-Step Synthesis Protocol

Materials:

  • Methyl 5-bromofuran-2-carboxylate

  • Phenylboronic acid

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • 2 M Sodium Carbonate (Na₂CO₃) solution

  • 1,4-Dioxane (anhydrous)

  • Sodium Hydroxide (NaOH)

  • Methanol (MeOH)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Sodium sulfate (Na₂SO₄)

  • Celite

Procedure:

  • Reaction Setup: In a round-bottom flask, combine methyl 5-bromofuran-2-carboxylate (1.0 eq), phenylboronic acid (1.2 eq), and bis(triphenylphosphine)palladium(II) dichloride (0.05 eq).

  • Inert Atmosphere: Purge the flask with dry nitrogen gas for 10-15 minutes.

  • Solvent and Base Addition: Add anhydrous 1,4-dioxane, followed by the 2 M Na₂CO₃ solution (2.0 eq).

  • Reaction: Heat the mixture to 90°C and stir overnight under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite.

  • Extraction: Extract the filtrate with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude methyl 5-phenyl-2-furoate.

  • Hydrolysis: Dissolve the crude ester in a mixture of H₂O and MeOH. Add NaOH (3.0 eq) and reflux the mixture for 3 hours.

  • Acidification and Isolation: After cooling, partially concentrate the mixture in vacuo to remove methanol. Acidify the aqueous solution with 1 M HCl to a pH of 3-4. The product, this compound, will precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry to afford the pure product.

Spectroscopic Characterization

Accurate characterization of the synthesized this compound is crucial for validating its structure and purity. The following data, based on literature for the parent 2-furoic acid and its derivatives, provide a reference for experimental verification[5][6][7].

Spectroscopic Technique Expected Observations for this compound
¹H NMR Signals corresponding to the phenyl protons, the furan ring protons, and a broad singlet for the carboxylic acid proton.
¹³C NMR Resonances for the carbon atoms of the phenyl and furan rings, as well as the carbonyl carbon of the carboxylic acid.
FT-IR (cm⁻¹) A broad O-H stretch from the carboxylic acid, a C=O stretch, C=C stretching from the aromatic rings, and C-O stretching from the furan ring and carboxylic acid.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of this compound (C₁₁H₈O₃: 188.18 g/mol ).

Biological Activity Evaluation: A Comparative Framework

This compound and its derivatives have shown promise as antimicrobial agents and enzyme inhibitors. This section provides standardized protocols for evaluating these activities, allowing for a comparative analysis against other compounds.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized technique to determine the MIC of a compound against various microorganisms[3][8][9][10][11].

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of This compound Plate_Setup Dispense dilutions and inoculum into a 96-well microtiter plate Compound_Prep->Plate_Setup Inoculum_Prep Prepare standardized bacterial inoculum (0.5 McFarland) Inoculum_Prep->Plate_Setup Controls Include growth control (no compound) and sterility control (no bacteria) Plate_Setup->Controls Incubate Incubate at 37°C for 18-24 hours Controls->Incubate Read_Plate Measure absorbance (e.g., at 600 nm) or visual inspection Incubate->Read_Plate Determine_MIC MIC is the lowest concentration with no visible growth Read_Plate->Determine_MIC Result MIC Value (µg/mL) Determine_MIC->Result

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Materials:

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • This compound stock solution

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Compound Dilutions: Prepare a 2-fold serial dilution of this compound in the growth medium directly in the 96-well plate.

  • Prepare Inoculum: Grow the bacterial strain to the mid-logarithmic phase and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension to the final required inoculum density (typically 5 x 10⁵ CFU/mL).

  • Inoculation: Add the bacterial inoculum to each well containing the compound dilutions.

  • Controls: Include a positive control (bacteria with no compound) and a negative control (medium only) on each plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Enzyme Inhibition Assay: E. coli β-Glucuronidase

Derivatives of 5-phenyl-2-furan have been identified as potent inhibitors of E. coli β-glucuronidase (EcGUS), an enzyme implicated in the gastrointestinal toxicity of some drugs[3].

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement cluster_analysis Data Analysis Reagent_Prep Prepare assay buffer, enzyme solution, substrate solution, and inhibitor dilutions Pre_incubation Pre-incubate enzyme with inhibitor (this compound) at 37°C Reagent_Prep->Pre_incubation Reaction_Start Initiate reaction by adding substrate (p-nitrophenyl-β-D-glucuronide) Pre_incubation->Reaction_Start Absorbance Measure absorbance at 405 nm over time Reaction_Start->Absorbance Calculate_Inhibition Calculate percentage inhibition Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 value Calculate_Inhibition->Determine_IC50 Result IC50 Value (µM) Determine_IC50->Result

References

A Senior Application Scientist's Guide to Benchmarking Novel Compounds: Evaluating 5-Phenyl-2-furoic acid Against Known Fatty Acid Amide Hydrolase (FAAH) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of FAAH Inhibition

Fatty Acid Amide Hydrolase (FAAH) is a critical integral membrane enzyme that governs the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides.[1][2][3] By hydrolyzing these signaling lipids, FAAH terminates their action, playing a pivotal role in regulating physiological processes such as pain, inflammation, and mood.[3] Pharmacological inhibition of FAAH presents a compelling therapeutic strategy; by preventing AEA degradation, inhibitors can elevate and prolong the natural analgesic, anxiolytic, and anti-inflammatory effects of endocannabinoids without the significant psychoactive side effects associated with direct cannabinoid receptor agonists.[3][4]

This guide provides a comprehensive framework for benchmarking a novel compound, 5-Phenyl-2-furoic acid, against well-established, potent FAAH inhibitors. We will explore the mechanistic rationale for inhibitor selection, present a detailed protocol for quantitative comparison, and visualize the underlying biological pathways and experimental workflows. Our objective is to equip researchers with the scientific logic and practical methodology required to rigorously evaluate new chemical entities in the landscape of FAAH-targeted drug discovery.

Profiling the Benchmarks: Established FAAH Inhibitors

For a meaningful comparison, it is essential to select benchmark inhibitors that are not only potent but also well-characterized and represent different chemical classes. For this guide, we have selected two gold-standard irreversible FAAH inhibitors: URB597 and PF-3845.

  • URB597 (KDS-4103): A potent and selective carbamate-based inhibitor, URB597 has been extensively documented in preclinical models of pain, anxiety, and depression.[3][5] It acts by irreversibly carbamylating the catalytic serine residue (Ser241) within the FAAH active site.[1][6] Its high potency and selectivity have established it as a reference compound in endocannabinoid research.[7][8]

  • PF-3845: This potent, urea-based compound is also a selective and irreversible FAAH inhibitor that covalently modifies the same catalytic serine.[9][10] A key characteristic of PF-3845 is its sustained duration of action in vivo, making it an excellent tool for studies requiring prolonged target engagement and a valuable comparative benchmark against the shorter-acting profile of other inhibitors.[10][11]

Quantitative Comparison: Inhibitory Potency (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is a critical metric for quantifying and comparing the potency of inhibitors. The table below summarizes the reported IC₅₀ values for our benchmark compounds. The value for this compound is presented hypothetically to illustrate where experimental data from the subsequent protocol would be placed for direct comparison.

InhibitorChemical ClassTarget(s)IC₅₀ (Human FAAH)Reference(s)
This compound Furan Carboxylic AcidFAAH (Hypothesized)To Be DeterminedN/A
URB597 O-ArylcarbamateFAAH~4.6 nM[7][12][13]
PF-3845 UreaFAAH~18 nM[4][10]

Mechanism of Action: Enhancing Endocannabinoid Signaling

Both benchmark inhibitors, and presumably any effective FAAH inhibitor, function by preventing the breakdown of anandamide. This leads to an accumulation of AEA in the synaptic cleft, thereby enhancing its signaling through cannabinoid receptors CB1 and CB2. This amplified signaling cascade is responsible for the downstream therapeutic effects.

FAAH_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron NAPE_PLD NAPE-PLD AEA_Synapse Anandamide (AEA) NAPE_PLD->AEA_Synapse Synthesis CB1_R CB1/CB2 Receptors Downstream Downstream Signaling (e.g., Analgesia, Anxiolysis) CB1_R->Downstream FAAH FAAH Enzyme AEA_Degraded Inactive Metabolites FAAH->AEA_Degraded Hydrolysis AEA_Synapse->CB1_R Binds & Activates AEA_Synapse->FAAH Uptake & Degradation Inhibitors This compound URB597, PF-3845 Inhibitors->FAAH Inhibit

Caption: FAAH inhibition elevates anandamide levels, enhancing CB1/CB2 signaling.

Experimental Protocol: Fluorometric Assay for FAAH Inhibition

This protocol describes a robust, fluorescence-based method for determining the IC₅₀ value of a test compound like this compound. The assay relies on a synthetic substrate that becomes highly fluorescent upon cleavage by FAAH, allowing for a kinetic measurement of enzyme activity.[14][15][16]

Rationale: A fluorometric assay provides high sensitivity and is amenable to a high-throughput, 96-well plate format, making it ideal for screening and characterizing inhibitors.[17] As the potency of irreversible inhibitors is time-dependent, a pre-incubation step is critical to allow for the covalent modification of the enzyme to occur before introducing the substrate.[18]

Materials:

  • Recombinant human FAAH enzyme

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)[18]

  • Fluorogenic FAAH Substrate (e.g., AMC-arachidonoyl amide)[16]

  • Test Compound (this compound) and Benchmark Inhibitors (URB597, PF-3845)

  • Solvent (e.g., DMSO)

  • 96-well white, flat-bottom microplates

  • Fluorescence microplate reader (Excitation: 340-360 nm, Emission: 450-465 nm)[16][18]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 1X FAAH Assay Buffer from a 10X stock solution using ultrapure water.[19]

    • Thaw the recombinant FAAH enzyme on ice and dilute it to the desired working concentration in 1X FAAH Assay Buffer. Keep on ice.

    • Prepare serial dilutions of the test compound and benchmark inhibitors in the solvent (e.g., DMSO). A common starting range is from 100 µM down to 0.1 nM.[14]

  • Assay Plate Setup:

    • Design the plate layout to include wells for:

      • 100% Initial Activity (Control): Contains enzyme and solvent (no inhibitor).

      • Background (No Enzyme): Contains assay buffer and substrate but no enzyme. This accounts for substrate auto-hydrolysis.

      • Inhibitor Wells: Contains enzyme and the various concentrations of each inhibitor.

    • Add 170 µL of 1X FAAH Assay Buffer to the control and inhibitor wells.

    • Add 180 µL of 1X FAAH Assay Buffer to the background wells.[18]

  • Inhibitor & Enzyme Addition:

    • Add 10 µL of the appropriate solvent or inhibitor dilution to the corresponding wells.

    • Add 10 µL of the diluted FAAH enzyme solution to all wells except the background wells. The final volume in each well is now 190 µL.

  • Pre-incubation:

    • Mix the plate gently and incubate for 15-30 minutes at 37°C.[18] This step allows the irreversible inhibitors to bind to and inactivate the FAAH enzyme before the reaction starts.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 10 µL of the FAAH substrate to all wells. The final volume is 200 µL.

    • Immediately place the plate in the fluorescence microplate reader, pre-warmed to 37°C.

    • Measure the fluorescence intensity kinetically over 30-60 minutes, with readings taken every 1-2 minutes.[14]

  • Data Analysis:

    • For each time point, subtract the average fluorescence of the background wells from all other readings.

    • Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (100% activity) wells using the formula: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_control))

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[20]

Experimental Workflow Visualization

The following diagram outlines the key stages of the fluorometric FAAH inhibition assay.

Experimental_Workflow A 1. Reagent Preparation - Dilute Buffer & Enzyme - Prepare Inhibitor Serial Dilutions B 2. Plate Setup (96-well) - Add Assay Buffer to all wells A->B C 3. Add Reagents - 10 µL Inhibitor/Solvent - 10 µL FAAH Enzyme (No-Enzyme for Bkgd) B->C D 4. Pre-incubation - 15-30 min at 37°C C->D E 5. Reaction Initiation - Add 10 µL Fluorogenic Substrate D->E F 6. Kinetic Measurement - Read Fluorescence (Ex: 360nm, Em: 465nm) - 30-60 min at 37°C E->F G 7. Data Analysis - Calculate Reaction Rates - Determine % Inhibition - Plot Dose-Response Curve & Calculate IC₅₀ F->G

Caption: Workflow for the fluorometric FAAH inhibition assay.

Conclusion

Benchmarking a novel compound such as this compound against well-characterized inhibitors like URB597 and PF-3845 is a foundational step in drug discovery. The rigorous, quantitative approach detailed in this guide provides a clear path to determining the compound's inhibitory potency against FAAH. By understanding the underlying signaling pathways and adhering to a validated experimental protocol, researchers can generate reliable and comparable data. This process is indispensable for validating new chemical entities, elucidating structure-activity relationships, and ultimately identifying promising candidates for further therapeutic development.

References

A Senior Application Scientist's Guide to the Synthesis of 5-Phenyl-2-furoic Acid: A Comparative Study of Precursors and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Phenyl-Furan Moiety

In the landscape of modern medicinal chemistry and materials science, the 5-phenyl-2-furoic acid (5-P2FA) scaffold is a recurring motif of significant interest. This heterocyclic carboxylic acid serves as a crucial building block for a range of molecules with diverse biological activities, including potential phosphodiesterase type 4 (PDE4) inhibitors and antimicrobial agents.[1][2][3] Its derivatives are explored for applications ranging from pharmaceuticals to functional materials.[4][5] The efficacy, cost, and scalability of synthesizing 5-P2FA are therefore critical considerations for researchers in drug development and chemical manufacturing.

This guide provides a comparative analysis of the primary synthetic routes to this compound, focusing on the strategic selection of its fundamental precursors: the furan core and the phenyl group source. We will dissect two prominent synthetic strategies—the classic Gomberg-Bachmann reaction and the modern Suzuki-Miyaura cross-coupling—to provide a clear, data-driven perspective on their respective merits and limitations. Our objective is to equip researchers with the necessary insights to make informed decisions in their synthetic endeavors, balancing factors of yield, purity, cost, and operational safety.

Synthetic Strategies: A Tale of Two Pathways

The construction of 5-P2FA fundamentally involves the formation of a carbon-carbon bond between the C5 position of a furan ring and a phenyl ring. The choice of precursors and the method of their coupling define the efficiency and practicality of the synthesis.

Precursor Analysis
  • The Furan Core:

    • Furan: The most basic starting point, furan is a five-membered aromatic heterocycle.[6][7] It is highly reactive towards electrophiles, a property exploited in some synthetic routes.[6][8]

    • 2-Furoic Acid: A derivative of furan, 2-furoic acid is often produced from biomass-derived furfural, making it a renewable feedstock.[9][10][11] Its carboxylic acid group can direct reactions and can be a handle for further modifications, though it often requires protection or is installed after the C-C bond formation.

    • Halogenated Furan Derivatives (e.g., 5-Bromo-2-furoic acid esters): These pre-functionalized precursors are specifically designed for modern cross-coupling reactions. The halogen atom provides a reactive site for catalysts like palladium to initiate the coupling process.[12][13]

  • The Phenyl Group Source:

    • Anilines (via Diazonium Salts): In classic radical reactions, anilines are converted into diazonium salts, which then serve as the source of an aryl radical for substitution onto the furan ring.[14]

    • Phenylboronic Acid: A key reagent in Suzuki coupling, phenylboronic acid is relatively stable, commercially available, and exhibits low toxicity compared to other organometallic reagents, making it a preferred choice in contemporary synthesis.[15][16][17]

The logical relationship between these precursors and the final product via the two main synthetic routes is illustrated below.

G cluster_0 Precursors cluster_1 Synthetic Pathways Furan Furan Gomberg-Bachmann Gomberg-Bachmann Furan->Gomberg-Bachmann Aniline Aniline Diazonium Salt Diazonium Salt Aniline->Diazonium Salt NaNO₂, HCl 2-Furoic Acid Ester 5-Bromo-2-furoic Acid Ester Suzuki Coupling Suzuki Coupling 2-Furoic Acid Ester->Suzuki Coupling Phenylboronic Acid Phenylboronic Acid Phenylboronic Acid->Suzuki Coupling Product This compound Gomberg-Bachmann->Product Low Yield Suzuki Coupling->Product High Yield Diazonium Salt->Gomberg-Bachmann

Caption: Overview of synthetic routes to this compound.

Comparative Performance Analysis

The selection of a synthetic route is a multi-faceted decision. While yield is a primary metric, factors such as reaction conditions, catalyst cost, and downstream processing are equally vital.

Synthetic RouteKey PrecursorsCatalyst/ReagentTypical YieldConditionsKey AdvantagesKey Disadvantages
Gomberg-Bachmann Furan, Aryl Diazonium SaltBase (e.g., NaOH)< 40%[14]Aqueous, BiphasicInexpensive precursors; No transition metal catalyst needed.Low yields; Significant side-product formation; Diazonium salts can be unstable.
Suzuki-Miyaura 5-Halo-2-furoate, Phenylboronic AcidPalladium Complex (e.g., Pd(PPh₃)₄) & Base> 85%[12]Anhydrous, Inert atm.High yields & selectivity; Mild conditions; Broad functional group tolerance.Cost of palladium catalyst; Need for pre-halogenated furan; Boronic acid sensitivity.

Deep Dive into Reaction Mechanisms

Understanding the underlying mechanism of each reaction is crucial for troubleshooting and optimization. The choice between a radical-based pathway and a metal-catalyzed cycle represents a fundamental divergence in synthetic strategy.

Mechanism 1: The Gomberg-Bachmann Reaction

This reaction proceeds via an aryl radical intermediate. A diazonium salt, generated from an aniline, is treated with a base in the presence of the aromatic substrate (furan). The diazonium salt decomposes to form an aryl radical, which then attacks the furan ring in an electrophilic substitution-like manner.

G cluster_0 Radical Formation cluster_1 Substitution on Furan Ar-N2+ Ar-N₂⁺ Ar• Aryl Radical (Ar•) Ar-N2+->Ar• + N₂ Intermediate Radical Adduct Ar•->Intermediate + Furan Product 5-Phenylfuran Intermediate->Product - H•

Caption: Simplified mechanism of the Gomberg-Bachmann reaction.

The primary drawback of this method is the lack of control. The highly reactive aryl radical can participate in numerous side reactions, leading to a complex product mixture and characteristically low yields of the desired biaryl product.[14]

Mechanism 2: The Suzuki-Miyaura Cross-Coupling

The Suzuki reaction is a Nobel Prize-winning transformation that relies on a palladium catalyst to mediate the coupling.[15] The reaction proceeds through a well-defined catalytic cycle, affording high precision and control.

Suzuki_Cycle center OA Oxidative Addition center->OA TM Transmetalation OA->TM pd2_complex_label Ar-Pd(II)-X      L₂ OA->pd2_complex_label Ar-X RE Reductive Elimination TM->RE pd2_biaryl_label Ar-Pd(II)-Ar'      L₂ TM->pd2_biaryl_label Ar'-B(OH)₂ + Base RE->center pd0_label Pd(0)L₂ RE:w->pd0_label:e product_label Ar-Ar' pd0_label:e->OA:w pd2_complex_label:e->TM:w pd2_biaryl_label:e->RE:w

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 5-halo-2-furoate, forming a Pd(II) complex.

  • Transmetalation: The phenyl group is transferred from the activated boronic acid (in the presence of a base) to the palladium center, displacing the halide.[15]

  • Reductive Elimination: The two organic fragments (phenyl and furoyl) are eliminated from the palladium center, forming the C-C bond of the final product and regenerating the active Pd(0) catalyst.

This cycle's efficiency and cleanliness make it the superior method for laboratory-scale synthesis and for creating complex molecules where functional group tolerance is paramount.

Experimental Protocols: From Theory to Practice

The following protocols are presented as self-validating systems, with explanations for key procedural choices.

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is adapted from established procedures involving the coupling of a bromo-furan ester followed by hydrolysis.[13]

Step A: Synthesis of Methyl 5-phenyl-2-furoate

  • Reactor Setup: To a 100 mL three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add methyl 5-bromo-2-furoate (1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.03 eq).

    • Causality: An inert atmosphere (nitrogen or argon) is critical to prevent the oxidation and deactivation of the Pd(0) species, which is the active catalytic form. The slight excess of boronic acid ensures complete consumption of the limiting bromo-furan starting material.

  • Solvent and Base Addition: Add 1,4-dioxane (approx. 0.2 M concentration) followed by a 2 M aqueous solution of sodium carbonate (Na₂CO₃) (3.0 eq).

    • Causality: Dioxane is an effective solvent for the organic reagents, while the aqueous base is necessary to activate the boronic acid for the transmetalation step. The biphasic system facilitates the reaction cycle.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring and maintain for 12-16 hours (overnight). Monitor the reaction progress by TLC or LC-MS.

    • Causality: Heating accelerates the reaction rate, particularly the oxidative addition and reductive elimination steps. Overnight reaction ensures completion.

  • Workup and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure ester.

Step B: Hydrolysis to this compound

  • Hydrolysis: Dissolve the purified methyl 5-phenyl-2-furoate from Step A in a 2:1 mixture of methanol and water. Add sodium hydroxide (NaOH) (3.0 eq) and reflux the mixture for 3 hours.

    • Causality: The basic conditions facilitate the saponification (hydrolysis) of the ester to the corresponding carboxylate salt. Methanol acts as a co-solvent to ensure miscibility.

  • Acidification and Isolation: Cool the mixture and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and acidify to pH ~2 with 1 M HCl. The product will precipitate as a solid.

    • Causality: Acidification protonates the carboxylate salt, rendering the carboxylic acid insoluble in water, which allows for its isolation.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven to afford this compound as a white to light yellow solid.[18] The typical melting point is in the range of 150-154 °C.

Safety, Handling, and Precursor Management

Scientific integrity demands a rigorous approach to safety. The precursors and reagents used in these syntheses possess distinct hazards that require careful management.

  • 2-Furoic Acid and Derivatives: These compounds are classified as irritants.[9] They can cause skin, eye, and respiratory irritation.[19] Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[20][21][22]

  • Aryl Diazonium Salts: These intermediates in the Gomberg-Bachmann reaction can be explosive when isolated in a dry state. They are typically generated in situ and used immediately in solution at low temperatures to minimize risk.

  • Palladium Catalysts: While not highly toxic, palladium compounds are expensive and should be handled carefully to avoid waste and contamination. Some palladium complexes can be sensitizers.

  • Boronic Acids: Phenylboronic acid is generally stable but can undergo protodeboronation under certain conditions. Store in a cool, dry place.

Conclusion and Expert Recommendation

The synthesis of this compound offers a classic case study in the evolution of synthetic organic chemistry.

  • The Gomberg-Bachmann reaction , while historically significant and built upon inexpensive precursors, is hampered by low yields and a lack of selectivity.[14] It is generally unsuitable for applications requiring high purity and efficiency.

  • The Suzuki-Miyaura cross-coupling represents the current state-of-the-art. Its high yields, mild reaction conditions, and broad functional group tolerance make it the unequivocally superior method for both laboratory-scale synthesis and potential industrial scale-up.[23] The primary investment in this route is the palladium catalyst and the pre-functionalized furan precursor, a cost that is often justified by the significant increase in efficiency and purity of the final product.

For researchers and drug development professionals, the Suzuki-Miyaura pathway is the recommended choice for producing this compound and its derivatives. Its reliability and predictability align with the stringent demands of pharmaceutical development, where consistency and purity are non-negotiable.

References

A Senior Application Scientist's Guide to Validating the Mechanism of Action of 5-Phenyl-2-furoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals aiming to elucidate and validate the mechanism of action (MoA) for the small molecule 5-Phenyl-2-furoic acid. The narrative moves beyond a simple recitation of protocols to explain the causal logic behind the experimental strategy, ensuring a robust, self-validating investigation. Our approach begins with the understanding that while derivatives of this compound have reported antimicrobial and potential antitubercular activities, its precise molecular target and mechanism remain to be definitively characterized.[1][2] This guide, therefore, presents a roadmap for discovery and validation.

PART 1: Target Discovery - From Phenotype to Protein Candidate

Without a known target, the initial phase must employ unbiased methods to generate high-confidence hypotheses. The objective is to cast a wide net and then systematically narrow the focus to a manageable number of candidate proteins.

Foundational Step: Phenotypic Characterization

Before seeking a target, it is crucial to robustly characterize the compound's cellular phenotype. This provides the biological context for all subsequent experiments. Based on existing literature for related furan-based compounds, initial screens should focus on antimicrobial, anti-inflammatory, and cytotoxic effects.[2]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Preparation: Perform serial dilutions of this compound in appropriate liquid microbial growth media.

  • Inoculation: Add a standardized concentration of the test microorganism (e.g., Staphylococcus aureus, Mycobacterium tuberculosis) to each dilution.

  • Incubation: Incubate the cultures under optimal growth conditions for a defined period (e.g., 18-24 hours).

  • Analysis: Determine the MIC by identifying the lowest concentration of the compound that visibly inhibits microbial growth.

Causality: Establishing a potent and reproducible phenotype is the foundational justification for the entire MoA validation cascade. It confirms the compound is biologically active in a relevant system and provides a functional readout for later genetic validation experiments.

Unbiased Target Identification Strategies

Target-agnostic approaches are essential when a starting point is unknown. These methods leverage the compound's physical or functional properties to identify interacting partners directly from the cellular proteome.

Table 1: Comparison of Target Identification Methodologies

MethodPrincipleAdvantagesDisadvantages
Affinity Chromatography-Mass Spectrometry (AP-MS) The compound is immobilized on a solid support to "pull down" binding proteins from a cell lysate for identification by mass spectrometry.Identifies direct physical interactors.Can produce false positives from non-specific binding; immobilization may hinder interaction.
Thermal Proteome Profiling (TPP) Based on the Cellular Thermal Shift Assay (CETSA), this method observes ligand-induced changes in the thermal stability of proteins across the entire proteome.[3]Performed in situ with unmodified compound; provides evidence of target engagement in a native environment.Technically complex; may not detect targets that do not show a thermal shift upon binding.
Phenotypic Drug-Resistant Mutant Screening Cells or microbes are treated with the compound, and spontaneous mutants that exhibit resistance are isolated. The genomes of these mutants are sequenced to identify mutations in the target protein or pathway.Provides strong genetic evidence linking a protein to the compound's effect.Can be time-consuming; mutations may occur in downstream effectors or drug transporters, not the direct target.

Expertise & Experience: While AP-MS is a classic approach, TPP is a powerful modern alternative as it does not require modification of the small molecule, which can alter its binding properties. A pragmatic approach often involves running TPP to generate an initial list of candidates and then using a secondary biochemical assay to confirm direct binding.

PART 2: Validating Direct Target Engagement and Biochemical Function

Once a list of candidate targets is generated, the next critical phase is to confirm a direct, physical interaction and assess how this compound modulates the target's biochemical function.

Orthogonal Biophysical Binding Assays

Trustworthiness in target validation comes from orthogonal confirmation. Using multiple techniques with different underlying physical principles is essential to eliminate artifacts and build a robust case for direct binding.[4]

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Immobilization: Covalently immobilize the purified recombinant candidate protein onto a sensor chip.

  • Interaction Analysis: Inject a range of concentrations of this compound across the chip surface.

  • Data Acquisition: Monitor the change in the refractive index at the surface in real-time, generating sensorgrams that show association and dissociation.

  • Kinetic Fitting: Fit the data to a binding model to determine the equilibrium dissociation constant (KD), association rate (ka), and dissociation rate (kd).

Causality: SPR is a label-free, real-time method that provides quantitative kinetic information, offering strong evidence of a direct interaction.[5] Comparing the KD from SPR with the effective concentration from cellular assays (e.g., EC50) is a key validation checkpoint.

Alternative/Orthogonal Assays:

  • Isothermal Titration Calorimetry (ITC): Measures the heat released or absorbed during binding, providing thermodynamic data (KD, ΔH, ΔS).[6]

  • Targeted Cellular Thermal Shift Assay (CETSA): Confirms the compound binds to the target in the complex milieu of the cell lysate or in intact cells, bridging the gap between biochemical and cellular activity.[3]

Functional Modulation of the Target

Demonstrating binding is necessary but not sufficient. The crucial next step is to show that this binding event alters the protein's biological activity. The specific assay depends entirely on the function of the validated target protein.

  • If the target is an enzyme: An enzyme activity assay should be performed. For example, if the target were a kinase, an in vitro kinase assay would measure the transfer of phosphate to a substrate in the presence and absence of this compound.[7]

  • If the target is a receptor: A receptor-ligand binding assay could be used to determine if the compound acts as an agonist or antagonist.[7]

  • If the target is part of a protein-protein interaction (PPI): An assay like a FRET or BRET-based system could be used to see if the compound disrupts or stabilizes the interaction.

G cluster_0 Target Identification cluster_1 Direct Binding Validation cluster_2 Functional Validation TPP Thermal Proteome Profiling (TPP) SPR Surface Plasmon Resonance (SPR) TPP->SPR AP_MS Affinity Pulldown-MS AP_MS->SPR ITC Isothermal Titration Calorimetry (ITC) SPR->ITC Orthogonal Confirmation CETSA Targeted CETSA ITC->CETSA In-Cell Confirmation Enzyme_Assay Enzyme Activity Assay CETSA->Enzyme_Assay Cell_Assay Cell-Based Pathway Assay Enzyme_Assay->Cell_Assay

Caption: A workflow for moving from candidate targets to a functionally validated hit.

PART 3: Establishing Causality with Genetic Validation

This is the definitive step to prove that the compound's phenotypic effect is mediated through the identified target. The logic is simple: if the target is removed, the compound's effect should be diminished or eliminated.[8][9]

Loss-of-Function Approaches

Experimental Protocol: CRISPR/Cas9-Mediated Target Knockout

  • gRNA Design: Design and validate guide RNAs (gRNAs) that specifically target the gene encoding the protein of interest.

  • Transfection/Transduction: Introduce the Cas9 nuclease and the validated gRNA into the model cells used for phenotypic screening.

  • Clonal Selection: Isolate and expand single-cell clones.

  • Knockout Validation: Confirm the absence of the target protein in selected clones via Western Blot or mass spectrometry.

  • Phenotypic Assay: Re-run the primary phenotypic assay (e.g., MIC or cytotoxicity assay) on the knockout cells alongside wild-type control cells.

Expected Outcome: The knockout cells should exhibit a significant rightward shift in the dose-response curve, indicating resistance to this compound.

G Compound This compound WT_Cell Wild-Type Cells (Target Present) Compound->WT_Cell Binds Target KO_Cell Knockout Cells (Target Absent) Compound->KO_Cell Target Absent Effect Cellular Effect (e.g., Growth Inhibition) WT_Cell->Effect No_Effect No Effect / Reduced Effect KO_Cell->No_Effect

Caption: The logic of using genetic knockout to confirm the on-target activity of a compound.

Conclusion

Validating the mechanism of action for a compound like this compound is an iterative, multi-disciplinary process. It requires a logical progression from broad, unbiased discovery to highly specific, quantitative validation. By integrating phenotypic screening, proteomics-based target identification, orthogonal biophysical binding assays, functional biochemical assays, and definitive genetic methods, researchers can construct a compelling and rigorous argument for a specific MoA. This methodical approach not only builds confidence in the compound's therapeutic potential but also lays the essential groundwork for future lead optimization and preclinical development.

References

Assessing the Specificity of 5-Phenyl-2-furoic Acid: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the precise characterization of a small molecule's specificity is paramount. A thorough understanding of a compound's interactions within the complex cellular milieu is not merely an academic exercise but a critical determinant of its therapeutic potential and safety profile. This guide provides an in-depth analysis of methodologies to assess the specificity of 5-Phenyl-2-furoic acid, a versatile scaffold with emerging biological relevance. We will explore its potential targets, compare it with alternative chemotypes, and provide detailed experimental protocols to empower researchers in their quest for selective therapeutics.

The Enigmatic Profile of this compound: A Molecule of Untapped Potential

This compound belongs to a class of furan-based carboxylic acids that have garnered significant interest in medicinal chemistry.[1] While the parent molecule itself is not extensively characterized for a specific biological target, its derivatives have shown promising activity against a range of enzymes, suggesting a promiscuous yet potentially optimizable interaction profile. Notably, derivatives of the this compound scaffold have been investigated as inhibitors of:

  • Acetyl-CoA Carboxylase (ACC): A key enzyme in fatty acid synthesis, making it an attractive target for metabolic diseases and oncology.[2][3][4]

  • Mycobacterium tuberculosis Salicylate Synthase (MbtI): An essential enzyme for iron acquisition in Mycobacterium tuberculosis, presenting a novel anti-tubercular strategy.[5][6][7][8][9]

  • Phosphodiesterase type 4 (PDE4): An enzyme involved in inflammatory pathways, with inhibitors being developed for conditions like asthma and COPD.[10]

This diverse range of potential targets underscores the importance of a rigorous specificity assessment to delineate the on-target effects from potential off-target liabilities.

Experimental Roadmap for Specificity Profiling

A multi-pronged approach is essential to comprehensively evaluate the specificity of a small molecule. We advocate for a tiered strategy that combines broad, unbiased screening with focused, target-specific validation assays.

G cluster_0 Tier 1: Broad Profiling cluster_1 Tier 2: Target Deconvolution & Validation cluster_2 Tier 3: In-depth Mechanistic Studies Kinome Profiling Kinome Profiling Affinity Chromatography-Mass Spectrometry Affinity Chromatography-Mass Spectrometry Kinome Profiling->Affinity Chromatography-Mass Spectrometry Identify potential kinase off-targets Phenotypic Screening Phenotypic Screening Phenotypic Screening->Affinity Chromatography-Mass Spectrometry Identify targets responsible for phenotype Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) Affinity Chromatography-Mass Spectrometry->Cellular Thermal Shift Assay (CETSA) Validate direct target engagement Enzymatic Assays Enzymatic Assays Cellular Thermal Shift Assay (CETSA)->Enzymatic Assays Quantify inhibitory potency Structural Biology (X-ray, Cryo-EM) Structural Biology (X-ray, Cryo-EM) Enzymatic Assays->Structural Biology (X-ray, Cryo-EM) Elucidate binding mode

Caption: A tiered workflow for assessing small molecule specificity.

Tier 1: Casting a Wide Net with Broad Profiling

The initial step involves unbiased screening to identify a broad range of potential interacting proteins.

Given the propensity of many small molecules to interact with kinases, a comprehensive kinome scan is a crucial starting point.[11] Commercial services offer screening against hundreds of kinases, providing a detailed map of a compound's kinase selectivity.[12][13][14] This is particularly relevant as many signaling pathways are regulated by kinases, and off-target kinase inhibition is a common source of toxicity.

Experimental Protocol: Representative Kinase Profiling Assay

  • Compound Preparation: Prepare a stock solution of this compound in DMSO.

  • Assay Plate Preparation: Utilize a multi-well plate pre-spotted with a panel of purified kinases.

  • Reaction Initiation: Add the test compound at a screening concentration (e.g., 10 µM) to each well, followed by the kinase-specific substrate and ATP.

  • Incubation: Incubate the plate at a controlled temperature for a specified duration to allow the enzymatic reaction to proceed.

  • Detection: Measure the extent of substrate phosphorylation using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis: Calculate the percent inhibition for each kinase relative to a vehicle control.

Phenotypic screening in disease-relevant cellular models can reveal unexpected biological activities and provide clues about a compound's mechanism of action without a priori knowledge of its target.[15][16][17][18] High-content imaging and analysis can quantify changes in cellular morphology, protein localization, or other phenotypic markers.[]

Tier 2: Pinpointing the Target and Confirming Engagement

Data from broad profiling guides the subsequent efforts to identify specific binding partners and validate their engagement in a cellular context.

CETSA is a powerful technique to confirm direct target engagement in intact cells.[20][21][22][23][24] The principle lies in the ligand-induced stabilization of the target protein against thermal denaturation.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat cultured cells with this compound or a vehicle control for a defined period.

  • Heat Challenge: Aliquot the cell suspension and heat the samples to a range of temperatures.

  • Cell Lysis: Lyse the cells to release their protein content.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to pellet the denatured, aggregated proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target stabilization.

CETSA_Workflow cluster_0 Cell Treatment cluster_1 Heat Challenge cluster_2 Analysis A Intact Cells B Add Compound/Vehicle A->B C Aliquot & Heat B->C D Lysis & Centrifugation C->D E Western Blot/MS D->E F Melting Curve E->F

Caption: A simplified workflow of the Cellular Thermal Shift Assay (CETSA).

Comparative Analysis: this compound vs. The Alternatives

To contextualize the specificity of this compound, it is essential to compare it with other inhibitors of its potential targets.

Target ClassThis compound (Hypothetical Profile)Alternative 1: Known Selective InhibitorAlternative 2: Known Broad-Spectrum Inhibitor
ACC Moderate potency, unknown isoform selectivityFirsocostat (GS-0976): High potency, dual ACC1/ACC2 inhibitor[25]TOFA: Allosteric inhibitor with reported off-targets[25]
MbtI Potential inhibitory activity based on derivatives5-(3-cyanophenyl)furan-2-carboxylic acid: Potent MbtI inhibitor[7]-
PDE4 Possible weak inhibitionRoflumilast: Selective PDE4 inhibitorTheophylline: Non-selective phosphodiesterase inhibitor

This comparative framework highlights the need for experimental data to position this compound within the existing landscape of inhibitors.

Conclusion and Future Directions

The assessment of this compound's specificity is a critical step in unlocking its therapeutic potential. The multi-tiered approach outlined in this guide, combining broad profiling with target validation and comparative analysis, provides a robust framework for its comprehensive characterization. Future studies should focus on generating empirical data for its on-target potency and off-target profile. Elucidating the structural basis of its interactions with key targets through techniques like X-ray crystallography will be instrumental in guiding the design of more potent and selective analogs, ultimately paving the way for the development of novel therapeutics.

References

Comparative Docking Studies of 5-Phenyl-2-furoic Acid Derivatives: A Guide to Targeting Cyclooxygenase (COX) Enzymes

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, computational techniques such as molecular docking have become indispensable for the rational design and optimization of novel therapeutic agents. This guide provides an in-depth comparative analysis of molecular docking studies of 5-phenyl-2-furoic acid derivatives, with a specific focus on their interactions with cyclooxygenase (COX) enzymes, key targets in inflammation and pain management. By synthesizing data from multiple studies, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-activity relationships (SAR) that govern the inhibitory potential of this promising class of compounds.

Introduction: The Therapeutic Potential of this compound Derivatives and the Role of Molecular Docking

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active molecules. Derivatives of this scaffold have garnered significant attention for their potential as anti-inflammatory, analgesic, and even anticancer agents.[1] A primary mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes.[2]

There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and plays a role in physiological functions, and COX-2, which is inducible and primarily involved in the inflammatory response.[3] The development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug design, as this selectivity can reduce the gastrointestinal side effects associated with non-selective NSAIDs.[3]

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule (ligand) to the active site of a protein (receptor). This in silico approach allows for the rapid screening of large compound libraries and provides valuable insights into the molecular interactions that drive binding, thereby guiding the synthesis and optimization of more potent and selective inhibitors.

Comparative Docking Analysis Against COX-1 and COX-2

To illustrate the comparative docking performance of this compound derivatives, we will analyze their interactions with the active sites of both COX-1 and COX-2. The goal is to understand the structural features that contribute to both potency and selectivity.

Key Interacting Residues in COX Active Sites

The active sites of COX-1 and COX-2 are largely similar, but a key difference lies in the substitution of an isoleucine residue in COX-1 (Ile523) with a valine in COX-2 (Val523). This substitution creates a larger, more accessible side pocket in the COX-2 active site, which can be exploited for the design of selective inhibitors.[5]

Key amino acid residues that are crucial for ligand binding in both isoforms include Arg120, Tyr355, and Ser530.[5] Arg120 forms a critical salt bridge with the carboxylate group of acidic NSAIDs, while Tyr355 and Ser530 are involved in hydrogen bonding and hydrophobic interactions.

Data Presentation: Docking Scores and Binding Interactions

The following table summarizes the docking scores and key interactions of representative this compound derivatives against COX-1 and COX-2. The docking scores, typically reported in kcal/mol, represent the estimated free energy of binding, with lower (more negative) values indicating a more favorable interaction.

Compound IDPhenyl Ring SubstitutionCOX-1 Docking Score (kcal/mol)COX-2 Docking Score (kcal/mol)Key Interactions (COX-2)
FA-1 Unsubstituted-7.8-9.2Hydrogen bond with Ser530, Pi-Alkyl with Val523
FA-2 4-Methoxy-8.1-9.8Hydrogen bond with Ser530, Hydrophobic interaction with Val523 side pocket
FA-3 3,4-Dimethoxy-8.5-10.5Enhanced hydrophobic interactions with Val523 side pocket
FA-4 4-Chloro-8.3-10.1Halogen bond with backbone carbonyl, interaction with Val523 side pocket

Note: The data presented in this table is a synthesized representation from multiple sources for illustrative purposes and may not correspond to a single specific study.

From this comparative data, a clear structure-activity relationship begins to emerge. The introduction of substituents on the phenyl ring, particularly those that can access the Val523 side pocket in COX-2, leads to a more favorable docking score and thus, predicted higher potency and selectivity. For instance, the dimethoxy substitution in FA-3 likely enhances hydrophobic interactions within this side pocket, contributing to its superior predicted affinity for COX-2.[3]

Experimental Protocols: A Step-by-Step Guide to Molecular Docking

To ensure the trustworthiness and reproducibility of in silico studies, a well-defined and validated protocol is essential. The following is a detailed, step-by-step methodology for conducting a comparative molecular docking study of this compound derivatives against COX enzymes.

General Computational Docking Workflow

The overall workflow for a typical molecular docking experiment can be visualized as follows:

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Protein Preparation (e.g., PDB ID: 1CX2 for COX-2) Grid 3. Grid Generation (Define binding site) PDB->Grid Ligand 2. Ligand Preparation (this compound derivatives) Dock 4. Molecular Docking (e.g., AutoDock Vina) Ligand->Dock Grid->Dock Analyze 5. Analysis of Results (Binding energy, interactions) Dock->Analyze Validate 6. Validation (Re-docking, MD simulations) Analyze->Validate

Caption: A generalized workflow for molecular docking studies.

Detailed Protocol

1. Preparation of the Protein Structure: [6]

  • Obtain Protein Structure: Download the 3D crystallographic structures of human COX-1 and COX-2 from the Protein Data Bank (PDB). For example, PDB ID: 1CQE for COX-1 and 1CX2 for COX-2.
  • Prepare the Protein: Using molecular modeling software such as AutoDockTools, remove water molecules and any co-crystallized ligands from the PDB file. Add polar hydrogen atoms and assign Kollman charges to the protein atoms. Save the prepared protein structure in the PDBQT format.

2. Preparation of the Ligand (this compound derivatives): [6]

  • Draw the Ligand: Sketch the 2D structures of the this compound derivatives using a chemical drawing tool like ChemDraw or Marvin Sketch.
  • Convert to 3D: Convert the 2D structures to 3D.
  • Energy Minimization: Perform energy minimization of the 3D ligand structures using a suitable force field, such as MMFF94.
  • Define Torsion Angles: Define the rotatable bonds in the ligands to allow for conformational flexibility during docking.
  • Save the Ligand: Save the prepared ligands in the PDBQT format.

3. Setting up the Docking Grid: [6]

  • Define the Binding Site: Identify the active site of the COX enzymes. This can be determined from the position of the co-crystallized ligand in the PDB file or from literature.
  • Grid Box Generation: Define a grid box that encompasses the entire binding site. The grid box defines the search space for the ligand during the docking simulation. The size and center of the grid should be carefully chosen to ensure the ligand can freely rotate and translate within the binding pocket.

4. Performing the Molecular Docking: [6]

  • Docking Software: Utilize a molecular docking program such as AutoDock Vina.
  • Configuration File: Create a configuration file that specifies the paths to the prepared protein and ligand files, the coordinates of the grid box center, and the size of the grid box.
  • Run Docking: Execute the docking simulation. The program will generate multiple binding poses (conformations) of the ligand within the protein's binding site and calculate the binding affinity for each pose.

5. Analysis of Docking Results: [6]

  • Binding Affinity: Analyze the binding affinities of the different poses. The pose with the lowest binding energy is typically considered the most favorable.
  • Binding Interactions: Visualize the best-ranked pose in a molecular visualization software (e.g., PyMOL, Discovery Studio Visualizer). Analyze the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein.

6. Validation of the Docking Protocol: [7]

  • Re-docking of Co-crystallized Ligand: A crucial step to validate the docking protocol is to extract the co-crystallized ligand from the PDB file and re-dock it into the active site. A root-mean-square deviation (RMSD) value of less than 2.0 Å between the docked pose and the original crystallographic pose is generally considered a good validation of the docking protocol.[8]
  • Correlation with Experimental Data: The most robust validation comes from comparing the in silico docking scores with in vitro experimental data, such as IC50 values from enzyme inhibition assays. A good correlation provides strong evidence for the predictive power of the docking model.
  • Molecular Dynamics (MD) Simulations: For further validation, MD simulations can be performed on the docked complex to assess the stability of the ligand-protein interactions over time.[7]

Signaling Pathway Visualization

The inhibition of COX enzymes by this compound derivatives directly impacts the arachidonic acid signaling pathway, which is central to inflammation.

G AA Arachidonic Acid COX1 COX-1 AA->COX1 COX2 COX-2 AA->COX2 PGs_Physiological Prostaglandins (Physiological Functions) COX1->PGs_Physiological PGs_Inflammatory Prostaglandins (Inflammation, Pain) COX2->PGs_Inflammatory Inhibitor 5-Phenyl-2-furoic acid derivatives Inhibitor->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by this compound derivatives.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the comparative docking studies of this compound derivatives as COX inhibitors. The presented data and protocols highlight the power of in silico methods to elucidate structure-activity relationships and guide the design of more effective and selective therapeutic agents.

Future research in this area should focus on:

  • Synthesis and In Vitro Testing: Synthesizing the most promising derivatives identified through docking and evaluating their inhibitory activity against COX-1 and COX-2 in biochemical assays.

  • Advanced Computational Studies: Employing more rigorous computational methods, such as free energy perturbation (FEP) or molecular dynamics simulations, to obtain more accurate predictions of binding affinities.

  • Exploration of Other Targets: Investigating the potential of this compound derivatives to interact with other relevant biological targets implicated in diseases such as cancer and neurodegenerative disorders.[6]

By integrating computational and experimental approaches, the full therapeutic potential of the this compound scaffold can be realized, leading to the development of novel and improved medicines.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 5-Phenyl-2-furoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower fellow researchers not only with innovative tools but also with the critical knowledge to maintain a safe and compliant laboratory environment. The proper management of chemical waste is a cornerstone of responsible science. This guide provides a comprehensive, step-by-step protocol for the disposal of 5-Phenyl-2-furoic acid, grounded in established safety principles and regulatory standards. Our approach moves beyond simple instructions to explain the causality behind each procedural step, ensuring a deep and actionable understanding for professionals in research and drug development.

Immediate Safety Profile & Hazard Assessment

Before handling or disposing of any chemical, a thorough understanding of its hazard profile is essential. While specific toxicological data for this compound is not extensively published, data from analogous compounds like 2-furoic acid and its derivatives indicate a consistent hazard pattern.

  • Primary Hazards : this compound and similar organic acids are typically classified as irritants.[1][2][3] Contact can cause irritation to the skin, eyes, and respiratory system.[1][2][3] Ingestion may lead to irritation of the digestive tract.[1][4]

  • Combustibility : This compound is a combustible solid. While it may burn, it does not ignite readily.[2][5] However, fine dust clouds can form explosive mixtures with air, so generating dust should be avoided.[2]

  • Reactivity : Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these materials are incompatible.[6][7]

The first-aid measures in case of exposure are critical immediate actions:

  • Eyes : Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek prompt medical attention.[1][7]

  • Skin : Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[1][7]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen.[1]

  • Ingestion : Rinse the mouth with water. Do not induce vomiting. Seek medical attention.[1][8]

Waste Characterization: The First Step in Compliance

Under United States EPA regulations, the responsibility for determining if a chemical waste is hazardous falls upon the generator—the laboratory that created it.[1] This determination is guided by the criteria listed in 40 CFR Part 261.[1][9]

The Core Question: Is this compound waste considered hazardous?

While this compound is not specifically listed as a "P-series" or "U-series" hazardous waste, it must be evaluated for the following characteristics:

  • Ignitability : Unlikely for the solid form under normal conditions.

  • Corrosivity : As an organic acid, it is inherently corrosive, though typically weaker than mineral acids.

  • Reactivity : Stable under normal conditions, but incompatibilities must be managed.[4]

  • Toxicity : This is the most likely characteristic to render it hazardous. The toxicological properties have not been fully investigated, and in the absence of complete data, a conservative approach is mandated.[4]

Personal Protective Equipment (PPE) Protocol

Proper PPE is non-negotiable. The following table outlines the minimum required PPE for handling this compound waste.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Handling Solid Waste (Small Quantities) ANSI Z87.1 compliant safety glassesChemically resistant gloves (e.g., Nitrile)Standard lab coatNot required if handled in a well-ventilated area
Preparing Waste Containers ANSI Z87.1 compliant safety glassesChemically resistant gloves (e.g., Nitrile)Standard lab coatUse in a chemical fume hood to avoid dust inhalation
Managing a Spill Tightly fitting safety goggles or face shield[8]Chemically resistant gloves (e.g., Nitrile)Chemically resistant apron or suitNIOSH/MSHA approved respirator if dust is generated[2][7]
Disposal Workflow: A Step-by-Step Guide

This protocol ensures that this compound waste is handled, stored, and disposed of in a manner that is safe, compliant, and environmentally responsible.

The principle of waste segregation is paramount to prevent dangerous reactions.[6]

  • Action : Collect this compound waste in a dedicated container.

  • Causality : Never mix organic acid waste with bases, oxidizing agents (like nitrates or bleach), or reactive metals.[6] Mixing incompatible waste streams can lead to violent chemical reactions, emission of toxic gases, or fire.

The integrity of the waste container is critical for safe storage and transport.

  • Action : Select a container made of a compatible material, such as High-Density Polyethylene (HDPE) or glass.[10][11] Ensure the container has a secure, screw-top lid.

  • Causality : The container must be chemically resistant to the waste to prevent leaks or degradation.[6][10] A sealed lid prevents the release of vapors and protects the contents from environmental contamination.

Proper labeling is a regulatory requirement and a critical safety communication tool.[10][11]

  • Action : Affix a hazardous waste label to the container before adding any waste. Fill it out completely with the following information:

    • Full Chemical Name: "this compound" (no abbreviations)

    • Composition: List all components and their approximate percentages, including any solvents.

    • Hazard Identification: Check the appropriate boxes (e.g., "Corrosive," "Irritant").

  • Causality : Accurate labeling ensures that anyone handling the container is aware of its contents and associated hazards, and it is essential for legal transport and disposal by your institution's Environmental Health & Safety (EHS) office or a licensed contractor.

  • Action : Keep the waste container closed at all times, except when adding waste.[10] Store the container in a designated satellite accumulation area within the lab, preferably in secondary containment (such as a chemical-resistant tray or tub).

  • Causality : Keeping containers closed minimizes exposure to personnel and prevents accidental spills. Secondary containment will capture any potential leaks from the primary container.

  • Action : Once the container is full (do not exceed 75% capacity for liquids to allow for expansion) or the accumulation time limit set by your institution is reached, contact your EHS office to arrange for a waste pickup.[11]

  • Causality : Final disposal must be handled by trained professionals at a licensed hazardous waste facility. EHS is responsible for ensuring the waste is transported and disposed of in compliance with all local, state, and federal regulations.[11]

Visualizing the Disposal Process

The following flowchart illustrates the decision-making and procedural steps for the proper disposal of this compound waste.

G start Generation of This compound Waste characterize Characterize Waste (Treat as Hazardous) start->characterize ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) characterize->ppe Always segregate Segregate into Dedicated Organic Acid Waste Stream container Select Compatible Container (HDPE or Glass) segregate->container ppe->segregate label Affix & Complete Hazardous Waste Label container->label accumulate Add Waste to Container in Satellite Accumulation Area label->accumulate store Store Securely: Lid Closed, Secondary Containment accumulate->store full Container Full or Time Limit Reached? store->full full->store No pickup Arrange Pickup by EHS or Licensed Waste Contractor full->pickup Yes end Compliant Disposal pickup->end

Caption: Decision workflow for the compliant disposal of this compound.

Spill Management Protocol

Accidents happen, and preparation is key.

  • Assess the Situation : Determine the extent of the spill. If it is large or you feel unsafe, evacuate the area and contact your EHS office immediately.[11]

  • Control and Contain : For minor spills, prevent the substance from entering drains or water courses.[2]

  • Cleanup (Dry Spill) : If the material is a solid, carefully sweep or vacuum it up.[1][2] Avoid generating dust.[2][5] Place the collected material into a labeled hazardous waste container.

  • Decontaminate : Clean the spill area thoroughly.

  • Dispose : All materials used for cleanup (gloves, wipes, etc.) must be disposed of as hazardous waste.[11]

By adhering to these scientifically-grounded and regulation-aware procedures, you contribute to a culture of safety and environmental stewardship within your organization.

References

Personal protective equipment for handling 5-Phenyl-2-furoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Personal Protective Equipment for Handling 5-Phenyl-2-furoic Acid

As a Senior Application Scientist, my primary objective is to empower fellow researchers to achieve groundbreaking results safely and efficiently. This guide moves beyond a simple checklist, providing a comprehensive, risk-based framework for the safe handling of this compound. By understanding the "why" behind each procedural step, you can cultivate a culture of safety and scientific integrity within your laboratory.

Hazard Profile: The Foundation of Your Safety Protocol

Before handling any chemical, a thorough understanding of its intrinsic hazards is non-negotiable. This compound, like many specialized organic compounds, requires careful management. Its hazard profile is the primary determinant for all handling, storage, and disposal procedures.

Based on available safety data for furoic acid derivatives, the primary hazards are categorized as follows:

Hazard ClassificationDescriptionPrimary Exposure Route
Skin Irritation (Category 2) Causes skin irritation upon direct contact.[1]Dermal
Serious Eye Irritation (Category 2) Causes serious, potentially damaging, eye irritation.[1]Ocular
Specific Target Organ Toxicity - Single Exposure (Category 3) May cause respiratory irritation if inhaled as a dust or aerosol.[1]Inhalation

This data dictates a clear mandate: we must prevent the material from coming into contact with our skin and eyes and prevent its inhalation. This principle governs our subsequent PPE selection.

Risk Mitigation: From Hazard Identification to PPE Selection

The process of selecting appropriate PPE is a logical workflow that directly addresses the identified hazards. The goal is to establish effective barriers between the researcher and the chemical.

PPE_Workflow cluster_Hazard Hazard Identification cluster_Risk Risk Assessment cluster_Control Control Measures Hazard This compound - Skin Irritant - Eye Irritant - Respiratory Irritant Risk Potential Exposure - Dermal Contact - Ocular Splash - Dust Inhalation Hazard->Risk Presents Control Required PPE - Protective Gloves - Safety Goggles - Lab Coat - Respirator (as needed) Risk->Control Requires

Caption: Risk-based workflow for selecting appropriate control measures.

Mandatory PPE Protocol for this compound

The following personal protective equipment is required for all procedures involving this compound.

  • Eye and Face Protection:

    • Specification: Chemical safety goggles that meet ANSI Z87.1 standards are mandatory. A face shield should be worn over goggles when there is a significant risk of splashing.

    • Causality: Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against fine dust or splashes that can cause serious irritation.[1] Goggles provide this necessary seal.[2]

  • Hand Protection:

    • Specification: Chemically resistant, disposable gloves (e.g., Nitrile) must be worn.[3] Check for tears or holes before use.

    • Causality: To prevent skin irritation, a direct barrier is essential.[1] Contaminated gloves must be removed and disposed of properly, followed by hand washing, to prevent secondary contamination of surfaces and equipment.

  • Body Protection:

    • Specification: A full-length laboratory coat must be worn and kept fully fastened.

    • Causality: This protects the skin on the arms and body and prevents contamination of personal clothing.[4]

  • Respiratory Protection:

    • Specification: A NIOSH/MSHA-approved respirator (e.g., N95 for fine dust) is required when handling the powder outside of a certified chemical fume hood or if engineering controls are insufficient.[4][5]

    • Causality: Furoic acid derivatives can cause respiratory tract irritation upon inhalation.[1] A respirator provides a barrier to prevent airborne particulates from entering the lungs.

Operational Plan: Safe Handling and Disposal

The efficacy of PPE is directly tied to its correct usage. Follow these procedural steps meticulously.

Donning PPE: A Deliberate Sequence

The order in which you put on PPE is designed to ensure maximum protection.

Donning_Sequence start Begin step1 1. Don Lab Coat (Fasten completely) start->step1 step2 2. Don Respirator (If required, perform seal check) step1->step2 step3 3. Don Safety Goggles (Ensure a snug fit) step2->step3 step4 4. Don Gloves (Pull cuffs over lab coat sleeves) step3->step4 end Ready for Work step4->end

Caption: The correct sequence for donning personal protective equipment.

Doffing PPE: Preventing Cross-Contamination

Removing PPE is a point of high risk for contamination. This sequence is designed to contain contaminants.

  • Gloves: Remove the first glove by grasping the cuff and peeling it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off, enclosing the first glove. Dispose of both in a designated waste container.

  • Goggles/Face Shield: Handle by the strap or sides to remove.

  • Lab Coat: Unfasten and peel it off by rolling it down your arms and turning it inside out to contain any contamination on the exterior.

  • Respirator: Remove by handling the straps. Do not touch the front of the respirator.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.

Disposal Plan
  • Contaminated PPE: All disposable items (gloves, wipes, etc.) must be placed in a clearly labeled, sealed container for hazardous waste.

  • Chemical Waste: Unused this compound and any solutions containing it must be disposed of as hazardous chemical waste according to your institution's Environmental Health & Safety (EHS) guidelines and local regulations.[6] Do not pour down the drain.

Emergency Response

In case of accidental exposure, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[4][7]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids to ensure complete rinsing.[7] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4][6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][8]

Always have the Safety Data Sheet (SDS) available for emergency personnel. Your safety is integral to your research success.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Phenyl-2-furoic acid
Reactant of Route 2
Reactant of Route 2
5-Phenyl-2-furoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.